molecular formula C7H7Cl<br>C6H5CH2Cl<br>C7H7Cl B120561 Benzyl chloride CAS No. 100-44-7

Benzyl chloride

Cat. No.: B120561
CAS No.: 100-44-7
M. Wt: 126.58 g/mol
InChI Key: KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Description

Benzyl chloride is a fundamental chemical intermediate prized in research for its high reactivity as a benzylating agent, which allows for the introduction of the benzyl group into target molecules to create a wide array of derivatives . Its primary industrial value lies in its role as a precursor in the synthesis of benzyl alcohol, a compound extensively consumed in the production of paints, coatings, plastics, and consumer goods . In pharmaceutical research, this compound is a critical starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including antibiotics and antihistamines . Furthermore, it serves as a key intermediate in the agrochemical sector for the production of pesticides, herbicides, and fungicides, supporting advancements in crop protection and yield enhancement . The compound also finds application in organic synthesis as a versatile reagent for constructing benzyl esters, benzyl ethers (often used as protecting groups), and benzyl quaternary ammonium compounds, the latter being valuable as surfactants and disinfectants . Its mechanism of action typically involves nucleophilic substitution or Friedel-Crafts alkylation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds . Researchers should note that this compound is an alkylating agent and a powerful lachrymator, requiring appropriate safety controls during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethylbenzene
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InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCl
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Molecular Formula

C7H7Cl, Array
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Related CAS

25703-25-7
Record name Benzene, (chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID0020153
Record name Benzyl chloride
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Molecular Weight

126.58 g/mol
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Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor.
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Boiling Point

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F
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Flash Point

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c.
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Solubility

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05%
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10
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Vapor Density

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg
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Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.
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Color/Form

Colorless to slightly yellow liquid

CAS No.

100-44-7
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Melting Point

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F
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Foundational & Exploratory

Benzyl chloride synthesis mechanism for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Chloride for Researchers and Scientists

Introduction

Benzyl chloride (C₆H₅CH₂Cl) is a pivotal organic compound, serving as a versatile intermediate in the synthesis of a wide array of chemicals.[1] It is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] Its utility spans numerous industries, including the production of plasticizers, perfumes, flavorants, dyes, and resins.[1][3] In the pharmaceutical and agrochemical sectors, it is a critical building block for active pharmaceutical ingredients (APIs) and various pesticides.[1][2] This guide provides a detailed examination of the primary synthesis mechanisms of this compound, tailored for an audience of researchers, scientists, and drug development professionals. The focus will be on the free-radical chlorination of toluene (B28343), the chloromethylation of benzene (B151609), and the reaction of benzyl alcohol with hydrochloric acid.

Free-Radical Chlorination of Toluene

The industrial production of this compound is predominantly achieved through the gas-phase photochemical reaction of toluene with chlorine.[3] This method operates via a free-radical chain mechanism, initiated by UV light.[4][5]

Reaction Mechanism

The reaction proceeds in three main stages: initiation, propagation, and termination.[5][6]

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•) upon exposure to ultraviolet light.[5][7]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical (C₆H₅CH₂•) and hydrogen chloride (HCl).[8] This benzyl radical then reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction.[7][8]

  • Termination: The chain reaction concludes when free radicals are removed from the system. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical.[4][5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV light (hν) Toluene C₆H₅CH₃ Benzyl_Radical C₆H₅CH₂• HCl HCl Cl_Radical Cl• Benzyl_Chloride C₆H₅CH₂Cl Cl2_2 Cl₂ Cl_Cl Cl• + Cl• → Cl₂ Benzyl_Benzyl C₆H₅CH₂• + C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅ Benzyl_Cl C₆H₅CH₂• + Cl• → C₆H₅CH₂Cl

Experimental Protocol: Photo-Catalyzed Chlorination of Toluene

This protocol is adapted from established laboratory procedures.[9]

  • Apparatus Setup: A three-necked flask is fitted with a thermometer, a reflux condenser, and a gas inlet tube that extends nearly to the bottom of the flask. The top of the condenser is connected via a guard tube to wash bottles containing a 10% sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas.

  • Reaction: 100g of pure, dry toluene is placed in the flask. The toluene is heated to its boiling point.

  • Chlorination: A stream of dry chlorine gas is introduced into the boiling toluene while the mixture is irradiated with a UV lamp (or bright sunlight). The reaction is monitored by observing the temperature.

  • Monitoring: The reaction is allowed to proceed until the temperature of the boiling liquid reaches 160°C.

  • Work-up: The reaction mixture is allowed to cool and then washed successively with water and a 10% sodium carbonate solution to remove dissolved HCl and unreacted chlorine.

  • Purification: The washed product is dried over anhydrous calcium chloride and then purified by fractional distillation. This compound is collected at its boiling point.

To minimize the formation of side products like benzal chloride and benzotrichloride, the chlorination can be limited to 30-40% of the toluene input, followed by fractionation of the mixture.[10]

Quantitative Data
ParameterValueReference
Typical YieldVaries, can be optimized[10]
This compound Boiling Point179 °C (at atmospheric pressure)General Chemistry Knowledge
This compound Boiling Point63-65°C at 12 mmHg[9]
Side ProductsBenzal chloride, Benzotrichloride[3][4]

Chloromethylation of Benzene (Blanc Reaction)

The chloromethylation of benzene, also known as the Blanc reaction, is another method for synthesizing this compound.[3][11] This electrophilic aromatic substitution reaction involves treating benzene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[11][12]

Reaction Mechanism

The mechanism involves the formation of a highly reactive electrophile from formaldehyde and HCl, catalyzed by zinc chloride. This electrophile then attacks the benzene ring.

  • Electrophile Formation: Formaldehyde reacts with hydrogen chloride and the zinc chloride catalyst to form a carbocationic intermediate, the chloromethyl cation (+CH₂Cl).

  • Electrophilic Attack: The benzene ring, acting as a nucleophile, attacks the chloromethyl cation, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

  • Deprotonation: A base (such as Cl⁻) removes a proton from the carbon atom bearing the chloromethyl group, restoring the aromaticity of the ring and yielding this compound.

G cluster_electrophile Electrophile Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation Formaldehyde H₂C=O Electrophile ⁺CH₂Cl Formaldehyde->Electrophile + HCl + ZnCl₂ HCl_ZnCl2 HCl, ZnCl₂ Benzene C₆H₆ Sigma_Complex Arenium Ion Intermediate Benzene->Sigma_Complex + ⁺CH₂Cl Sigma_Complex_2 Arenium Ion Intermediate Product C₆H₅CH₂Cl Sigma_Complex_2->Product - H⁺

Experimental Protocol

This protocol is based on laboratory and pilot plant studies.[9][11]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending near the bottom of the flask.

  • Reactants: Place 200g of dry benzene, 20g of paraformaldehyde, and 20g of finely powdered anhydrous zinc chloride into the flask.

  • Reaction: The flask is placed on a water bath. A stream of dry hydrogen chloride gas is passed through the stirred mixture. The reaction temperature is maintained, often around 60°C.[11]

  • Work-up: After the reaction is complete, the mixture is cooled. The organic layer is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution (to remove zinc salts), and finally with water.[9]

  • Purification: The product is dried with anhydrous calcium chloride or magnesium sulfate.[9] It is then distilled, first at atmospheric pressure to remove unreacted benzene, and then under reduced pressure to collect pure this compound.[9]

Quantitative Data
ParameterValueReference
Reported Yield40-50% up to 80%[11]
Reaction Temperature~60 °C[11]
Reaction Time20 minutes[11]
Distillation Pressure12 mmHg[9]
Boiling Point at 12 mmHg63-65 °C[9]
Main Side ProductDiphenylmethane[10]

Synthesis from Benzyl Alcohol

This compound can also be prepared by the reaction of benzyl alcohol with concentrated hydrochloric acid.[3][10] This reaction is a nucleophilic substitution where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Reaction Mechanism

The reaction likely proceeds through a mechanism with characteristics of both Sₙ1 and Sₙ2 pathways, due to the stability of the potential benzyl carbocation.

  • Protonation of Alcohol: The hydroxyl group of benzyl alcohol is protonated by the hydrochloric acid, forming a good leaving group (water).

  • Formation of Carbocation/Nucleophilic Attack: The protonated alcohol can then either dissociate to form a resonance-stabilized benzyl carbocation (Sₙ1 pathway), which is then attacked by the chloride ion, or be directly attacked by the chloride ion in a concerted step, displacing the water molecule (Sₙ2 pathway).

  • Product Formation: The final product is this compound.

G cluster_protonation Protonation cluster_substitution Substitution (SN1/SN2) Benzyl_Alcohol C₆H₅CH₂OH Protonated_Alcohol C₆H₅CH₂OH₂⁺ Benzyl_Alcohol->Protonated_Alcohol + H⁺ Protonated_Alcohol_2 C₆H₅CH₂OH₂⁺ Benzyl_Chloride C₆H₅CH₂Cl Protonated_Alcohol_2->Benzyl_Chloride + Cl⁻ - H₂O

Experimental Protocol

This procedure is adapted from various laboratory synthesis descriptions.[9][13][14]

  • Reactants: In a flask, mix benzyl alcohol and concentrated hydrochloric acid. For example, 2g of benzyl alcohol can be mixed with 6g of concentrated HCl.[9]

  • Reaction: The mixture is slowly heated. At around 60°C, the mixture may separate into two layers as this compound is formed.[9][13] The reaction can also proceed at room temperature if a large excess of acid is used.[9]

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer (this compound) is separated from the aqueous acid layer.[14]

  • Washing: The crude this compound is washed with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution.[14]

  • Drying and Purification: The product is dried using a suitable drying agent like molecular sieves or anhydrous magnesium sulfate.[14] Final purification is achieved by fractional distillation.[14]

Quantitative Data
ParameterValueReference
Reported Yield~70% up to 90%[9][13]
Reaction Temperature60-65 °C[9][13]
Side ProductDibenzyl ether[10]

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, generally follows a common workflow involving the main reaction, followed by separation and purification steps.

G Reactants Reactants (e.g., Toluene, Benzene, Benzyl Alcohol) Reaction Chemical Reaction (Chlorination/Chloromethylation/Substitution) Reactants->Reaction Workup Work-up (Quenching, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄/CaCl₂) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and specific procedural requirements. The free-radical chlorination of toluene is the dominant industrial process, valued for its scalability. The chloromethylation of benzene offers a direct route from a basic aromatic hydrocarbon, while the reaction of benzyl alcohol with hydrochloric acid provides a convenient and high-yielding laboratory-scale synthesis. A thorough understanding of the underlying mechanisms, reaction conditions, and purification protocols is essential for researchers and scientists to safely and efficiently produce high-purity this compound for its numerous applications in chemical synthesis.

References

In-Depth Technical Guide: Physical and Chemical Properties of Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzyl (B1604629) chloride (α-chlorotoluene), an important organic compound widely utilized as a chemical building block and intermediate in various industrial syntheses, including the manufacturing of pharmaceuticals, dyes, and perfumes.[1]

General and Safety Information

Benzyl chloride, with the chemical formula C₆H₅CH₂Cl, is a colorless to slightly yellow liquid known for its pungent, aromatic, and irritating odor.[1][2] It is a reactive organochlorine compound and functions as a potent lachrymator, causing significant irritation to the eyes and mucous membranes.[1][3][4] Due to its reactivity, particularly its ability to hydrolyze and produce hydrochloric acid upon contact with mucous membranes, it is considered a hazardous substance and requires careful handling.[1] this compound is also classified as a probable human carcinogen (Group B2) by the EPA and is monitored as a List II drug precursor chemical by the U.S. Drug Enforcement Administration due to its use in the synthesis of certain controlled substances.[1][5]

Table 1: Identifiers and Basic Information
IdentifierValueReference
IUPAC Name (Chloromethyl)benzene[1]
CAS Number 100-44-7[1]
Molecular Formula C₇H₇Cl[1]
Molecular Weight 126.58 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[1][2]
Odor Pungent, aromatic, irritating[1][2][6]

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and use in experimental and industrial settings. These properties are summarized below.

Table 2: Core Physical and Thermochemical Properties
PropertyValueConditionsReference
Density 1.100 g/cm³at 20°C[1]
1.1 g/mLat 25°C[7][8]
Melting Point -39 °C (-38 °F; 234 K)[1]
Boiling Point 179 °C (354 °F; 452 K)at 760 mmHg[1][3]
Flash Point 67 °C (153 °F)Closed Cup[6][9]
Autoignition Temp. 585 °C (1,085 °F)[1][6]
Vapor Pressure 1 mmHgat 20 °C[1][6]
1.23 mmHgat 25 °C[10]
Vapor Density 4.36 - 4.4(vs air)[7][11]
Refractive Index (n_D) 1.538 - 1.5415at 20°C / 15°C[1][6]
Viscosity (dynamic) 1.380 mPa·sat 20 °C[7]
Explosive Limits 1.1% - 14.0%in Air[6][12]
Table 3: Solubility Data
SolventSolubilityTemperatureReference
Water 0.05% (very slightly soluble)20 °C[1]
0.49 g/L20 °C[4][6]
0.55 g/L30 °C[4][6]
Organic Solvents Miscible[1][13]
Soluble in ethanol, ethyl ether, chloroform, CCl₄[1]

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the benzylic chloride group.[1] It is an effective alkylating agent.[1]

Key Reactions and Reactivity Profile:
  • Hydrolysis: It reacts slowly with water, and more rapidly in the presence of alkali, to hydrolyze into benzyl alcohol and hydrochloric acid.[1][4] This reaction is the reason for its lachrymatory and corrosive properties.[1]

  • Nucleophilic Substitution: As a reactive alkylating agent, it readily undergoes nucleophilic substitution reactions.[1][14] This is fundamental to its use in synthesis. For example:

    • With sodium cyanide, it forms phenylacetonitrile (B145931) (benzyl cyanide), a precursor to pharmaceuticals like phenylacetic acid.[1]

    • With alcohols in the presence of a base, it forms benzyl ethers, a common method for introducing the benzyl protecting group in organic synthesis.[1][13]

    • With tertiary amines, it forms quaternary ammonium (B1175870) salts, which are used as surfactants.[1]

    • With sodium salts of carboxylic acids, it yields benzyl esters.[4]

  • Grignard Reagent Formation: It reacts with metallic magnesium to form a Grignard reagent (benzylmagnesium chloride).[1][4]

  • Wurtz Coupling: Reaction with metals like sodium or copper powder can lead to 1,2-diphenylethane.[4]

  • Oxidation: Oxidation of this compound can yield benzaldehyde (B42025) and benzoic acid.[4][15]

  • Stability and Incompatibilities: this compound is unstable and can polymerize when in contact with common metals like copper, aluminum, iron, and zinc, a reaction that liberates heat and hydrogen chloride gas.[7][9][16] It is incompatible with strong oxidizing agents, acids, and water.[7][17] For storage, inhibitors such as propylene (B89431) oxide or sodium carbonate are typically added.[6][18]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemicals like this compound are standardized in analytical chemistry. Below is a generalized methodology for determining a key property.

Experimental Protocol: Determination of Boiling Point

Objective: To accurately determine the boiling point of a this compound sample at atmospheric pressure.

Methodology: This protocol is based on the classical distillation method.

  • Apparatus Setup:

    • Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head (Claisen adapter), a thermometer with the bulb positioned just below the side arm leading to the condenser, a Liebig condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

  • Procedure:

    • Add the this compound sample to the round-bottom flask (fill to approximately half capacity).

    • Begin circulating cold water through the condenser.

    • Gently heat the flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • The boiling point is recorded as the stable temperature reading on the thermometer when the vapor is continuously condensing and dripping into the receiving flask (i.e., when the distillation rate is steady at about one drop per second).

    • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

  • Data Analysis:

    • The observed temperature is the boiling point at the measured atmospheric pressure.

    • If necessary, correct the boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron relation.

Mandatory Visualization

The following diagram illustrates the logical workflow for a common synthetic application of this compound: the Williamson Ether Synthesis, used here to form a benzyl ether.

Williamson_Ether_Synthesis Workflow: Benzyl Ether Synthesis via Williamson Reaction start Start: Reactants alcohol Alcohol (R-OH) start->alcohol base Strong Base (e.g., NaH) start->base deprotonation Step 1: Deprotonation alcohol->deprotonation base->deprotonation alkoxide Alkoxide Intermediate (R-O⁻Na⁺) deprotonation->alkoxide Forms sn2 Step 2: SN2 Reaction alkoxide->sn2 bncl This compound (BnCl) bncl->sn2 products Products sn2->products ether Benzyl Ether (R-O-Bn) products->ether salt Salt Byproduct (NaCl) products->salt workup Step 3: Aqueous Workup & Purification products->workup final_product Final Product: Pure Benzyl Ether workup->final_product

Caption: Logical workflow for the synthesis of a benzyl ether using this compound.

References

Benzyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on benzyl (B1604629) chloride, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, applications, and safety protocols.

Core Chemical and Physical Properties

Benzyl chloride, also known as α-chlorotoluene, is a colorless to pale yellow liquid with a pungent, aromatic odor.[1][2] It is a highly reactive organochlorine compound and a crucial building block in organic synthesis.[3] Its CAS number is 100-44-7, and its molecular weight is approximately 126.58 g/mol .[4][5]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 100-44-7[1][4][6]
Molecular Formula C₇H₇Cl[4][6]
Molecular Weight 126.58 g/mol [4][5]
Alternate Names (Chloromethyl)benzene, α-Chlorotoluene[4][7]
InChI Key KCXMKQUNVWSEMD-UHFFFAOYSA-N[1][3]
SMILES ClCc1ccccc1[1][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless to slightly yellow liquid[1][2][3]
Odor Pungent, aromatic, irritating[2][8][9]
Density 1.100 g/cm³ at 20 °C[3][5]
Melting Point -39 °C[3][5]
Boiling Point 179 °C[3]
Flash Point 67 °C (closed cup)[5][10]
Solubility in water 0.49 g/L at 20 °C[8]
Solubility in organic solvents Freely soluble in ethanol, ether, chloroform, acetone[3][8]
Vapor Pressure 1 mmHg at 20 °C[3]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the gas-phase photochemical reaction of toluene (B28343) with chlorine.[3] For laboratory-scale synthesis, a common method involves the reaction of benzyl alcohol with hydrochloric acid.[8][11]

This protocol is adapted from established laboratory procedures.[11][12]

Materials:

  • Benzyl alcohol

  • Concentrated hydrochloric acid (e.g., 10M or 12M)

  • Hexanes (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • In a suitable reaction vessel, combine benzyl alcohol and an excess of concentrated hydrochloric acid.[11] For example, 20.0 g of benzyl alcohol can be reacted with 60 mL of 12M HCl.[12]

  • Slowly heat the mixture with stirring. The solution will become cloudy, and an oil will begin to separate.[12] Maintain the temperature at approximately 60-65 °C for a designated period (e.g., 20 minutes to 1.5 hours) to ensure the reaction goes to completion.[12]

  • After heating, allow the mixture to cool to room temperature.

  • Transfer the biphasic mixture to a separatory funnel. An organic solvent like hexanes can be used to aid the transfer.[12]

  • Separate the lower aqueous layer and isolate the upper organic layer containing the crude this compound.

  • Wash the organic layer sequentially with:

    • An equal volume of water.

    • An equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release carbon dioxide gas produced.[13]

    • An equal volume of brine to remove residual water.[12]

  • Dry the organic layer over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[12][13]

  • Remove the solvent by distillation.[12] The final product can be further purified by vacuum distillation to yield pure this compound.[12][13]

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily used to introduce the benzyl protecting group to alcohols and carboxylic acids, forming benzyl ethers and benzyl esters, respectively.[3][14] Its reactivity makes it a key intermediate in the synthesis of a wide array of compounds.[9]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a critical building block for numerous Active Pharmaceutical Ingredients (APIs), including certain muscle relaxants, antihistamines, and antipsychotics.[14][15]

  • Fine Chemicals: It is a precursor for producing benzyl derivatives such as benzyl alcohol, benzyl cyanide (a precursor to phenylacetic acid), and various benzyl esters used as plasticizers, flavors, and fragrances.[3][15]

  • Other Industries: this compound is also utilized in the manufacturing of dyes, pigments, agrochemicals (pesticides, herbicides), and quaternary ammonium (B1175870) salts used as surfactants.[3][9][15]

Below is a diagram illustrating the synthetic pathways starting from this compound.

BenzylChloride_Applications Synthetic Pathways of this compound A This compound B Benzyl Esters (Plasticizers, Flavors, Perfumes) A->B + Carboxylic Acid C Benzyl Cyanide A->C + Sodium Cyanide E Quaternary Ammonium Salts (Surfactants) A->E + Tertiary Amine F Benzyl Ethers (Protecting Group Chemistry) A->F + Alcohol G Benzyl Alcohol A->G Hydrolysis D Phenylacetic Acid (Pharmaceutical Precursor) C->D Hydrolysis

Caption: Synthetic pathways originating from this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling to minimize risks.

Table 3: Hazard Information for this compound

Hazard TypeDescriptionReference
Acute Toxicity Toxic by inhalation and skin absorption; harmful if swallowed.[2][16]
Irritation Causes severe irritation to the skin, eyes, and respiratory tract. It is a potent lachrymator (tear-inducing agent).[10][17][18]
Corrosivity Corrosive to metals and tissues.[2]
Carcinogenicity Classified as a substance that may cause cancer.[2][16]
Flammability Combustible liquid.[19]
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood.[18] Essential PPE includes chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection.[17][18][19]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[17] Prevent inhalation of vapor or mist.[17] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[17]

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[18] Keep containers tightly closed.[18] It is incompatible with strong oxidizing agents, strong bases, and certain metals.[18]

  • Spill Management: In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[17] Place the collected material in a suitable container for disposal according to local regulations.[17]

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Handling this compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe ventilation 2. Work in Ventilated Area (Fume Hood) ppe->ventilation handling 3. Dispense and Use (Avoid Inhalation/Contact) ventilation->handling storage 4. Secure Storage (Cool, Dry, Ventilated) handling->storage waste 5. Dispose of Waste Properly storage->waste end End waste->end

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to Safety Precautions for Handling Benzyl Chloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) chloride (C₆H₅CH₂Cl), also known as α-chlorotoluene, is a highly reactive organochlorine compound widely utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and resins.[1] However, its utility is matched by its significant health and safety hazards, necessitating stringent safety protocols in a laboratory setting. This guide provides a comprehensive overview of the necessary precautions for handling benzyl chloride, including its hazardous properties, personal protective equipment, emergency procedures, and waste disposal protocols.

Chemical and Physical Hazards

This compound is a colorless to slightly yellow liquid with a strong, pungent, and irritating odor.[2][3] It is a lachrymator, meaning it causes tearing of the eyes.[1][4] The primary hazards associated with this compound are its carcinogenicity, mutagenicity, and corrosive nature.[2] It is classified as a probable human carcinogen (Group B2) by the EPA and has been shown to cause cancer in animals.[2][5][6]

Contact with skin and eyes can cause severe irritation and burns, with the potential for permanent eye damage.[2][4] Inhalation of its vapors can irritate the nose, throat, and lungs, and higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[2] Systemic effects of exposure can include headache, nausea, dizziness, and damage to the liver and nervous system.[2]

This compound reacts slowly with water to form benzyl alcohol and hydrochloric acid, which contributes to its corrosive effects on mucous membranes.[1] It can polymerize when in contact with common metals (except nickel and lead), a reaction that can be violent and release heat and hydrogen chloride gas.[2][4] It is also incompatible with strong oxidizing agents and strong acids.[2]

Quantitative Hazard Data

A clear understanding of the quantitative aspects of this compound's hazards is crucial for a proper risk assessment. The following tables summarize key exposure limits and toxicity data.

Table 1: Occupational Exposure Limits

AgencyLimit TypeValueNotes
OSHAPEL (Permissible Exposure Limit)1 ppm8-hour time-weighted average[2][7]
NIOSHREL (Recommended Exposure Limit)1 ppm15-minute ceiling[2][8]
ACGIHTLV (Threshold Limit Value)1 ppm8-hour time-weighted average[2][7]
NIOSHIDLH (Immediately Dangerous to Life or Health)10 ppm[4][8]

Table 2: Acute Toxicity Data

RouteSpeciesValueReference
Oral LD50Rat1231 mg/kg[9]
Inhalation LC50Rat0.74 mg/l (4 h)[10]
Inhalation LC50Mouse0.27 mg/l (4 h)[11]

Engineering Controls and Personal Protective Equipment (PPE)

Due to the significant hazards of this compound, a multi-layered approach to safety, starting with engineering controls, is essential.

Engineering Controls:

  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[13]

  • Closed Systems: For larger scale reactions, the use of a completely enclosed process is recommended.[11]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[11][14]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Gloves: Wear personal protective equipment made from material that cannot be permeated or degraded by this compound. Recommended materials include Fluorinated rubber (Vitoject®) and Silver Shield®/4H®. Nitrile rubber may be suitable for splash protection but has a shorter breakthrough time.[2][10] Always inspect gloves before use and use proper removal techniques.[15]

  • Eye Protection: Indirect-vent, impact and splash-resistant goggles should be worn when working with liquid this compound.[2] A face shield should also be used for additional protection.[15]

  • Lab Coat/Apron: A chemically resistant lab coat or apron should be worn. For significant risk of splashing, Tychem® BR, CSM, and TK are recommended materials.[2]

  • Respiratory Protection: If there is a potential for exposure above the PEL, a NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for this compound is required.[2] For concentrations above 10 ppm, a self-contained breathing apparatus (SCBA) is necessary.[2]

Experimental Protocols

General Safe Handling Protocol
  • Preparation: Before starting any work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[16]

  • Dispensing: Conduct all dispensing of this compound inside a chemical fume hood. Use non-sparking tools when opening and closing containers.[2]

  • Reaction Setup: Set up all reactions in a fume hood. Ensure the apparatus is secure and that any potential for leaks is minimized.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or oil bath. Avoid open flames.[13]

  • Post-Reaction: At the end of the reaction, allow the apparatus to cool completely before dismantling.

  • Cleaning: Clean all glassware that has come into contact with this compound with a suitable solvent, followed by soap and water. Dispose of the initial solvent rinse as hazardous waste.

Protocol for Quenching Unreacted this compound with Aqueous Ammonia

This protocol is suitable for removing residual this compound from a reaction mixture where the desired product is stable under basic conditions.[1]

  • Cooling: Cool the reaction mixture in an ice bath within a fume hood.

  • Quenching: Slowly and with vigorous stirring, add an excess of concentrated aqueous ammonia.

  • Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of this compound to form benzylamine.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was not in an organic solvent, add a suitable solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Separate the organic layer.[1]

  • Washing:

    • Wash the organic layer with dilute hydrochloric acid to remove the benzylamine.[1]

    • Wash the organic layer with water and then with brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).[1] The purified product can then be isolated.

Protocol for Neutralizing this compound for Disposal

Small quantities of this compound waste can be neutralized before disposal. This should be done in a fume hood.

  • Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitable container.[1]

  • Neutralization: Slowly and with stirring, add the this compound waste to the sodium bicarbonate solution. Be aware of potential gas evolution (CO₂).

  • Completion: Continue stirring until the reaction is complete (e.g., no more this compound layer is visible and gas evolution has ceased).

  • Disposal: The resulting aqueous solution, containing benzyl alcohol and sodium chloride, should be disposed of as hazardous aqueous waste according to institutional guidelines.[11]

Emergency Procedures

Spills

A spill of this compound requires immediate and careful attention.

Spill_Response Start This compound Spill Occurs Evacuate Evacuate all nonessential personnel from the area. Start->Evacuate Ventilate Ensure adequate ventilation of the spill area. Evacuate->Ventilate PPE Don appropriate PPE: - SCBA or full-face respirator - Chemical resistant suit - Gloves (Fluorinated rubber or Silver Shield®/4H®) - Boots Ventilate->PPE Contain Contain the spill using a non-reactive absorbent material (e.g., dry sand, vermiculite). PPE->Contain Collect Collect the absorbed material using non-sparking tools. Contain->Collect Dispose Place the waste in a sealed, labeled, non-metallic container for hazardous waste disposal. Collect->Dispose Decontaminate Decontaminate the spill area. Dispose->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Workflow for responding to a this compound spill.

Personal Exposure

In the event of personal exposure, immediate first aid is crucial.

Personal_Exposure_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Personal Exposure to this compound cluster_Inhalation cluster_Inhalation cluster_Skin cluster_Skin cluster_Eye cluster_Eye cluster_Ingestion cluster_Ingestion Inhalation_Action1 Move to fresh air immediately. Inhalation_Action2 If breathing has stopped, begin rescue breathing. Inhalation_Action1->Inhalation_Action2 Inhalation_Action3 Seek immediate medical attention. Inhalation_Action2->Inhalation_Action3 Skin_Action1 Immediately remove contaminated clothing. Skin_Action2 Wash affected area with large amounts of soap and water. Skin_Action1->Skin_Action2 Skin_Action3 Seek immediate medical attention. Skin_Action2->Skin_Action3 Eye_Action1 Immediately flush eyes with large amounts of water for at least 30 minutes, lifting upper and lower eyelids. Eye_Action2 Remove contact lenses if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Ingestion_Action1 Do NOT induce vomiting. Ingestion_Action2 Rinse mouth with water. Ingestion_Action1->Ingestion_Action2 Ingestion_Action3 Seek immediate medical attention. Ingestion_Action2->Ingestion_Action3

Caption: First aid procedures for personal exposure to this compound.

Storage and Waste Disposal

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, metals, and oxidizing agents.[2][17]

  • Containers should be tightly closed and stored upright to prevent leakage.[10]

  • This compound may be stabilized with substances like sodium carbonate or propylene (B89431) oxide.[2]

  • Store in a locked or otherwise secure area.[13]

Waste Disposal:

  • All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[2]

  • Collect waste in sealed, labeled, non-metallic containers.[4]

  • Contaminated materials, such as absorbent from spills and used PPE, must also be disposed of as hazardous waste.

  • As described in the protocol above, small amounts of this compound can be neutralized before disposal. For larger quantities, a licensed professional waste disposal service should be contacted.[11][17]

Logical Relationships in Safety Management

The safe handling of this compound relies on a hierarchical approach to risk management.

Safety_Hierarchy Elimination Elimination/Substitution (Use a less hazardous chemical if possible) Engineering Engineering Controls (Fume hood, ventilation, closed systems) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, training, signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing this compound risks.

By adhering to these comprehensive safety precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

An In-depth Technical Guide on the Lachrymatory Effects of Benzyl Chloride and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloride (C₆H₅CH₂Cl), a reactive organochlorine compound, is a widely utilized chemical intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds.[1] However, its utility is shadowed by its potent lachrymatory and irritant properties, posing significant occupational hazards. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the lachrymatory effects of benzyl chloride, focusing on its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Furthermore, this guide details established mitigation strategies, including personal protective equipment (PPE), chemical neutralization, and first aid protocols. Experimental methodologies for assessing ocular irritation and the efficacy of mitigating agents are also presented to aid researchers in developing safer handling practices and novel therapeutic interventions.

Lachrymatory Effects of this compound: A Quantitative Overview

This compound is a potent lachrymator, causing intense irritation to the eyes, skin, and mucous membranes.[2] Hydrolysis of this compound upon contact with mucous membranes produces hydrochloric acid, contributing to its irritant effects.[1] The lachrymatory response is a key physiological warning sign of exposure. Quantitative data on the concentration thresholds for these effects are crucial for establishing safe occupational exposure limits.

ParameterSpeciesConcentrationEffectReference(s)
Ocular Irritation Threshold Human41 mg/m³Eye irritation[3]
Nasal Irritation Threshold Human180 mg/m³Nasal irritation[3]
Intolerable Eye Irritation Human16 ppm (85 mg/m³)Intolerable eye irritation (exposure duration not specified)[4]
Weeping and Eyelid Twitching Human10 - 19 ppm (50 - 100 mg/m³)Immediate weeping and twitching of the eyelids[5]
RD50 (Sensory Irritation) Mouse17 ppm50% decrease in breathing rate due to upper respiratory tract sensory irritation[6]
Occupational Exposure Limit (OSHA PEL) Human1 ppm (5 mg/m³)8-hour time-weighted average[5]
Occupational Exposure Limit (NIOSH REL) Human1 ppm (5 mg/m³)15-minute ceiling[5]
Immediately Dangerous to Life or Health (IDLH) Human10 ppmConcentration from which an individual can escape without irreversible health effects[5]

Mechanism of Action: TRPA1 Channel Activation

The lachrymatory and irritant effects of this compound are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including electrophilic compounds.[8]

This compound, being an electrophilic agent, activates TRPA1 through covalent modification of cysteine and lysine (B10760008) residues within the cytoplasmic N-terminus of the channel.[9] This modification induces a conformational change in the channel, leading to its opening and subsequent influx of cations, primarily Ca²⁺. The influx of calcium depolarizes the sensory neuron, triggering the propagation of a pain signal to the central nervous system, which manifests as the sensation of irritation and initiates the lachrymatory reflex.[7]

TRPA1_Activation_by_Benzyl_Chloride cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzyl_Chloride This compound (Electrophile) TRPA1 TRPA1 Channel (Closed State) Benzyl_Chloride->TRPA1 Crosses membrane Cysteine_Residues Cysteine/Lysine Residues (Nucleophilic) Benzyl_Chloride->Cysteine_Residues Covalent Modification (Electrophilic Attack) TRPA1_open TRPA1 Channel (Open State) Ca_ion Ca²⁺ TRPA1_open->Ca_ion Cysteine_Residues->TRPA1_open Depolarization Neuronal Depolarization Ca_ion->Depolarization Influx Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Lachrymation Lachrymatory Reflex Pain_Signal->Lachrymation

Figure 1. Signaling pathway of TRPA1 activation by this compound.

Mitigation Strategies

Effective mitigation of the lachrymatory effects of this compound involves a multi-faceted approach encompassing engineering controls, personal protective equipment, chemical neutralization, and prompt first aid.

Engineering Controls and Personal Protective Equipment (PPE)

The primary mitigation strategy is to minimize exposure through engineering controls such as fume hoods and closed systems.[3] When handling this compound, appropriate PPE is mandatory. This includes:

  • Respiratory Protection: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. For higher concentrations, a full-face supplied-air respirator should be used.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Skin Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®), a lab coat, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit should be worn.

Chemical Neutralization

In the event of a spill, prompt neutralization is critical to mitigate the vapor hazard.

  • Aqueous Base: this compound can be neutralized by reacting it with a base in a large volume of water. An alcoholic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be used.[1] The hydrolysis of this compound to the less volatile benzyl alcohol is accelerated under basic conditions.

  • Sodium Bicarbonate/Carbonate: A 5% aqueous solution of sodium bicarbonate or sodium carbonate can be used to wash crude this compound and neutralize residual hydrochloric acid.[10]

  • Hexamethylene Tetramine (B166960): An aqueous solution (30-40%) of hexamethylene tetramine is reported to be a rapid and effective neutralizer for this compound spills. The reaction forms a water-soluble quaternary salt, benzyl hexamethylene tetrammonium chloride, which is considered safe to handle and can be flushed away with water.[3]

Neutralization_Workflow Spill This compound Spill Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill (e.g., with absorbent material) Ventilate->Contain Neutralize Apply Neutralizing Agent (e.g., 30-40% Hexamethylene Tetramine) Contain->Neutralize Wait Allow Reaction to Complete Neutralize->Wait Cleanup Absorb and Collect Residue Wait->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Figure 2. Workflow for chemical neutralization of a this compound spill.

First Aid and Decontamination

Immediate and thorough decontamination is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Promptly remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

Experimental Protocols

In Vitro Ocular Irritation Assessment using a 3D Reconstituted Human Corneal Epithelium (RhCE) Model

This protocol provides a framework for assessing the ocular irritation potential of this compound and the efficacy of mitigating agents in an animal-free system.

4.1.1. Materials

  • 3D Reconstituted Human Corneal Epithelium (RhCE) tissue constructs (e.g., EpiOcular™, SkinEthic™ HCE)

  • Assay medium provided by the tissue manufacturer

  • Phosphate-buffered saline (PBS)

  • This compound solutions of varying concentrations

  • Neutralizing agent solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Isopropanol (B130326)

  • 96-well plates

  • Plate reader

4.1.2. Procedure

  • Tissue Equilibration: Upon receipt, place the RhCE tissue inserts into a 24-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

  • Treatment:

    • Irritation Assessment: Apply a defined volume (e.g., 20 µL) of this compound solution at various concentrations directly to the apical surface of the tissue. Use a negative control (e.g., PBS) and a positive control (e.g., a known irritant).

    • Mitigation Efficacy: Pre-treat the tissues with the neutralizing agent for a specified time, then remove the neutralizer and apply this compound. Alternatively, co-administer the this compound and the neutralizing agent.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

  • MTT Assay:

    • Transfer the tissue inserts to a new 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂.

    • Transfer the tissues to a tube containing isopropanol to extract the formazan.

    • Agitate for at least 2 hours at room temperature.

    • Transfer the extract to a 96-well plate and measure the optical density at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. A dose-dependent decrease in cell viability indicates ocular irritation. The efficacy of a mitigating agent is determined by a statistically significant increase in cell viability compared to tissues treated with this compound alone.

Protocol for Evaluating the Efficacy of a Chemical Neutralizer

This protocol outlines a method to quantify the effectiveness of a neutralizing agent, such as hexamethylene tetramine, against this compound.

4.2.1. Materials

  • This compound

  • Neutralizing agent solution (e.g., 30% hexamethylene tetramine)

  • Organic solvent (e.g., dichloromethane)

  • Internal standard for GC analysis (e.g., deuterated this compound)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reaction vials

  • Magnetic stirrer

4.2.2. Procedure

  • Reaction Setup: In a series of reaction vials, add a known amount of this compound.

  • Neutralization: Add a stoichiometric or excess amount of the neutralizing agent solution to each vial. Initiate stirring.

  • Time-course Sampling: At specified time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding an excess of cold organic solvent containing an internal standard.

  • Extraction: Vortex the quenched reaction mixture and separate the organic layer.

  • GC-MS Analysis: Analyze the organic layer by GC-MS to quantify the remaining this compound concentration.

  • Data Analysis: Plot the concentration of this compound as a function of time. The rate of disappearance of this compound indicates the kinetics of the neutralization reaction. Calculate the time required for 99% neutralization.

Neutralizer_Efficacy_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Interpretation Prepare_BC Prepare this compound (Known Concentration) Mix Mix this compound and Neutralizing Agent in Vials Prepare_BC->Mix Prepare_NA Prepare Neutralizing Agent (e.g., 30% Hexamethylene Tetramine) Prepare_NA->Mix Stir Stir at Controlled Temperature Mix->Stir Sample At t = 0, 1, 5, 15, 30, 60 min: Quench Reaction with Solvent + Internal Standard Stir->Sample Extract Extract Organic Layer Sample->Extract GCMS Analyze by GC-MS Extract->GCMS Quantify Quantify Remaining This compound GCMS->Quantify Plot Plot [this compound] vs. Time Quantify->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics Efficacy Calculate Time for 99% Neutralization Kinetics->Efficacy

Figure 3. Experimental workflow for evaluating neutralizer efficacy.

Conclusion

This compound is a valuable chemical intermediate whose lachrymatory and irritant properties necessitate stringent safety protocols. A thorough understanding of its mechanism of action through the TRPA1 ion channel provides a basis for the development of targeted mitigating strategies and potential therapeutic interventions for accidental exposures. The implementation of robust engineering controls, consistent use of appropriate PPE, and preparedness for chemical neutralization and first aid are paramount for ensuring the safety of laboratory and industrial personnel. The experimental protocols outlined in this guide offer a framework for further research into the toxicology of this compound and the development of more effective mitigation techniques.

References

Benzyl chloride reactivity with common nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Benzyl (B1604629) Chloride with Common Nucleophiles

Introduction

Benzyl chloride (C₆H₅CH₂Cl) is a versatile organic compound widely utilized in chemical synthesis due to the reactivity of its benzylic carbon. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols. The unique ability of this compound to undergo both Sₙ1 and Sₙ2 reactions, influenced by reaction conditions, makes it a subject of significant interest for researchers, scientists, and professionals in drug development.[1][2][3] The stability of the resulting benzyl carbocation and the accessibility of the benzylic carbon are key factors governing its reaction pathways.[3][4]

General Reaction Mechanisms: Sₙ1 vs. Sₙ2 Pathways

This compound's reactivity is characterized by its propensity to react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution mechanisms. The choice of pathway is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile.[2][5]

  • Sₙ1 Mechanism: This pathway is favored in polar protic solvents (e.g., water, ethanol) which can stabilize the intermediate benzyl carbocation.[6] This carbocation is particularly stable due to resonance, where the positive charge is delocalized over the benzene (B151609) ring.[3][4] The rate of an Sₙ1 reaction is primarily dependent on the concentration of this compound.[2]

  • Sₙ2 Mechanism: This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone).[5][6] It involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a single transition state.[7] The π system of the benzene ring can also stabilize the transition state, enhancing the rate of Sₙ2 reactions.[5]

G cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway BzCl1 This compound Carbocation Benzyl Carbocation (Resonance Stabilized) BzCl1->Carbocation Slow, RDS Product1 Substitution Product Carbocation->Product1 Fast, + Nu⁻ LeavingGroup1 Cl⁻ Carbocation->LeavingGroup1 Nucleophile1 Nu⁻ BzCl2 This compound TransitionState [Nu---CH₂(Ph)---Cl]⁻ Transition State BzCl2->TransitionState Product2 Substitution Product TransitionState->Product2 LeavingGroup2 Cl⁻ TransitionState->LeavingGroup2 Nucleophile2 Nu⁻ Nucleophile2->TransitionState G start Start reactants Mix this compound and aq. NaOH start->reactants heat Heat to Boiling reactants->heat monitor Monitor Reaction heat->monitor workup Cool and Extract with Organic Solvent monitor->workup Reaction Complete purify Wash, Dry, and Distill workup->purify product Benzyl Alcohol purify->product G start Start prepare Thermostat Aqueous Solvent start->prepare add Add this compound with Vigorous Stirring prepare->add sample Withdraw Aliquots at Timed Intervals add->sample analyze Analyze for HCl (e.g., Titration) sample->analyze analyze->sample Continue Sampling calculate Calculate First-Order Rate Constant analyze->calculate All Samples Collected end End calculate->end G cluster_reactants Reactants cluster_products Products BzCl This compound Product Benzylamine BzCl->Product Nucleophilic Attack NH3 Ammonia (NH₃) NH3->Product HCl HCl Product->HCl By-product G start Start dissolve Dissolve NaCN in Hot Water start->dissolve prepare Prepare this compound in 95% Ethanol start->prepare add Add this compound Solution to NaCN Solution (30-45 min) dissolve->add prepare->add react Stir to Complete Reaction add->react isolate Isolate Product react->isolate product Benzyl Cyanide isolate->product G start Start dissolve Dissolve NaN₃ in DMF/Water start->dissolve add Add this compound dissolve->add react Stir Until Reaction is Complete add->react extract Extract with Diethyl Ether react->extract wash_dry Wash with Water/Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate product Benzyl Azide concentrate->product

References

The Dichotomous Pathway: A Technical Guide to the Hydrolysis of Benzyl Chloride to Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms governing the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol, a fundamental transformation in organic synthesis. The reaction's ability to proceed via two distinct mechanistic pathways, unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2), is a subject of considerable interest. The preferred mechanism is delicately influenced by the reaction environment, including the solvent, the nucleophile, and any substituents on the aromatic ring. This guide provides a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in the field.

Mechanistic Overview: A Tale of Two Pathways

The conversion of benzyl chloride to benzyl alcohol can be deceptively simple in its overall transformation, yet the underlying mechanism is a nuanced interplay of electronic and steric factors. Unlike many primary alkyl halides that predominantly favor the SN2 pathway, the benzylic carbocation's resonance stabilization makes the SN1 pathway a viable and often competitive route.

The SN1 Pathway: In polar protic solvents and in the absence of a strong nucleophile, the reaction tends to proceed through an SN1 mechanism. This pathway involves a two-step process initiated by the slow, rate-determining departure of the chloride ion to form a resonance-stabilized benzyl carbocation. This intermediate is then rapidly attacked by a water molecule, followed by deprotonation to yield benzyl alcohol.

The SN2 Pathway: Conversely, in the presence of a strong nucleophile, such as the hydroxide (B78521) ion (OH-), the reaction favors the SN2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride ion. This pathway is more prevalent in less polar or aprotic solvents.

The choice between these two pathways is not always absolute, and borderline conditions can lead to a mixture of both mechanisms occurring simultaneously.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the hydrolysis of this compound, providing insights into the kinetics and yields under different conditions.

Table 1: Rate Constants for the Solvolysis of Substituted Benzyl Chlorides

This table presents the first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This reaction is expected to have significant SN1 character. The data highlights the electronic effects of substituents on the rate of carbocation formation.

SubstituentFirst-Order Rate Constant (k_solv) in 20% Acetonitrile/Water at 25°C (s⁻¹)
4-Methoxy2.2
3,4-Dinitro1.1 x 10⁻⁸

Data sourced from a study on the solvolysis reactions of twenty-seven mono, di (3,4) and tri (3,4,5) ring-substituted benzyl chlorides.

Table 2: Yields of Benzyl Alcohol under Various Hydrolysis Conditions

This table provides data on the conversion of this compound and the corresponding yield of benzyl alcohol under different experimental protocols, showcasing the impact of reaction conditions on the outcome of the hydrolysis.

Molar Ratio (this compound:Water)Temperature (°C)Reaction Time (min)This compound Conversion (%)Benzyl Alcohol Yield (%)By-product (Dibenzyl ether)
1:10Reflux2403891 (based on converted this compound)~3.6 g
1:40Stirred1207694 (based on converted this compound)Present
1:20Stirred1806491 (based on converted this compound)Not specified

Data adapted from a patented process for benzyl alcohol preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for reproducing these studies.

Protocol for Solvolysis of this compound (SN1-Favored)

This protocol is based on studies of the solvolysis of this compound in aqueous solvent mixtures, where the reaction kinetics are monitored to determine the rate constant.

Materials:

  • This compound (and substituted derivatives)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium perchlorate (B79767) (for maintaining ionic strength)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the desired ring-substituted this compound in acetonitrile.

  • Prepare the reaction solvent, for example, 20% (v/v) acetonitrile in water, containing a specific concentration of a non-nucleophilic salt like sodium perchlorate to maintain constant ionic strength (e.g., 0.80 M).

  • Equilibrate the reaction solvent to the desired temperature (e.g., 25°C) in a thermostated cell of a UV-Vis spectrophotometer or in a reaction vessel for HPLC analysis.

  • Initiate the reaction by

The Synthesis of Benzyl Chloride: A Technical Guide for Laboratory and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) chloride is a pivotal organic compound, serving as a crucial intermediate in the synthesis of a wide array of products ranging from pharmaceuticals and agrochemicals to dyes and plasticizers. Its production is carried out at both industrial and laboratory scales, with each setting employing distinct methodologies tailored to their specific needs in terms of scale, purity, cost, and safety. This technical guide provides an in-depth exploration of the primary synthesis routes for benzyl chloride, offering a comparative analysis of industrial and laboratory-scale processes.

Executive Summary

The industrial synthesis of this compound is dominated by the gas-phase photochemical chlorination of toluene (B28343), a continuous process optimized for high-volume production. In contrast, laboratory synthesis offers a variety of methods, including the reaction of benzyl alcohol with hydrochloric acid, the free-radical chlorination of toluene using alternative reagents, and the chloromethylation of benzene (B151609). These lab-scale methods provide greater flexibility and are often more suitable for producing smaller quantities with high purity. This guide will delve into the specifics of these methods, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound is dictated by the desired scale of production, required purity, and available resources. The following tables provide a comparative summary of the key quantitative parameters for the principal industrial and laboratory methods.

Table 1: Comparison of Industrial and Laboratory Synthesis Methods for this compound

ParameterIndustrial Synthesis (Free-Radical Chlorination of Toluene)Laboratory Synthesis (Benzyl Alcohol + HCl)Laboratory Synthesis (Toluene + TCCA/NCS)Laboratory Synthesis (Chloromethylation of Benzene)
Starting Materials Toluene, Chlorine GasBenzyl Alcohol, Hydrochloric AcidToluene, TCCA or NCSBenzene, Formaldehyde (B43269), HCl, ZnCl₂
Typical Scale >100,000 tonnes annually[1]Grams to kilogramsGrams to hundreds of gramsGrams to hundreds of grams
Reported Yield ~70% (per pass, with toluene recycle)[2]70% - 90%[1][3]Variable, can be high78.9% - 81.8%[4]
Purity of Crude Product Contains benzal chloride and benzotrichloride[5]Generally high, main impurity is unreacted benzyl alcoholCan have chlorinated byproductsCan have poly-chlorinated and other byproducts
Final Purity ≥99.5% after purification[6]>99% after purification[7]High after purificationHigh after purification
Key Reaction Conditions High temperature, UV light initiation[6]60-65°C[3]Photo-initiation or radical initiator60°C, ZnCl₂ catalyst[4]
Safety Considerations Highly toxic and flammable gases, corrosive HClCorrosive acid, lachrymatory productPotentially explosive reagents, lachrymatory productCarcinogenic benzene, corrosive acid
Cost Low raw material cost, energy-intensiveHigher raw material cost (benzyl alcohol)Higher reagent cost (TCCA/NCS)Moderate raw material cost

Industrial Synthesis: Free-Radical Chlorination of Toluene

The industrial production of this compound is predominantly achieved through the continuous gas-phase photochemical chlorination of toluene.[1][6] This process is highly efficient for large-scale manufacturing.

The reaction proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light. The key steps are:

  • Initiation: UV light cleaves chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radicals.

A significant challenge in this process is the potential for over-chlorination, leading to the formation of benzal chloride (C₆H₅CHCl₂) and benzotrichloride (B165768) (C₆H₅CCl₃) as byproducts.[5] The ratio of these products can be controlled by adjusting the toluene to chlorine ratio and the reaction time. Industrial processes often involve recycling unreacted toluene to maximize the yield of this compound.[2]

Industrial Production and Purification Workflow

G Toluene Toluene Reactor Photochemical Reactor (UV Light, High Temp) Toluene->Reactor Chlorine Chlorine Gas Chlorine->Reactor Crude_Product Crude Product Mix (this compound, HCl, Unreacted Toluene, Byproducts) Reactor->Crude_Product Separation Gas-Liquid Separator Crude_Product->Separation HCl_Gas HCl Gas Separation->HCl_Gas Gas Liquid_Mix Liquid Mixture Separation->Liquid_Mix Liquid Distillation1 Fractional Distillation (Toluene Recovery) Liquid_Mix->Distillation1 Recycled_Toluene Recycled Toluene Distillation1->Recycled_Toluene Overhead Crude_BzCl Crude this compound (with byproducts) Distillation1->Crude_BzCl Bottoms Recycled_Toluene->Reactor Distillation2 Vacuum Distillation (Purification) Crude_BzCl->Distillation2 Pure_BzCl Pure this compound (>99.5%) Distillation2->Pure_BzCl Overhead Byproducts Byproducts (Benzal Chloride, Benzotrichloride) Distillation2->Byproducts Bottoms

Industrial production and purification workflow for this compound.

Laboratory Synthesis Methods

In a laboratory setting, several methods are available for the synthesis of this compound, each with its own advantages and disadvantages.

From Benzyl Alcohol and Hydrochloric Acid

This is a common and relatively safe method for laboratory-scale synthesis. The reaction involves the nucleophilic substitution of the hydroxyl group of benzyl alcohol with a chloride ion from hydrochloric acid.

Experimental Protocol:

  • Materials:

    • Benzyl alcohol (20.0 g, 0.185 mol)

    • Concentrated hydrochloric acid (12M, 60 mL, 0.72 mol)

    • Hexanes

    • 5% Sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous calcium chloride or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the benzyl alcohol and concentrated hydrochloric acid.

    • Heat the mixture in an oil bath to 60°C. The mixture will become cloudy and separate into two layers.[3]

    • Maintain the temperature at 60°C for approximately 20-30 minutes with vigorous stirring.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Add 25 mL of hexanes to the separatory funnel to aid in separation. Isolate the upper organic layer containing the this compound.[3]

    • Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 25 mL of brine.[3]

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

    • Remove the hexanes by simple distillation.

    • Purify the resulting this compound by vacuum distillation. Collect the fraction boiling at 63-65°C at 12 mmHg.[3]

  • Yield: A typical yield for this procedure is around 83-90%.[3]

Free-Radical Chlorination of Toluene in the Laboratory

Similar to the industrial process, toluene can be chlorinated in the lab using various chlorinating agents. To avoid handling chlorine gas, reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can be used in the presence of a radical initiator (e.g., benzoyl peroxide) or UV light.

Experimental Protocol (using TCCA):

  • Materials:

    • Toluene

    • Trichloroisocyanuric acid (TCCA)

    • Benzoyl peroxide (optional, as initiator)

    • Sodium carbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask equipped with a reflux condenser and magnetic stirrer, dissolve TCCA in toluene.

    • If not using photo-initiation, add a catalytic amount of benzoyl peroxide.

    • Irradiate the mixture with a UV lamp or strong sunlight while stirring. The reaction is often exothermic.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.

    • Wash the filtrate with a sodium carbonate solution to remove any acidic impurities, followed by water.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Purify the this compound by fractional distillation.

Chloromethylation of Benzene (Blanc Reaction)

This method involves the reaction of benzene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).

Experimental Protocol:

  • Materials:

    • Benzene

    • Paraformaldehyde

    • Anhydrous zinc chloride

    • Hydrogen chloride gas

  • Procedure:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, place benzene, paraformaldehyde, and anhydrous zinc chloride.

    • Heat the mixture to 60°C while bubbling hydrogen chloride gas through the suspension.

    • After the reaction is complete (typically monitored by the cessation of HCl absorption), cool the mixture.

    • Add water to dissolve the zinc chloride and transfer the mixture to a separatory funnel.

    • Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the this compound by vacuum distillation.

  • Yield: Yields in the range of 78-82% have been reported.[4]

Visualization of Key Processes

Free-Radical Chlorination of Toluene: Reaction Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Two_Cl_rad 2 Cl• Cl2->Two_Cl_rad UV Light Toluene Toluene (C₆H₅CH₃) Benzyl_rad Benzyl Radical (C₆H₅CH₂•) Toluene->Benzyl_rad HCl HCl Toluene->HCl + HCl Cl_rad1 Cl• Cl_rad1->Benzyl_rad Benzyl_Cl This compound (C₆H₅CH₂Cl) Benzyl_rad->Benzyl_Cl Cl2_prop Cl₂ Cl2_prop->Benzyl_Cl Cl_rad2 Cl• Benzyl_Cl->Cl_rad2 + Cl• Two_Cl_rad_term 2 Cl• Cl2_term Cl₂ Two_Cl_rad_term->Cl2_term Two_Benzyl_rad 2 C₆H₅CH₂• Dibenzyl Dibenzyl (C₆H₅CH₂CH₂C₆H₅) Two_Benzyl_rad->Dibenzyl Benzyl_rad_term C₆H₅CH₂• Benzyl_Cl_term This compound Benzyl_rad_term->Benzyl_Cl_term Cl_rad_term Cl• Cl_rad_term->Benzyl_Cl_term

Reaction pathway for the free-radical chlorination of toluene.
General Laboratory Synthesis and Purification Workflow

G Start Starting Materials Reaction Reaction (Heating, Stirring) Start->Reaction Workup Aqueous Workup (Washing, Neutralization) Reaction->Workup Drying Drying (Anhydrous Salt) Workup->Drying Waste Aqueous & Solid Waste Workup->Waste Purification Purification (Distillation) Drying->Purification Drying->Waste Product Pure this compound Purification->Product Purification->Waste Residue

A generalized workflow for laboratory synthesis and purification.

Safety Considerations

This compound is a hazardous chemical and requires careful handling. It is a lachrymator, meaning it causes severe irritation and tearing of the eyes.[8] It is also classified as a toxic and potentially carcinogenic substance.[9] When working with this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[9] Emergency eyewash stations and safety showers should be readily accessible.[10]

Conclusion

The synthesis of this compound can be effectively achieved at both industrial and laboratory scales through various methods. The industrial standard of free-radical chlorination of toluene is optimized for large-scale, continuous production, while laboratory methods provide versatility and are suitable for smaller-scale, high-purity applications. A thorough understanding of the reaction conditions, potential byproducts, and safety protocols associated with each method is essential for researchers, scientists, and drug development professionals to select the most appropriate synthesis route for their specific needs. The data and protocols presented in this guide offer a comprehensive resource for the safe and efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of benzyl (B1604629) chloride, a critical reagent and intermediate in numerous chemical syntheses. Understanding its stability profile is paramount for ensuring the integrity of experimental outcomes, the safety of laboratory personnel, and the quality of manufactured products. This document details the intrinsic stability of benzyl chloride, factors influencing its degradation, recommended storage and handling procedures, and analytical methodologies for stability assessment.

Chemical Properties and Stability Profile

This compound (C₆H₅CH₂Cl) is a colorless to slightly yellow liquid with a pungent, irritating odor.[1][2] It is a highly reactive organochlorine compound, a fact that underpins its utility in synthesis but also dictates its stability considerations.[3] While stable under recommended storage conditions, it is susceptible to degradation initiated by several factors, including moisture, heat, light, and the presence of catalytic impurities.[4] Unstabilized this compound can undergo vigorous or even violent decomposition, particularly in the presence of certain metals.[5]

Intrinsic Stability

Under anhydrous and controlled conditions, purified this compound exhibits reasonable stability. However, its inherent reactivity, stemming from the lability of the benzylic chloride, makes it prone to nucleophilic substitution and elimination reactions.

Sensitivity to Light, Heat, and Moisture

Moisture: this compound reacts slowly with water, undergoing hydrolysis to form benzyl alcohol and hydrochloric acid.[3] This reaction is a primary degradation pathway and can be accelerated by elevated temperatures. The presence of the resulting hydrochloric acid can also catalyze further degradation reactions.[2]

Heat: Elevated temperatures can accelerate the rate of decomposition of this compound.[6] This includes not only hydrolysis but also self-condensation or polymerization reactions, especially in the presence of catalysts.[7] Excessive heat can lead to the release of toxic and corrosive fumes, including hydrogen chloride.[6]

Light: While specific quantitative data on photodecomposition is sparse in the readily available literature, it is recommended to store this compound protected from light, as photochemical reactions can potentially generate radical species, initiating side reactions.[6]

Decomposition Pathways

The primary decomposition pathways for this compound are hydrolysis and metal-catalyzed polymerization or condensation.

Hydrolysis

In the presence of water, this compound hydrolyzes to benzyl alcohol and hydrochloric acid.[3] This reaction can proceed, and under alkaline conditions, the formation of benzyl alcohol is favored.[2] In neutral or acidic conditions, the generated hydrochloric acid can catalyze the formation of dibenzyl ether from the newly formed benzyl alcohol and another molecule of this compound.[2][3]

Polymerization and Condensation

Unstabilized this compound can polymerize or undergo self-condensation, particularly in the presence of catalytic metals (e.g., iron, aluminum, zinc) or Lewis acids.[5][7] This reaction typically results in the formation of poly(benzyl) structures with the evolution of heat and hydrogen chloride gas, which can lead to a dangerous pressure build-up in sealed containers.[7][8]

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization/Condensation BC This compound BA Benzyl Alcohol BC->BA + H₂O HCl Hydrochloric Acid BC->HCl + H₂O Polymer Poly(benzyl) BC->Polymer Metals (Fe, Al, etc.) Lewis Acids DBE Dibenzyl Ether BA->DBE + this compound - HCl

Figure 1: Decomposition pathways of this compound.

Quantitative Stability Data

For ease of reference, key quantitative data related to the stability of this compound are summarized in the following tables.

Solubility in Water

The solubility of this compound in water is limited and temperature-dependent.

Temperature (°C)Solubility (g/L)Reference
40.33[1][2][9]
200.49[1][2][9]
300.55[1][2][9]
Vapor Pressure

The vapor pressure of this compound increases significantly with temperature.

Temperature (°C)Vapor Pressure (mm Hg)Reference
201[1][10]
6010.3[1]
82.120[11]
97.240[11]
106.660[11]
113.780[11]
119.3100[11]
179.4760 (101.3 kPa)[9]

Note: Data from various sources may show slight variations.

Hydrolysis Kinetics

Factors Affecting Stability

Incompatible Materials

Metals: this compound is incompatible with most common metals, including copper, aluminum, iron, zinc, and magnesium, which can catalyze its decomposition and polymerization.[5] Nickel and lead are reported to be exceptions.[4][7] Contact with incompatible metals can lead to a rapid and exothermic reaction.

Oxidizing Agents: Strong oxidizing agents can react vigorously with this compound.[1]

Acids and Bases: Strong acids and bases can promote decomposition reactions.

Stabilization

To mitigate decomposition, this compound is often supplied with a stabilizer. Common stabilizers include:

  • Propylene oxide: Acts as an acid scavenger.[4]

  • Triethylamine or Sodium Carbonate: These bases neutralize any hydrochloric acid that may form, thus preventing acid-catalyzed decomposition.[7]

Recommended Storage and Handling Conditions

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended:

  • Storage Area: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Containers: Use tightly closed containers made of compatible materials, such as glass or phenolic-lined steel drums.[6] Avoid contact with incompatible metals.

  • Incompatible Substances: Store separately from oxidizing agents, acids, bases, and moisture.[1]

  • Inert Atmosphere: For long-term storage of high-purity material, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to exclude moisture and oxygen.

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated through forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[13][14]

Objective: To generate degradation products to develop and validate a stability-indicating method.[14] A target degradation of 5-20% is generally aimed for.[13]

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Expose the solutions to a series of stress conditions.

  • Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC).

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60 °C).[13]

  • Base Hydrolysis: 0.1 M NaOH at room temperature, and if necessary, at an elevated temperature.[13]

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the sample at an elevated temperature (e.g., 60-80 °C).

  • Photostability: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] A dark control sample should be stored under the same conditions but protected from light.[18]

ForcedDegradationWorkflow start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analyze Analyze by Stability- Indicating Method (e.g., HPLC) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Identify Degradants analyze->evaluate

Figure 2: Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. It should also be able to separate and quantify the degradation products.

Example HPLC Method Parameters (based on literature for related compounds): [19][20][21]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/photodiode array detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[19][20]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[19]

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., 210 nm or 220 nm).[19][20]

  • Injection Volume: Typically 10-20 µL.

Method Validation: The stability-indicating method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[19] Specificity is of utmost importance, and peak purity analysis using a photodiode array detector should be performed to demonstrate that the analyte peak is free from interference from degradation products, impurities, or excipients.

Conclusion

This compound is a reactive and versatile chemical intermediate whose stability is a critical consideration for its safe and effective use. Degradation through hydrolysis and metal-catalyzed polymerization are the primary concerns. Adherence to proper storage and handling guidelines, including the use of appropriate containers, exclusion of moisture and incompatible materials, and temperature control, is essential. For applications requiring high purity and stability, the use of stabilized grades of this compound is recommended. The implementation of robust analytical methods, such as stability-indicating HPLC, coupled with forced degradation studies, is crucial for monitoring the purity and stability of this compound and ensuring the quality and consistency of research and manufacturing outcomes.

References

Spectroscopic Profile of Benzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for pure benzyl (B1604629) chloride, catering to researchers, scientists, and professionals in drug development. The document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) data in a structured format, details the experimental protocols for data acquisition, and includes logical diagrams to illustrate the relationships between different spectroscopic techniques.

Spectroscopic Data of Benzyl Chloride

The following tables summarize the essential ¹H NMR, ¹³C NMR, and IR spectroscopic data for pure this compound.

Table 1: ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.57Singlet2HMethylene protons (-CH₂Cl)
Table 2: ¹³C NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) [ppm]Assignment
137.5C (quaternary, attached to -CH₂Cl)
128.8C (ortho-aromatic)
128.7C (para-aromatic)
128.5C (meta-aromatic)
46.3-CH₂Cl
Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3030C-H StretchAromatic
~1605, ~1495, ~1450C=C StretchAromatic Ring
~1265CH₂ Wag-CH₂Cl
~700C-Cl StretchAlkyl Halide
~695C-H Out-of-plane BendAromatic (monosubstituted)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pure this compound.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 10-20 mg of pure this compound in ~0.6 mL of CDCl₃ containing TMS as an internal standard.

    • Gently vortex the mixture to ensure homogeneity.

    • Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of pure this compound.

Materials:

  • High-purity this compound

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Hexanes or other suitable volatile solvent for cleaning

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates are clean and dry. If necessary, clean them with a volatile solvent like hexanes and allow them to dry completely.

    • Place one to two drops of pure this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows in the spectroscopic analysis of this compound.

Spectroscopic_Characterization cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H_NMR->Proton_Env Connectivity H-H Connectivity (Coupling) H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton (Chemical Shift) C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Structure This compound Structure Proton_Env->Structure Connectivity->Structure Carbon_Backbone->Structure Functional_Groups->Structure

Caption: Logical relationship between spectroscopic methods for this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve in Solvent / Prepare Film) start->sample_prep instrument_setup Instrument Setup (Lock, Shim, Background) sample_prep->instrument_setup data_acquisition Data Acquisition (Run ¹H, ¹³C, IR) instrument_setup->data_acquisition data_processing Data Processing (FT, Phasing, Calibration) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration) data_processing->spectral_analysis end End (Structural Confirmation) spectral_analysis->end

Caption: General experimental workflow for spectroscopic analysis.

Unveiling the Risks: A Technical Guide to the Hazards and Toxicity of Benzyl Chloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chloride (α-chlorotoluene) is a highly reactive organochlorine compound widely employed as a chemical intermediate in the synthesis of a diverse array of products, including dyes, pharmaceuticals, perfumes, and plasticizers.[1] Its utility in laboratory and industrial settings, particularly within the realm of drug development and organic synthesis, necessitates a thorough understanding of its potential hazards and toxicological profile. This technical guide provides an in-depth overview of the toxicity of benzyl chloride, compiling quantitative data, detailing experimental methodologies for its assessment, and illustrating the key signaling pathways implicated in its toxic effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for safe handling and risk assessment of this chemical.

Physicochemical Properties and Reactivity

This compound is a colorless to slightly yellow liquid with a pungent, aromatic odor.[2] It is a lachrymator, causing irritation to the eyes.[3] A key aspect of its hazard profile is its reactivity. This compound is an alkylating agent that can react with various nucleophiles, including water, to hydrolyze into benzyl alcohol and hydrochloric acid.[2] This hydrolysis reaction upon contact with mucous membranes contributes to its irritant properties.[2]

Summary of Toxicological Data

The toxicity of this compound has been evaluated through numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these assessments.

Acute Toxicity Data
SpeciesRoute of AdministrationParameterValueReference(s)
RatOralLD50560 - 1231 mg/kg[4]
MouseOralLD50780 - 1620 mg/kg[4]
MouseInhalation (4h)LC500.27 mg/L (52 ppm)[4]
RatInhalation (4h)LC50340 - 350 ppm[5]
Occupational Exposure Limits
OrganizationLimitValueReference(s)
OSHAPEL (8-hour TWA)1 ppm (5 mg/m³)[6]
NIOSHREL (15-minute Ceiling)1 ppm (5 mg/m³)[7]
ACGIHTLV (8-hour TWA)1 ppm (5.2 mg/m³)[7]
NIOSHIDLH10 ppm[3]

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Health Hazards of this compound Exposure

Exposure to this compound can lead to a range of adverse health effects, from acute irritation to long-term systemic damage, including carcinogenicity.

Acute Effects

Acute exposure to this compound primarily manifests as severe irritation to the skin, eyes, and respiratory tract.[1] Contact with the liquid or its vapor can cause skin burns and irreversible eye damage.[5][6] Inhalation can lead to severe irritation of the upper respiratory tract, pulmonary edema (fluid in the lungs), and central nervous system (CNS) effects such as dizziness, headache, and weakness.[1] Ingestion may result in severe burns to the gastrointestinal tract.[1]

Chronic Effects and Carcinogenicity

Chronic exposure to this compound has been linked to more severe health outcomes. While human data on chronic non-cancer effects are limited, animal studies suggest that the stomach and heart are target organs for toxicity following oral exposure.[1]

Of significant concern is the carcinogenic potential of this compound. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen.[1] This classification is based on sufficient evidence of carcinogenicity in animals, where oral administration has been shown to increase the incidence of benign and malignant tumors at multiple sites in mice and thyroid tumors in female rats.[1] The International Agency for Research on Cancer (IARC) has classified combined exposures to α-chlorinated toluenes (including this compound) and benzoyl chloride as "probably carcinogenic to humans" (Group 2A).[8]

Genotoxicity

This compound has demonstrated genotoxic activity in a variety of test systems. It has been shown to be mutagenic in the Ames test, particularly when tested in a gaseous phase, and induces sister chromatid exchanges and chromosomal aberrations in cultured rodent cells.[9][10] It is a direct-acting mutagen that can form DNA adducts, leading to genetic damage.

Key Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of this compound involves a battery of standardized tests. Below are detailed methodologies for some of the key experiments cited in the assessment of its toxicity.

In Vivo Oral Gavage Toxicity Study

Objective: To determine the acute or chronic toxicity of this compound following oral administration in a rodent model.

Methodology:

  • Animal Model: Typically, F344 rats or B6C3F1 mice are used, with an equal number of males and females per group.[5]

  • Test Substance Preparation: this compound is typically dissolved in a suitable vehicle, such as corn oil.[5]

  • Dose Administration: The test substance is administered directly into the stomach of the animals using a gavage needle. Dosing is typically performed three times a week for chronic studies.[5]

  • Dose Groups: Multiple dose groups are used, along with a vehicle control group. Dose levels are selected based on preliminary range-finding studies.[5]

  • Observations: Animals are observed daily for clinical signs of toxicity, and body weights are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination by a qualified pathologist.

Skin Carcinogenicity Assay (Skin Painting)

Objective: To assess the potential of this compound to induce skin tumors upon dermal application.

Methodology:

  • Animal Model: Female ICR or SENCAR mice are commonly used due to their susceptibility to skin tumor development.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent, such as benzene (B151609) or acetone.

  • Application: A defined volume of the test solution is applied to a shaved area on the dorsal skin of the mice. Applications are typically performed two to three times a week for a prolonged period (e.g., 50 weeks).[8]

  • Dose Groups: At least two dose groups and a solvent control group are included.

  • Tumor Observation: The application site is observed weekly for the appearance, number, and size of skin tumors (papillomas and carcinomas).

  • Histopathology: All skin tumors and other gross lesions are excised and examined histopathologically to confirm the diagnosis.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different preexisting mutations in the histidine operon are used.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure Methods: Due to the volatility of this compound, modified exposure methods are recommended. These include:

    • Plate-incorporation method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Pre-incubation method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

    • Vaporization-diffusion method: Plates are exposed to volatilized this compound in a closed container.[9]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways in this compound Toxicity

The toxicity of this compound is mediated through its interaction with various cellular components, leading to the dysregulation of critical signaling pathways. As a reactive electrophile, this compound can induce oxidative stress, inflammation, DNA damage, and apoptosis. While direct research on this compound's specific molecular targets is ongoing, studies on structurally related compounds and known mechanisms of chemical toxicity provide a strong basis for understanding its mode of action.

Oxidative Stress and the Keap1-Nrf2 Pathway

Reactive electrophiles like this compound can deplete cellular antioxidants, such as glutathione, leading to an increase in reactive oxygen species (ROS) and oxidative stress. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC This compound ROS ROS BC->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: this compound-induced oxidative stress and the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress induced by this compound can lead to the modification of cysteine residues in Keap1, causing the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. This represents a cellular defense mechanism to counteract the oxidative damage.

Inflammatory Response and the NF-κB Pathway

Inflammation is a common response to chemical-induced tissue injury. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC This compound Cellular_Stress Cellular Stress / Damage BC->Cellular_Stress IKK IKK Complex Cellular_Stress->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB:f0->Ub_Proteasome Nucleus_NFkB NF-κB IkB_NFkB:f1->Nucleus_NFkB Translocation Target_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) Nucleus_NFkB->Target_Genes Induces Transcription

Caption: this compound-induced inflammatory response via the NF-κB signaling pathway.

Cellular stress and damage caused by this compound can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including cytokines and chemokines, perpetuating the inflammatory response.

DNA Damage Response and ATM/ATR Signaling

As a genotoxic agent, this compound can cause DNA damage, such as the formation of DNA adducts. This triggers the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are central to the DDR.

DNA_Damage_Response cluster_DDR DNA Damage Response BC This compound DNA_Damage DNA Damage (e.g., Adducts, Strand Breaks) BC->DNA_Damage ATM ATM DNA_Damage->ATM Activates ATR ATR DNA_Damage->ATR Activates Chk2 Chk2 ATM->Chk2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Chk1 Chk1 ATR->Chk1 Phosphorylates Chk2->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA damage response mediated by ATM and ATR kinases.

Upon DNA damage induced by this compound, sensor proteins recruit and activate ATM and ATR. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, providing time for DNA repair. If the damage is irreparable, these pathways can trigger apoptosis to eliminate the damaged cell.

Apoptosis (Programmed Cell Death)

Severe cellular damage induced by this compound can lead to the initiation of apoptosis, a controlled process of cell death. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_Bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion BC This compound Cellular_Stress Cellular Stress (Oxidative Stress, DNA Damage) BC->Cellular_Stress BH3_only BH3-only proteins (e.g., Bid, Bim, Puma) Cellular_Stress->BH3_only Activates Bax Bax MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bak Bak Bak->MOMP Bcl2 Bcl-2 Bcl-xL Bcl2->Bax Inhibits Bcl2->Bak Inhibits BH3_only->Bax Activates BH3_only->Bak Activates BH3_only->Bcl2 Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_out Apoptosis Caspase3->Apoptosis_out

References

Navigating the Regulatory Landscape of Benzyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical regulatory information, safety protocols, and toxicological data pertinent to the purchase and use of benzyl (B1604629) chloride in a research and development setting. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining regulatory compliance, and promoting responsible scientific conduct.

Regulatory Framework and Compliance

The acquisition and use of benzyl chloride are governed by stringent regulations at both the national and international levels due to its hazardous properties and potential for misuse. In the United States, several federal agencies have established specific rules for its handling.

United States Regulatory Agencies:

  • Drug Enforcement Administration (DEA): this compound is classified as a List II Chemical under the Controlled Substances Act.[1] This designation is due to its potential use in the illicit synthesis of controlled substances. While a DEA registration is not required for researchers to purchase List II chemicals for internal use, suppliers are required to verify the legitimacy of the purchaser.[2][3][4] This typically involves the submission of an "intended use" letter on institutional letterhead, and suppliers may have their own specific forms and verification processes.[2] All records of transactions involving List II chemicals must be maintained for a period of two years.[5][6]

  • Occupational Safety and Health Administration (OSHA): To protect workers, OSHA has established a Permissible Exposure Limit (PEL) for this compound. The legal airborne PEL is 1 part per million (ppm) averaged over an 8-hour work shift.[7][8]

  • Environmental Protection Agency (EPA): The EPA classifies this compound as a Group B2, probable human carcinogen.[8][9] It is also listed as a hazardous air pollutant.

International Regulations:

  • European Chemicals Agency (ECHA): Within the European Union, this compound is subject to regulations concerning its classification, labelling, and packaging. It is classified as a substance that may cause cancer (Carc. 1B) and is toxic if inhaled.

Quantitative Regulatory and Safety Data

For quick reference, the following tables summarize key quantitative data related to this compound regulations and safety.

Table 1: Regulatory Identification and Classification

Identifier/ClassificationValue/StatusRegulatory Body/Authority
CAS Number 100-44-7Chemical Abstracts Service
UN Number 1738United Nations
DEA Classification List II ChemicalDrug Enforcement Administration
EPA Carcinogen Group B2 (Probable Human Carcinogen)Environmental Protection Agency
IARC Classification Group 2A (Probably carcinogenic to humans)International Agency for Research on Cancer

Table 2: Occupational Exposure Limits

Exposure LimitValueOrganization
OSHA PEL (8-hr TWA)1 ppm (5 mg/m³)Occupational Safety and Health Administration[7]
NIOSH REL (15-min Ceiling)1 ppm (5 mg/m³)National Institute for Occupational Safety and Health
ACGIH TLV (8-hr TWA)1 ppm (5.2 mg/m³)American Conference of Governmental Industrial Hygienists
NIOSH IDLH 10 ppmNational Institute for Occupational Safety and Health

(TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health)

Experimental Protocols: Safe Handling, Storage, and Disposal

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary procedures for its use in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves. Recommended materials include fluorinated rubber or nitrile rubber for splash protection. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling.

  • Eye and Face Protection: Chemical safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and vapors.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If there is a risk of exposure exceeding the PEL, a full-face respirator with appropriate cartridges or a supplied-air respirator must be used.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, impervious clothing, including boots or overshoes, is necessary.

Storage and Handling
  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[8] It must be stored separately from incompatible materials such as oxidizing agents, strong acids, and metals like iron and aluminum. Containers should be tightly sealed, clearly labeled, and regularly inspected for leaks.

  • Handling: All manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes, and do not inhale vapors.

Emergency Procedures
  • Spills: In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation. Absorb the spill with a non-reactive material like vermiculite, dry sand, or earth, and place it in a sealed container for hazardous waste disposal. Do not wash spills into the sewer system.

  • Inhalation Exposure: Move the affected individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All this compound waste, including contaminated materials and spill cleanup debris, must be treated as hazardous waste.[8]

  • Collection: Collect waste in clearly labeled, sealed, and non-reactive containers.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Regulatory and Scientific Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the use of this compound in a research setting.

Regulatory_Compliance_Workflow Regulatory Compliance Workflow for this compound cluster_planning Planning and Procurement cluster_handling Receipt and Handling cluster_disposal Waste Management and Record Keeping Research_Need Identify Need for This compound Vendor_Selection Select Vendor Research_Need->Vendor_Selection Prepare_Documentation Prepare 'Intended Use' Letter and Other Required Forms Vendor_Selection->Prepare_Documentation Submit_Order Submit Purchase Order Prepare_Documentation->Submit_Order Receive_Chemical Receive and Log Chemical Submit_Order->Receive_Chemical Safe_Storage Store in Accordance with Protocols Receive_Chemical->Safe_Storage Experimental_Use Use in Experiments (in Fume Hood with PPE) Safe_Storage->Experimental_Use Waste_Segregation Segregate Hazardous Waste Experimental_Use->Waste_Segregation Waste_Disposal Dispose via EH&S Waste_Segregation->Waste_Disposal Record_Keeping Maintain Purchase and Disposal Records (2 years) Waste_Disposal->Record_Keeping

Caption: A flowchart illustrating the key steps for regulatory compliance when purchasing, handling, and disposing of this compound in a research laboratory.

Experimental_Safety_Protocol Experimental Safety Protocol for this compound Use Start Start Pre-Experiment_Check Pre-Experiment Checks: - Fume Hood Certified? - PPE Available? - Emergency Equipment Ready? Start->Pre-Experiment_Check Don_PPE Don Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat Pre-Experiment_Check->Don_PPE Work_in_Hood Conduct Experiment in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Safely Use Safe Handling Techniques: - Avoid Inhalation/Contact - Use Non-Sparking Tools Work_in_Hood->Handle_Safely Waste_Collection Collect Waste in Labeled Container Handle_Safely->Waste_Collection Decontaminate Decontaminate Work Area and Equipment Waste_Collection->Decontaminate Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff_PPE Store_Chemical Return this compound to Secure Storage Doff_PPE->Store_Chemical End End Store_Chemical->End

Caption: A workflow diagram outlining the mandatory safety steps for conducting experiments with this compound.

Benzyl_Chloride_Toxicity_Pathway Proposed Genotoxic Mechanism of this compound Exposure Exposure to This compound Metabolic_Activation Metabolic Activation (Potential) Exposure->Metabolic_Activation DNA_Adduct_Formation Formation of DNA Adducts Metabolic_Activation->DNA_Adduct_Formation DNA_Damage DNA Damage DNA_Adduct_Formation->DNA_Damage DNA_Repair DNA Repair Pathways (e.g., Excision Repair) DNA_Damage->DNA_Repair Successful Repair Failed_Repair Failed or Inaccurate DNA Repair DNA_Damage->Failed_Repair Unrepaired Damage Mutation Somatic Mutations Failed_Repair->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

Methodological & Application

Application Note: A Robust Protocol for the N-Benzylation of Primary Amines Using Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction
Reaction Principle

The N-benzylation of a primary amine with benzyl (B1604629) chloride is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the primary amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride. This leads to the displacement of the chloride ion and the formation of a secondary amine. The reaction produces one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion.[6] Using an excess of the primary amine starting material is a common strategy, where the excess amine not only drives the reaction forward but also acts as the base to scavenge the HCl produced.[6] Alternatively, an inorganic base like sodium bicarbonate can be employed.[3]

Experimental Protocols

This section details a generalized procedure for the N-benzylation of a primary amine. A specific example using aniline (B41778) is provided for clarity.

Protocol 1: N-Benzylation Using Excess Amine as Base

This protocol is adapted from procedures where a molar excess of the starting amine is used to neutralize the HCl byproduct.[6]

Materials and Reagents:

  • Primary amine (e.g., methamphetamine, propylhexedrine)

  • This compound (freshly distilled recommended)[3]

  • Appropriate organic solvent (e.g., Toluene, Benzene)[2][4]

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution for workup

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, add the primary amine. A molar ratio of approximately 2:1 of amine to this compound is recommended.[6]

  • Heating: Heat the amine to the desired reaction temperature (typically 85-145°C) under a nitrogen or argon atmosphere to prevent the formation of colored byproducts.[6]

  • Addition of this compound: Add this compound dropwise via an addition funnel over a period of 20-30 minutes. The reaction is often exothermic, and the temperature may rise.[6]

  • Reaction: Maintain the reaction mixture at the set temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an amine hydrochloride salt has precipitated, it can be separated by filtration.[6]

    • Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent if needed to dissolve the product.

    • Wash the organic layer with water, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess amine.[1]

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1][3]

Protocol 2: N-Benzylation of Aniline with Sodium Bicarbonate

This procedure is a well-established method from Organic Syntheses for the preparation of benzylaniline.[3]

Materials and Reagents:

  • Aniline (4.0 moles)

  • This compound (1.0 mole)

  • Sodium bicarbonate (1.25 moles)

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a 1500 mL flask fitted with a reflux condenser and a mechanical stirrer, add 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water.[3]

  • Heating: Heat the mixture on a steam bath to 90–95°C with vigorous stirring.[3]

  • Addition of this compound: Slowly add 127 g (1 mole) of this compound from an addition funnel over 1.5 to 2 hours.[3]

  • Reaction: Continue heating and stirring for a total of four hours to complete the reaction.[3]

  • Workup:

    • Cool the mixture and filter it with suction to remove any solids.[3]

    • Separate the organic and aqueous layers in a separatory funnel.[3]

    • Wash the organic layer with a saturated salt solution to improve phase separation.[3]

    • Dry the organic layer with approximately 20 g of anhydrous sodium sulfate and filter again.[3]

  • Purification:

    • Remove the excess aniline by distillation under reduced pressure (aniline boils at 81°C / 12 mm).[3]

    • Collect the product, benzylaniline, which distills at 178–180°C / 12 mm. The yield is typically 85–87%.[3]

Data Presentation

The following table summarizes typical reaction conditions for the N-benzylation of primary amines with this compound.

AmineMolar Ratio (Amine:BnCl)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Aniline4:1NaHCO₃ (1.25)Water90-95485-87[3]
Ammonia30:1-n-hexane60-81[4]
Ammonia15:1-n-hexane60-77[4]
Methamphetamine2:1-Neat100-1450.5High[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-benzylation of a primary amine.

G start Start setup Reaction Setup: - Add Primary Amine & Base - Heat to Target Temperature start->setup addition Add this compound Dropwise setup->addition reaction Stir at Temp (1-4h) Monitor by TLC addition->reaction workup Workup: - Cool & Quench - Extraction - Wash & Dry reaction->workup purification Purification: - Evaporate Solvent - Distillation or Chromatography workup->purification product Pure N-Benzylated Amine purification->product

General workflow for N-benzylation of primary amines.
Reaction Mechanism

The diagram below outlines the SN2 mechanism for the N-benzylation of a primary amine and the subsequent over-alkylation side reaction.

G RNH2 R-NH₂ (Primary Amine) p1 RNH2->p1 BnCl1 Ph-CH₂-Cl (this compound) BnCl1->p1 plus1 + product1 R-NH-CH₂-Ph (Secondary Amine) p2 product1->p2  Further Reaction HCl + HCl BnCl2 Ph-CH₂-Cl (this compound) BnCl2->p2 plus2 + product2 R-N(CH₂-Ph)₂ (Tertiary Amine) HCl2 + HCl p1->product1 SN2 Reaction p2->product2 SN2 Reaction

References

Application Notes and Protocols: Step-by-Step Synthesis of Benzyl Ethers Using Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) ethers are crucial protecting groups for hydroxyl moieties in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Their stability under a range of reaction conditions and the facility of their removal via hydrogenolysis make them highly valuable. This document provides detailed protocols for the synthesis of benzyl ethers from alcohols and phenols using benzyl chloride, primarily through the Williamson ether synthesis. Methodologies, reaction conditions, purification techniques, and quantitative data are presented to guide researchers in achieving high-yield and clean reactions.

Introduction

The benzylation of alcohols and phenols is a fundamental transformation in organic chemistry. The resulting benzyl ether linkage is robust towards many reagents, yet can be cleaved under mild, specific conditions. The most prevalent method for this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide or phenoxide and an alkyl halide.[1][2] this compound, being a reactive primary halide, is an excellent electrophile for this reaction.[3] The choice of base and solvent is critical to the success of the synthesis, influencing reaction rates and minimizing side reactions.[4]

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of benzyl ethers via the Williamson ether synthesis proceeds through a two-step mechanism:

  • Deprotonation: An alcohol or phenol (B47542) is treated with a base to form the corresponding alkoxide or phenoxide. This deprotonation step generates a potent nucleophile.

  • Nucleophilic Substitution (SN2): The newly formed nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming the benzyl ether.[2][5]

This reaction is generally efficient and high-yielding.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzyl Ethers from Alcohols

This protocol is a generalized method adaptable for various primary and secondary alcohols.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 equiv) portion-wise. Alternatively, solid potassium hydroxide pellets can be used.[6] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Benzylation: Cool the reaction mixture back to 0 °C and add this compound (1.1-1.5 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.[8]

Protocol 2: Synthesis of Benzyl Phenyl Ether from Phenol

This protocol is specific for the benzylation of phenols.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • This compound (BnCl)

  • Ethanol (B145695) or Acetone

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 equiv) in ethanol or acetone. Add powdered sodium hydroxide (1.1 equiv) or potassium carbonate (1.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Benzylation: Add this compound (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with 1 M NaOH solution, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude benzyl phenyl ether can be purified by distillation under reduced pressure or by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various benzyl ethers using this compound.

EntryAlcohol/PhenolBaseSolventTime (h)Yield (%)Reference
11-DecanolKOHNone1694[6]
2Benzyl AlcoholKOHNone3581 (Dibenzyl ether)[6]
3CholesterolKOHNone1686[6]
4PhenolNaOHEthanol-Good yields[7]
5Substituted PhenolsNaOHEthanol-Generally good[7]

Table 1: Synthesis of Benzyl Ethers under Solvent-Free and Ethanolic Conditions.

EntryAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Monoglyme2-benzyloxypyridine, MgO, MeOTfToluene9024-[9][10]
2Roche Ester2-benzyloxypyridine, MgO, MeOTfToluene9024-[9][10]
3N-Boc-serine2-benzyloxypyridine, MgO, MeOTfToluene902484[9][10]
4Methyl lactate2-benzyloxypyridine, MgO, MeOTfToluene902479[9][10]

Table 2: Benzylation of Functionalized Alcohols using an Alternative Method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Benzyl Ether Synthesis.

Experimental_Workflow General Experimental Workflow start Start: Alcohol/Phenol + Solvent deprotonation 1. Deprotonation (Add Base at 0 °C) start->deprotonation benzylation 2. Benzylation (Add this compound at 0 °C) deprotonation->benzylation reaction 3. Reaction (Stir at Room Temperature) benzylation->reaction workup 4. Aqueous Work-up (Quench with NH4Cl) reaction->workup extraction 5. Extraction (e.g., Ethyl Acetate) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final Product: Benzyl Ether purification->product

Caption: Benzylation Experimental Workflow.

References

Benzyl Chloride as a Protecting Group for Alcohols and Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzyl (B1604629) chloride as a versatile and robust protecting group for alcohols and amines. The benzyl group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and the availability of multiple methods for its removal.

Introduction

The benzyl (Bn) group is a valuable tool in multi-step organic synthesis for the temporary protection of hydroxyl and amino functionalities. Its introduction is typically straightforward, and its stability towards many reagents allows for selective manipulation of other functional groups within a complex molecule. Benzyl chloride is a common and cost-effective reagent for the introduction of the benzyl protecting group.

Advantages of the Benzyl Protecting Group:

  • Stability: Benzyl ethers and benzylamines are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2]

  • Ease of Introduction: The benzyl group can be readily introduced using this compound under standard Williamson ether synthesis or N-alkylation conditions.[3][4]

  • Orthogonality: The benzyl group can be cleaved under conditions that leave many other protecting groups intact, such as catalytic hydrogenolysis, providing a degree of orthogonality in complex synthetic strategies.[1][5]

Protection of Alcohols

The protection of alcohols as benzyl ethers is a fundamental transformation in organic synthesis. The most common method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with this compound.[2][3]

General Reaction Scheme:

R-OH + BnCl + Base → R-OBn + Base·HCl

Data Presentation: Benzylation of Alcohols with this compound
Substrate (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholNaHDMFRT12>95[2]
Secondary AlcoholNaHTHFReflux2485-95[2]
PhenolK₂CO₃AcetoneReflux8>90[3]
Diol (selective monobenzylation)Ag₂ODMFRT2470-85[2]
Experimental Protocol: Benzylation of a Primary Alcohol using Sodium Hydride

Objective: To protect a primary alcohol as its benzyl ether using this compound and sodium hydride.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • This compound (BnCl, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzyl ether.

Protection of Amines

The protection of primary and secondary amines as N-benzylamines is a common strategy to temporarily deactivate their nucleophilicity and basicity. This is typically achieved by direct N-alkylation with this compound in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

R-NH₂ + BnCl + Base → R-NHBn + Base·HCl R₂NH + BnCl + Base → R₂NBn + Base·HCl

Data Presentation: N-Benzylation of Amines with this compound
Substrate (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineK₂CO₃AcetonitrileReflux680-95[6]
Primary Aromatic AmineNaHCO₃Ethanol (B145695)Reflux1275-90[7]
Secondary Aliphatic AmineEt₃NDichloromethaneRT2485-95[6]
Secondary Aromatic AmineK₂CO₃DMF801270-85[8]
Experimental Protocol: N-Benzylation of a Primary Amine

Objective: To protect a primary amine as its N-benzyl derivative using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (BnCl, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) followed by this compound (1.1 equiv).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylamine.

Deprotection of Benzyl Ethers and Benzylamines

The removal of the benzyl protecting group is a critical step in the synthetic sequence. Several methods are available, with catalytic hydrogenolysis being the most common and mildest.

Catalytic Hydrogenolysis

This is the most widely used method for the deprotection of both benzyl ethers and benzylamines.[9][10] It involves the cleavage of the C-O or C-N bond by hydrogen gas in the presence of a palladium catalyst.

General Reaction Scheme: R-OBn + H₂ (g) --(Pd/C)--> R-OH + Toluene R-NHBn + H₂ (g) --(Pd/C)--> R-NH₂ + Toluene

SubstrateCatalystSolventH₂ PressureTemperature (°C)Time (h)Yield (%)Reference
Benzyl Ether10% Pd/CMethanol (B129727)1 atm (balloon)RT4-12>95[9][11]
Benzylamine10% Pd/CEthanol1 atm (balloon)RT6-16>90[12]
Sterically Hindered Benzyl EtherPd(OH)₂/CTHF/i-PrOH50 psi5024Variable[13]

Objective: To deprotect a benzyl ether to the corresponding alcohol via catalytic hydrogenolysis.

Materials:

  • Benzyl ether (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl ether (1.0 equiv) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a hydrogenation apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. Further purification may be performed if necessary.

Oxidative Deprotection

Oxidative methods offer an alternative for the cleavage of benzyl ethers, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[14][15]

General Reaction Scheme: R-OBn --(Oxidant)--> [R-O-CH(O)Ph] → R-OH + PhCHO

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl EtherDDQCH₂Cl₂/H₂ORT1-484-96[15]
Benzyl EtherNitroxyl radical/PIFACH₃CNRT1-3>90[14]
Reductive Deprotection (for Benzylamines)

Besides catalytic hydrogenolysis, other reductive methods can be employed for the deprotection of N-benzylamines.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-BenzylamineNa/NH₃(l)THF-781-280-95[1]
N-BenzylamineSmI₂THF/HMPART2-475-90[16]

Mandatory Visualizations

Protection_of_Amine Amine Amine (R-NH₂) N_Bn_Amine N-Benzylamine (R-NHBn) Amine->N_Bn_Amine SN2 Attack Base Base (e.g., K₂CO₃) BnCl This compound (BnCl) BnCl->N_Bn_Amine Deprotection_Hydrogenolysis Protected_Substrate Benzyl Protected Substrate (R-XBn) X = O, NH Deprotected_Product Deprotected Product (R-XH) Protected_Substrate->Deprotected_Product Hydrogenolysis Toluene Toluene Protected_Substrate->Toluene H2_PdC H₂ (g), Pd/C H2_PdC->Deprotected_Product Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Starting Material (Alcohol/Amine) Add_Base Add Base Start->Add_Base Add_BnCl Add this compound Add_Base->Add_BnCl Reaction_P Reaction Add_BnCl->Reaction_P Workup_P Aqueous Workup Reaction_P->Workup_P Purification_P Purification Workup_P->Purification_P Protected_Product Protected Product Purification_P->Protected_Product Protected_Product_Input Protected Product Protected_Product->Protected_Product_Input Intermediate for Further Synthesis Add_Catalyst Add Pd/C Protected_Product_Input->Add_Catalyst Hydrogenation Hydrogenation Add_Catalyst->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Final_Product Final Product Concentration->Final_Product

References

Application Notes and Protocols: Formation of Benzylmagnesium Chloride from Benzyl Chloride and Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds. Benzylmagnesium chloride, a prominent member of this class of organometallic compounds, serves as a key intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its preparation involves the reaction of benzyl (B1604629) chloride with magnesium metal in an ethereal solvent.

This document provides detailed protocols for the synthesis of benzylmagnesium chloride, discusses critical reaction parameters, outlines common side reactions, and offers troubleshooting guidance. Emphasis is placed on safe laboratory practices and methods for accurate quantification of the prepared reagent.

Reaction and Mechanism

The formation of benzylmagnesium chloride is a heterogeneous reaction that occurs on the surface of the magnesium metal.[3] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the benzyl chloride.

The primary competing side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form 1,2-diphenylethane.[4][5] This side reaction is particularly problematic with reactive halides like this compound and can be minimized by controlling reaction conditions such as temperature and addition rate.[4]

Grignard_Formation cluster_0 Grignard Reagent Formation cluster_1 Wurtz Coupling (Side Reaction) BzCl This compound (C₆H₅CH₂Cl) Grignard Benzylmagnesium Chloride (C₆H₅CH₂MgCl) BzCl->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent Ether (Solvent) Solvent->Grignard Grignard_side Benzylmagnesium Chloride Wurtz_product 1,2-Diphenylethane Grignard_side->Wurtz_product BzCl_side This compound BzCl_side->Wurtz_product

Figure 1. Reaction scheme for the formation of benzylmagnesium chloride and the competing Wurtz coupling side reaction.

Quantitative Data: Solvent Effects

The choice of solvent significantly impacts the yield of benzylmagnesium chloride and the extent of Wurtz coupling. The following table summarizes the product-to-byproduct ratios observed in different ethereal solvents.

SolventStarting HalideProduct : Wurtz Byproduct RatioReference
Diethyl Ether (Et₂O)This compound90 : 10[6]
Tetrahydrofuran (THF)This compound30 : 70[6]
2-Methyl-THF (2-MeTHF)This compound90 : 10[6]

Experimental Protocols

Materials and Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or equivalent for maintaining an inert atmosphere

  • Ice bath

  • Magnesium turnings

  • This compound (freshly distilled)

  • Anhydrous diethyl ether or 2-methyltetrahydrofuran

  • Iodine crystal (for initiation)

General Safety Precautions
  • Pyrophoric Nature: Grignard reagents can be pyrophoric and may ignite spontaneously upon contact with air.[7][8][9] All manipulations should be performed under a dry, inert atmosphere.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[7][10][11] All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Solvents must be anhydrous.

  • Flammable Solvents: Ethereal solvents are highly flammable.[10][11] Ensure there are no open flames in the vicinity of the experiment.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic.[10][11] An ice bath should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Preparation of Benzylmagnesium Chloride

This protocol is adapted from established procedures.[12][13]

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under the inert atmosphere until the purple iodine vapor is observed, which indicates activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF from the dropping funnel to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and the appearance of a cloudy, gray suspension. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm and maintain a steady reaction temperature.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until most of the magnesium has been consumed. The resulting gray suspension is the benzylmagnesium chloride solution.

Experimental_Workflow start Start setup Apparatus Setup (Dry Glassware, Inert Atmosphere) start->setup mg_activation Magnesium Activation (Iodine, Gentle Heating) setup->mg_activation initiation Reaction Initiation (Small amount of this compound solution) mg_activation->initiation addition Slow Addition of this compound (Maintain Gentle Reflux) initiation->addition completion Reaction Completion (Stir until Mg is consumed) addition->completion titration Quantification (Titration of Grignard Reagent) completion->titration end End (Grignard solution ready for use) titration->end

Figure 2. Experimental workflow for the synthesis of benzylmagnesium chloride.

Quantification of Benzylmagnesium Chloride by Titration

The concentration of the prepared Grignard reagent should be determined before use. A common method involves titration with a standard solution of an alcohol in the presence of an indicator.[14][15][16]

  • Indicator Solution: In a dry flask under an inert atmosphere, dissolve a small amount of a suitable indicator, such as 1,10-phenanthroline, in anhydrous THF.

  • Titration Setup: Add a known volume of the indicator solution to a separate dry flask.

  • Titration: Slowly add the prepared benzylmagnesium chloride solution to the indicator solution with stirring. The endpoint is indicated by a persistent color change.

  • Calculation: From the volume of the Grignard reagent required to reach the endpoint, the molarity can be calculated.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Presence of moisture- Activate magnesium with iodine or a small amount of 1,2-dibromoethane. - Crush some of the magnesium turnings with a dry stirring rod to expose a fresh surface. - Ensure all glassware is rigorously dried and solvents are anhydrous.
Reaction becomes too vigorous - Addition of this compound is too fast- Slow down the rate of addition. - Cool the reaction flask with an ice bath.
Formation of a significant amount of white precipitate - Wurtz coupling side reaction- Maintain a low reaction temperature. - Ensure slow, dropwise addition of this compound. - Consider using diethyl ether or 2-MeTHF instead of THF as the solvent.
Cloudy, dark solution - Decomposition of the Grignard reagent- Avoid prolonged heating. - Use the Grignard reagent soon after preparation.

Conclusion

The successful synthesis of benzylmagnesium chloride is crucial for its application in various synthetic endeavors. By following the detailed protocols and paying close attention to the critical parameters outlined in these application notes, researchers can reliably prepare this important Grignard reagent. Proper safety precautions, the use of anhydrous conditions, and careful temperature control are paramount to achieving high yields and minimizing the formation of the Wurtz coupling byproduct. The provided titration method allows for accurate quantification, ensuring reproducible results in subsequent reactions.

References

Application Notes and Protocols: Williamson Ether Synthesis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction for the formation of ethers from an alkoxide and a primary alkyl halide. This methodology is widely employed in organic synthesis, including drug discovery and development, for the introduction of ether linkages into molecular scaffolds. The use of benzyl (B1604629) chloride as an electrophile in this reaction allows for the formation of benzyl ethers, which can serve as key structural motifs or as protecting groups for hydroxyl functionalities.[1] This document provides detailed application notes and experimental protocols for the synthesis of various benzyl ethers using benzyl chloride and different alkoxides.

Reaction Principle

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a protic solvent, typically an alcohol, is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group in a single concerted step to form the corresponding benzyl ether.[2] Due to the SN2 nature of the reaction, it is most efficient with primary alkyl halides like this compound, as steric hindrance around the reaction center is minimal.[1]

Data Presentation: Synthesis of Benzyl Ethers

The following table summarizes the reaction conditions and outcomes for the synthesis of various benzyl ethers from this compound and corresponding alkoxides.

Alkoxide/Phenoxide PrecursorBaseSolventReaction Time (h)Reaction Temperature (°C)Yield (%)
MethanolNaHDMF40 to rtHigh (not specified)
Ethanol (B145695)NaEthanolNot specifiedRefluxNot specified
Phenol (B47542)NaOHEthanolNot specifiedNot specifiedGood (general)
p-CresolNaOHEthanolNot specifiedNot specified85
p-ChlorophenolNaOHEthanolNot specifiedNot specified82
p-NitrophenolNaOHEthanolNot specifiedNot specified90

Note: "rt" denotes room temperature. Yields are based on isolated product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzyl Alkyl Ethers using Sodium Hydride

This protocol describes a general method for the synthesis of benzyl ethers from alcohols using sodium hydride as a base.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • This compound (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium (B224687) iodide (TBAI, 0.01 eq, optional catalyst)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Add this compound (1.5 eq) and a catalytic amount of TBAI (optional) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess sodium hydride by the slow addition of brine.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl ether or ethyl acetate.

  • Combine the organic layers, wash twice with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl ether.

  • Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of Substituted Benzyl Phenyl Ethers

This protocol is adapted for the synthesis of benzyl phenyl ethers from substituted phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • This compound (1.1 eq)

  • Indicator solution (e.g., phenolphthalein)

  • Dichloromethane or other suitable organic solvent

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted phenol in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol. The formation of the phenoxide can be monitored by the color change of an indicator.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the pure substituted benzyl phenyl ether.

Protocol 3: Phase-Transfer Catalysis for Williamson Ether Synthesis

Phase-transfer catalysis can significantly improve the reaction rate and yield by facilitating the transfer of the alkoxide from the aqueous or solid phase to the organic phase containing the this compound.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Aqueous sodium hydroxide (50%) or solid potassium hydroxide

  • This compound (1.1 eq)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5 mol%)

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a round-bottom flask, combine the alcohol or phenol, this compound, and the organic solvent.

  • Add the phase-transfer catalyst to the mixture.

  • With vigorous stirring, add the aqueous sodium hydroxide solution or powdered potassium hydroxide.

  • Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water to dissolve any salts.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product as needed by chromatography or recrystallization.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis between an alkoxide and this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkoxide R-O⁻ Na⁺ TS [R-O···CH₂(C₆H₅)···Cl]⁻ Alkoxide->TS SN2 Attack BenzylChloride C₆H₅CH₂-Cl BenzylChloride->TS Ether R-O-CH₂C₆H₅ TS->Ether Bond Formation Salt Na⁺ Cl⁻ TS->Salt Leaving Group Departure

Caption: SN2 mechanism of Williamson ether synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Williamson ether synthesis of benzyl ethers.

Experimental_Workflow Start Start: Combine Alcohol/Phenol, Base, and Solvent Alkoxide Alkoxide Formation Start->Alkoxide Addition Add this compound Alkoxide->Addition Reaction Reaction (Heating/Stirring) Addition->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Product Final Product: Benzyl Ether Purification->Product

References

Synthesis of phenylacetic acid from benzyl chloride and sodium cyanide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including penicillins, as well as in the fragrance and agrochemical industries. This document provides a detailed protocol for the two-step synthesis of phenylacetic acid from benzyl (B1604629) chloride and sodium cyanide. The first step involves the nucleophilic substitution of chloride in benzyl chloride by the cyanide ion to form benzyl cyanide (phenylacetonitrile). The subsequent step is the acid-catalyzed hydrolysis of the nitrile group of benzyl cyanide to yield phenylacetic acid.

Safety Precautions:

Extreme caution must be exercised when handling sodium cyanide and this compound.

  • Sodium Cyanide (NaCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It reacts with acids to produce highly toxic hydrogen cyanide gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] An emergency cyanide antidote kit should be readily available.

  • This compound (C₆H₅CH₂Cl): A lachrymator, corrosive, and a suspected carcinogen.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation.[3][4] Work must be conducted in a fume hood with appropriate PPE.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.

Part 1: Synthesis of Benzyl Cyanide from this compound and Sodium Cyanide

This procedure follows the well-established Kolbe nitrile synthesis.[5]

Reaction Scheme:

C₆H₅CH₂Cl + NaCN → C₆H₅CH₂CN + NaCl

Experimental Protocol:

A detailed protocol for the synthesis of benzyl cyanide is adapted from Organic Syntheses.[6][7]

Materials and Equipment:

  • 5-liter round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Mechanical stirrer

  • Heating mantle or steam bath

  • Filtration apparatus (Büchner funnel)

  • Distillation apparatus (Claisen flask, condenser, receiving flask)

  • Vacuum source

Reagents:

  • Sodium cyanide (NaCN), powdered, 96-98% pure: 500 g (10 moles)

  • This compound (C₆H₅CH₂Cl): 1 kg (8 moles)

  • 95% Ethanol (B145695): 1 kg

  • Water: 450 mL

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a reflux condenser and a separatory funnel, combine 500 g of powdered sodium cyanide and 450 mL of water.[6][7]

  • Dissolution of Sodium Cyanide: Gently warm the mixture on a water bath to dissolve the sodium cyanide.[6][7]

  • Addition of this compound: In the separatory funnel, prepare a mixture of 1 kg of this compound and 1 kg of 95% ethanol. Add this solution to the sodium cyanide mixture over a period of 30-45 minutes.[6][7]

  • Reflux: Heat the reaction mixture under reflux using a steam bath for four hours.[6][7]

  • Workup - Filtration: After cooling, filter the mixture with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol to recover any entrained product.[7]

  • Workup - Distillation of Ethanol: Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.[7]

  • Workup - Separation and Purification: Cool the remaining liquid and separate the layer of crude benzyl cyanide. Purify the crude product by vacuum distillation, collecting the fraction boiling at 115-120°C at 10 mmHg.[7] The yield is typically 740-830 g (80-90%).[7]

Quantitative Data Summary:
ParameterValueReference
Reactants
Sodium Cyanide500 g (10 moles)[6][7]
This compound1 kg (8 moles)[6][7]
Solvent
95% Ethanol1 kg[6][7]
Water450 mL[6][7]
Reaction Conditions
Addition Time30-45 minutes[6][7]
Reflux Time4 hours[6][7]
Product
Boiling Point115-120°C @ 10 mmHg[7]
Yield740-830 g (80-90%)[7]

Part 2: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

The hydrolysis of the nitrile is effectively carried out using dilute sulfuric acid.[8][9]

Reaction Scheme:

C₆H₅CH₂CN + 2H₂O + H₂SO₄ → C₆H₅CH₂COOH + (NH₄)HSO₄

Experimental Protocol:

This protocol is adapted from a procedure found in Organic Syntheses.[8]

Materials and Equipment:

  • 5-liter round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Large beaker (for precipitation)

  • Filtration apparatus (Büchner funnel)

  • Distillation apparatus (Claisen flask)

  • Vacuum source

Reagents:

  • Benzyl cyanide (C₆H₅CH₂CN): 700 g (6 moles)

  • Commercial Sulfuric Acid (H₂SO₄): 840 mL

  • Water: 1150 mL for reaction, 2 L for precipitation

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.[8]

  • Reflux: Heat the mixture under reflux with stirring for three hours.[8]

  • Precipitation: Cool the reaction mixture slightly and pour it into 2 liters of cold water while stirring to prevent the formation of a solid cake.[8]

  • Filtration and Washing: Filter the precipitated crude phenylacetic acid. Melt the crude product under hot water and wash by decantation several times.[8]

  • Purification: Transfer the molten phenylacetic acid to a Claisen flask and purify by vacuum distillation. Collect the fraction boiling at 176-189°C at 50 mmHg.[8] The product will solidify upon cooling. The yield is approximately 630 g (77.5%), with the potential for an overall yield of at least 80% with recovery from intermediate fractions.[8]

Quantitative Data Summary:
ParameterValueReference
Reactants
Benzyl Cyanide700 g (6 moles)[8]
Sulfuric Acid840 mL[8]
Water1150 mL[8]
Reaction Conditions
Reflux Time3 hours[8]
Product
Boiling Point176-189°C @ 50 mmHg[8]
Melting Point76-76.5°C[8]
Yield~630 g (77.5-80%)[8]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Benzyl Cyanide Synthesis cluster_step2 Step 2: Phenylacetic Acid Synthesis A Mix this compound and Ethanol C Combine and Reflux (4 hours) A->C B Dissolve NaCN in Water B->C D Filter NaCl C->D E Distill Ethanol D->E F Vacuum Distill Benzyl Cyanide E->F G Mix Benzyl Cyanide, Sulfuric Acid, and Water F->G Intermediate Product H Reflux (3 hours) G->H I Precipitate in Cold Water H->I J Filter and Wash I->J K Vacuum Distill Phenylacetic Acid J->K

Caption: Workflow for the two-step synthesis of phenylacetic acid.

Logical Relationship of Reaction Steps

LogicalFlow Start Start: This compound & NaCN Step1 Step 1: Nucleophilic Substitution (Kolbe Synthesis) Start->Step1 Intermediate Intermediate: Benzyl Cyanide Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2 End Final Product: Phenylacetic Acid Step2->End

References

Application Notes and Protocols: Preparation of Quaternary Ammonium Salts from Tertiary Amines and Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) salts (QAS) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. The synthesis of QAS from tertiary amines and benzyl (B1604629) chloride is a fundamental and widely utilized reaction in organic chemistry. This process, often referred to as quaternization or the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The resulting benzylic quaternary ammonium salts are valuable in a multitude of applications, including as phase-transfer catalysts, surfactants, antimicrobial agents, and as key intermediates in pharmaceutical synthesis.[1][2][3] Their efficacy in these roles is attributed to their amphiphilic nature and ability to disrupt cell membranes.[1] This document provides detailed experimental protocols, quantitative data, and visualizations to guide researchers in the preparation and characterization of these versatile compounds.

General Reaction Mechanism

The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic benzylic carbon of benzyl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.

Caption: Sₙ2 mechanism for quaternization.

Experimental Protocols

This section details the synthesis of two common benzyl quaternary ammonium salts: Benzyltrimethylammonium (B79724) chloride and Benzyltriethylammonium chloride.

Protocol 1: Synthesis of Benzyltrimethylammonium Chloride

This protocol is adapted from a procedure that offers a high yield at room temperature.[3]

Materials:

  • This compound

  • Trimethylamine (B31210) (33% solution in ethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • With stirring, add a 33 wt% solution of trimethylamine in ethanol (B145695) (1.5 equivalents).

  • Stir the resulting mixture at room temperature for 24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Filter the precipitate using a Büchner funnel and wash the solid with diethyl ether.

  • Dry the resulting white solid under vacuum to obtain benzyltrimethylammonium chloride.

Protocol 2: Synthesis of Benzyltriethylammonium Chloride

This protocol describes the synthesis of benzyltriethylammonium chloride, a widely used phase-transfer catalyst.[2]

Materials:

Equipment:

  • Three-necked flask equipped with a thermometer, stirrer, and reflux condenser

  • Heating mantle

  • Apparatus for filtration under reduced pressure

Procedure:

  • In a three-necked flask, add triethylamine (1 equivalent) and acetone.

  • Add this compound (1 equivalent) to the mixture.

  • Heat the mixture to reflux (approximately 63-64 °C) and maintain for 8 hours with continuous stirring.

  • After the reaction period, cool the mixture slowly to 15 °C.

  • Filter the resulting solid under reduced pressure.

  • Wash the filter cake with acetone.

  • Dry the solid to obtain benzyltriethylammonium chloride.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of benzyl quaternary ammonium salts.

ProductTertiary AmineBenzyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyltrimethylammonium chlorideTrimethylamineThis compoundTHF/EthanolRoom Temp.24~98[3]
Benzyltriethylammonium chlorideTriethylamineThis compoundAcetone63-648~69[4]
Benzyltriethylammonium chlorideTriethylamineThis compoundPolydimethylsiloxane805~76[2]
Benzyltriethylammonium chlorideTriethylamineThis compoundDMF/Ethyl acetate~1041High (not specified)[5]

Characterization Data

The synthesized quaternary ammonium salts can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Benzyltrimethylammonium chloride: The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzyl group and the methyl protons of the trimethylammonium group.[1]

  • Benzyldimethylstearylammonium Chloride: The aromatic protons of the benzyl group appear around 7.52 and 6.96 ppm, while the benzylic and trimethyl ammoniated protons are observed at approximately 4.55 and 3.30 ppm, respectively.[6]

¹³C NMR:

  • Benzyltrimethylammonium chloride: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[1] Specific peak data is available in public databases such as ChemicalBook.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of quaternary ammonium salts exhibit characteristic absorption bands. A key indicator of successful quaternization is the appearance of a peak around 1480 cm⁻¹, which is attributed to the bending vibrations of the methyl groups attached to the quaternary nitrogen.[8] Other characteristic peaks include C-N stretching vibrations.[9]

CompoundCharacteristic FTIR Peaks (cm⁻¹)Reference
Quaternary Ammonium Salts~1480 (C-H bending of N-CH₃)[8]
Quaternary Ammonium Salts1248.4 (C-N stretching)[9]
Quaternary Ammonium Salts959.6 (Quaternary nitrogen)[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of quaternary ammonium salts from tertiary amines and this compound.

experimental_workflow A Reactant Preparation (Tertiary Amine, this compound, Solvent) B Reaction (Stirring at specified temperature and time) A->B C Product Precipitation/Crystallization (e.g., addition of anti-solvent or cooling) B->C D Isolation (Filtration) C->D E Washing (with appropriate solvent) D->E F Drying (under vacuum) E->F G Characterization (NMR, FTIR, etc.) F->G

Caption: General experimental workflow.

Applications in Drug Development

Quaternary ammonium salts, particularly those containing a benzyl group, are of significant interest in drug development due to their broad-spectrum antimicrobial activity.[10] They are active against Gram-positive and Gram-negative bacteria, as well as fungi.[10] These compounds are utilized as preservatives in topical and ophthalmic formulations and as active pharmaceutical ingredients in antiseptic and disinfectant products.[6] The presence of the benzyl group often enhances the antimicrobial efficacy of these molecules.[10] Researchers continue to explore novel QAS derivatives to improve their therapeutic index, balancing antimicrobial potency with cytotoxicity to mammalian cells.

References

Application Notes and Protocols: Benzyl Chloride in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of compounds, from bulk chemicals to complex pharmaceutical intermediates.[1][2] Benzyl (B1604629) chloride, a reactive organochlorine compound, serves as a versatile benzylating agent in these reactions, allowing for the introduction of the benzyl moiety onto various aromatic substrates. Its utility is particularly significant in drug development, where the benzhydryl (diphenylmethyl) and related diarylmethane scaffolds are common structural motifs in pharmacologically active molecules.[3][4]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of benzyl chloride in Friedel-Crafts alkylation reactions. It is intended to serve as a comprehensive resource for researchers in academia and industry, offering practical guidance on reaction conditions, catalyst selection, and safety considerations.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation with this compound proceeds through the generation of a benzyl carbocation or a polarized complex, which then acts as the electrophile. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to facilitate the formation of this electrophilic species.[2] The electron-rich aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the benzylated product.[5]

One of the key challenges in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial product is often more reactive than the starting material.[5] Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to favor mono-alkylation.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. It is a lachrymator, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Emergency eyewash and safety shower facilities should be readily accessible.

Data Presentation

The following tables summarize quantitative data from various studies on the Friedel-Crafts benzylation of aromatic compounds with this compound, highlighting the performance of different catalytic systems.

Table 1: Benzylation of Benzene (B151609) with this compound

CatalystBenzene:this compound Molar RatioTemperature (°C)Reaction TimeThis compound Conversion (%)Selectivity to Diphenylmethane (%)Reference
AlCl₃10:12530 min100~58[6]
FeCl₃15:18015 min10062[6]
Basolite F300 (Fe-MOF)15:18015 min10070[6][7]
ZnCl₂/SiO₂ (9 wt%)Not Specified803 h100High (product was para- and ortho-mono-benzylated toluene)[8]

Table 2: Benzylation of Toluene with this compound

CatalystToluene:this compound Molar RatioTemperature (°C)Reaction TimeThis compound Conversion (%)Product Distribution (ortho:para)Reference
Fe-modified mesoporous ceriaNot SpecifiedMilder Conditions2 h100High selectivity to methyl diphenyl methane[9]
ZnCl₂/SiO₂ (9 wt%)Not Specified803 h100Not specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in Friedel-Crafts alkylation.

Protocol 1: Synthesis of Diphenylmethane from Benzene and this compound using Aluminum Chloride

This protocol describes the classic synthesis of diphenylmethane, a common scaffold in medicinal chemistry.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (concentrated)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle or steam bath

  • Magnetic stirrer

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place anhydrous benzene.

  • Carefully add anhydrous aluminum chloride to the benzene with stirring. The reaction is exothermic and will generate HCl gas, which should be vented through a proper scrubbing system.

  • From the dropping funnel, add this compound dropwise to the stirred mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker to quench the reaction and decompose the aluminum chloride complex.[10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diphenylmethane.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Benzyl-Diphenyl Oxide from Diphenyl Oxide and this compound

This protocol outlines the alkylation of diphenyl oxide, a building block for various functional materials and specialty chemicals.

Materials:

  • Diphenyl oxide

  • This compound

  • Sulphated zirconia catalyst

  • Toluene (solvent)

Equipment:

  • Batch reactor or round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a batch reactor or a round-bottom flask, charge diphenyl oxide, this compound, and the sulphated zirconia catalyst in a suitable solvent such as toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with constant stirring.[11]

  • Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The solvent can be removed from the filtrate under reduced pressure.

  • The resulting crude product, benzyl-diphenyl oxide, can be purified by column chromatography or crystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Friedel-Crafts alkylation with this compound.

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation Benzyl_Chloride This compound (C₆H₅CH₂Cl) Carbocation_Complex Benzyl Carbocation Complex [C₆H₅CH₂]⁺[AlCl₄]⁻ Benzyl_Chloride->Carbocation_Complex Coordination & Ionization Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation_Complex Aromatic_Ring Aromatic Ring (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Carbocation_Complex->Sigma_Complex Aromatic_Ring->Sigma_Complex Nucleophilic Attack AlCl4_minus [AlCl₄]⁻ Product Alkylated Product (e.g., Diphenylmethane) Sigma_Complex->Product Deprotonation HCl HCl AlCl4_minus->HCl Regenerated_Catalyst Regenerated Catalyst (AlCl₃) AlCl4_minus->Regenerated_Catalyst

Caption: Mechanism of Friedel-Crafts Alkylation with this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Isolation & Purification Reactants Charge Aromatic Substrate & Lewis Acid Catalyst Addition Add this compound (Dropwise) Reactants->Addition Reaction Stir at Controlled Temperature Addition->Reaction Quench Quench Reaction (e.g., with Ice/HCl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer (Water, Bicarbonate, Brine) Extraction->Wash Dry Dry with Anhydrous Salt (e.g., MgSO₄) Wash->Dry Filtration Filter Drying Agent Dry->Filtration Solvent_Removal Remove Solvent (Rotary Evaporation) Filtration->Solvent_Removal Purification Purify Product (Distillation/Chromatography) Solvent_Removal->Purification

References

Application Notes and Protocols for Phase-Transfer Catalysis in Reactions with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with benzyl (B1604629) chloride under phase-transfer catalysis (PTC) conditions. PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, leading to enhanced reaction rates, higher yields, and milder reaction conditions. Benzyl chloride and its derivatives are key substrates in PTC-mediated nucleophilic substitution reactions, yielding a wide array of valuable products and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis operates on the principle of transporting a reactant from one phase (typically aqueous) to another (typically organic) where the other reactant is located.[2] This is accomplished by a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is soluble in both phases.[3][4] The catalyst forms an ion pair with the reactant in the aqueous phase, shuttles it into the organic phase, where the reaction with the substrate (e.g., this compound) occurs.[2]

The general mechanism, often referred to as the Starks' extraction mechanism, can be summarized in the following steps[2]:

  • Anion Exchange: The catalyst cation (Q⁺) exchanges its anion (X⁻) for the reactive anion (Y⁻) from the inorganic reagent in the aqueous phase, forming a new ion pair (Q⁺Y⁻).[2]

  • Phase Transfer: The lipophilic Q⁺Y⁻ ion pair migrates from the aqueous phase to the organic phase.[2]

  • Reaction in Organic Phase: The "naked" and highly reactive anion (Y⁻) attacks the organic substrate (RX, e.g., this compound), leading to the product (RY) and the leaving group anion (X⁻).[2]

  • Catalyst Regeneration: The catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase to restart the cycle.[2]

Key Reaction Types with this compound under PTC

This compound is a versatile substrate for various PTC reactions, including:

  • Etherification (Williamson Ether Synthesis): The reaction of this compound with alcohols or phenols to form benzyl ethers.

  • Cyanation: The substitution of the chloride with a cyanide group to produce benzyl cyanide, a valuable intermediate.[5]

  • Alkylation: The formation of new carbon-carbon bonds by reacting this compound with carbanions.

  • Esterification: The reaction with carboxylates to form benzyl esters.

Quantitative Data Summary

The following tables summarize quantitative data for various PTC reactions involving this compound, providing a comparative overview of different catalysts and conditions.

Table 1: Williamson Ether Synthesis of Benzyl Ethers

ReactantCatalystCatalyst:Substrate Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
OctanolTetrabutylammonium Bromide (TBAB)0.05--692[6]
OctanolTetraoctylammonium Bromide (TOAB)0.05--495[6]
VanillinTetrabutylammonium Bromide (TBAB)-Toluene90--[7]
m-Cresol--Cyclohexane50-100 (selectivity)[8]
Furfuryl alcohol----282 (conversion)[8]
n-ButanolBis-[2-(N-benzyl-N,N-diethylammonium)ethyl]ether, dichloride0.05Dichloromethane50-604-[9]

Table 2: Cyanation of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)5-20 (typical screening)Toluene (recommended)-->90 (achievable)[10]
Copper(I) Iodide (CuI)20-50Toluene18020up to 85[11]

Table 3: C-Alkylation with Benzyl Cyanide

SubstrateAlkylating AgentCatalystBaseConditionsYield (%)Reference
Benzyl Cyaniden-BromopropaneTBABaq. KOHUltrasonic irradiation-[12]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a general guideline for the synthesis of benzyl ethers using PTC.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (B47542) in an appropriate organic solvent (e.g., toluene, dichloromethane).[2]

  • Base Addition: Add the solid sodium hydroxide (B78521) or a 50% aqueous solution.[2]

  • Catalyst Addition: Add a catalytic amount of the chosen quaternary ammonium salt (e.g., TBAB, BTMAC).[2]

  • This compound Addition: Add this compound to the reaction mixture.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Add water to dissolve any inorganic salts.[2]

    • Separate the organic layer.

    • Wash the organic layer with water and then with a saturated solution of sodium bicarbonate if necessary.[6]

    • Dry the organic layer over anhydrous sodium sulfate.[6]

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol for Cyanation of this compound

This protocol outlines the synthesis of benzyl cyanide.

  • Setup: In a reaction vessel, prepare a solution of sodium or potassium cyanide in water.

  • Organic Phase: In a separate flask, dissolve this compound in an inert organic solvent like toluene.[10]

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide - TBAB) to the organic phase. A typical starting concentration is 5-10 mol%.[10]

  • Reaction: Add the aqueous cyanide solution to the organic phase and stir the biphasic mixture vigorously at a suitable temperature. The reaction is often exothermic and may require cooling.

  • Monitoring: Follow the disappearance of this compound by TLC or GC.

  • Work-up:

    • After completion, separate the organic layer.

    • Wash the organic layer carefully with water to remove residual cyanide salts.

    • Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).

    • Evaporate the solvent to yield benzyl cyanide. Further purification can be done by vacuum distillation.

Visualizing PTC Mechanisms and Workflows

General Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ QX_aq Q⁺X⁻ QY_org Q⁺Y⁻ QX_aq->QY_org Anion Exchange & Phase Transfer NaX Na⁺X⁻ RX R-X (this compound) RY R-Y (Product) QY_org->RY Reaction QX_org Q⁺X⁻ RY->QX_org Catalyst Regeneration QX_org->QX_aq Phase Transfer Williamson_Workflow start Start dissolve Dissolve Alcohol/Phenol in Organic Solvent start->dissolve add_base Add Aqueous or Solid Base dissolve->add_base add_catalyst Add PTC Catalyst add_base->add_catalyst add_benzyl_chloride Add this compound add_catalyst->add_benzyl_chloride react Heat and Stir add_benzyl_chloride->react monitor Monitor Reaction (TLC/GC) react->monitor workup Work-up and Purification monitor->workup Reaction Complete product Final Product workup->product PTC_Components substrate Substrate (e.g., this compound) product Product (e.g., Benzyl Cyanide, Benzyl Ether) substrate->product Reacts with solvent_org Organic Solvent (e.g., Toluene) substrate->solvent_org Dissolved in reagent Nucleophilic Reagent (e.g., NaCN, ROH) reagent->product Reacts with solvent_aq Aqueous Phase (e.g., Water) reagent->solvent_aq Dissolved in catalyst Phase-Transfer Catalyst (e.g., Quaternary Salt) catalyst->substrate Facilitates reaction of catalyst->reagent Transports

References

Application Notes and Protocols: Benzyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzyl (B1604629) chloride in the synthesis of key pharmaceutical intermediates. Benzyl chloride serves as a versatile reagent for the introduction of the benzyl group, which can function as a protecting group or a core structural element in a wide range of active pharmaceutical ingredients (APIs). This document details specific applications in the synthesis of intermediates for tramadol (B15222), phenylephrine (B352888), and sertraline (B1200038), providing structured data, experimental protocols, and visualizations of synthetic workflows and biological signaling pathways.

Introduction to Benzylation in Pharmaceutical Synthesis

This compound is a highly reactive organic compound widely employed in pharmaceutical synthesis for the benzylation of various functional groups, including alcohols, phenols, amines, and carboxylic acids.[1] The benzyl group is often utilized as a protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] Furthermore, the benzyl moiety is an integral structural component of many biologically active molecules.

Key applications of this compound in this context include:

  • Protection of Alcohols and Phenols: Forming benzyl ethers to mask hydroxyl groups during multi-step syntheses.

  • Protection of Amines: Creating benzylamines to prevent unwanted side reactions of primary and secondary amines.

  • Esterification of Carboxylic Acids: Producing benzyl esters, which can be readily deprotected.

  • Synthesis of Phenylacetic Acid Derivatives: Acting as a precursor to benzyl cyanide, which is then hydrolyzed to phenylacetic acid, a key building block for several pharmaceuticals.

Application in Tramadol Intermediate Synthesis

Tramadol is a centrally acting analgesic. An important intermediate in some synthetic routes is N-benzyl-N-demethyltramadol, where a benzyl group is used to protect the amine.

Quantitative Data Summary
IntermediateStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N-Benzyl-N-methylamineThis compound, 25% Aqueous Methylamine50% Aqueous NaOHDiethyl Ether< 40175-[2]
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanoneCyclohexanone, N-benzyl-N-methylamine, Paraformaldehyde------[3]
N-Benzyl-N-demethyltramadol2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone3-methoxyphenylmagnesium bromideTHF----[4]
Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methylamine

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and agitator, place 6 moles of 25% aqueous methylamine.[2]

  • Addition of this compound: Add 1 mole of this compound dropwise over a two-hour period, maintaining the temperature below 40°C.[2]

  • Reaction Completion: Continue stirring at room temperature for an additional hour to ensure the reaction is complete.[2]

  • Work-up: Add 1 mole of 50% aqueous NaOH and 200 grams of diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and distill to obtain N-benzyl-N-methylamine. The reported yield is 75%.[2]

Protocol 2: Synthesis of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone

This intermediate is typically synthesized via a Mannich reaction involving cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride.[4]

Protocol 3: Synthesis of N-Benzyl-N-demethyltramadol

The aminoketone intermediate, 2-[(N-benzyl-N-methyl)aminomethyl]cyclohexanone, is coupled with an organometallic reagent such as 3-methoxyphenylmagnesium bromide in an appropriate solvent like THF to yield N-benzyl-N-demethyltramadol.[4]

Logical Relationship: Synthesis of Tramadol Intermediate

benzyl_chloride This compound nbnma N-Benzyl-N-methylamine benzyl_chloride->nbnma Reaction methylamine Methylamine methylamine->nbnma Reaction aminoketone 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone nbnma->aminoketone Mannich Reaction cyclohexanone Cyclohexanone cyclohexanone->aminoketone Mannich Reaction paraformaldehyde Paraformaldehyde paraformaldehyde->aminoketone Mannich Reaction nbndt N-Benzyl-N-demethyltramadol aminoketone->nbndt Grignard Reaction organometallic 3-Methoxyphenyl- magnesium bromide organometallic->nbndt Grignard Reaction tramadol Tramadol (via debenzylation) nbndt->tramadol Debenzylation

Caption: Synthetic workflow for a tramadol intermediate using this compound.

Signaling Pathway: Tramadol Mechanism of Action

Tramadol Tramadol Metabolite O-desmethyltramadol (M1) Tramadol->Metabolite Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor Tramadol->Mu_Opioid_Receptor Weak Agonist Serotonin_Transporter Serotonin (B10506) Transporter (SERT) Tramadol->Serotonin_Transporter Inhibits Reuptake Norepinephrine_Transporter Norepinephrine Transporter (NET) Tramadol->Norepinephrine_Transporter Inhibits Reuptake Metabolite->Mu_Opioid_Receptor Agonist Analgesia Analgesia Synaptic_Cleft Increased Synaptic Serotonin & Norepinephrine Serotonin_Transporter->Synaptic_Cleft Norepinephrine_Transporter->Synaptic_Cleft Synaptic_Cleft->Analgesia Mu_Opioid_Rreceptor Mu_Opioid_Rreceptor Mu_Opioid_Rreceptor->Analgesia

Caption: Dual mechanism of action of tramadol.

Application in Phenylephrine Intermediate Synthesis

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant and vasopressor. A key intermediate in its synthesis is 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.

Quantitative Data Summary
IntermediateStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
ω-Bromo-3-acetoxyacetophenone3-AcetoxyacetophenoneBromineButyl Acetate (B1210297)20---[5]
1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-oneω-Bromo-3-acetoxyacetophenoneN-Methylbenzylamine, HClButyl Acetate-->65 (overall)>98[5][6]
Experimental Protocols

Protocol 4: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one

  • Bromination: To a solution of 3-acetoxyacetophenone (178 kg) in butyl acetate (300 kg), add bromine (160 kg) dropwise at an internal temperature of 20°C.[5] After the addition, the mixture is cooled and washed with water.

  • Amination: The butyl acetate solution containing ω-bromo-3-acetoxyacetophenone is reacted with N-methylbenzylamine (121 kg).[5]

  • Hydrolysis and Work-up: The reaction mixture is then acidified with hydrochloric acid (100 kg) to hydrolyze the acetoxy group and form the hydrochloride salt of the product.[5] The aqueous layer is separated, and the product is isolated. The overall yield is reported to be improved by 5% compared to older technologies, suggesting a yield greater than 65%.[6]

Logical Relationship: Synthesis of Phenylephrine Intermediate

benzyl_chloride This compound nbnma N-Benzyl-N-methylamine benzyl_chloride->nbnma Reaction methylamine Methylamine methylamine->nbnma Reaction phenylephrine_intermediate 1-(3-Hydroxyphenyl)-2- [benzyl(methyl)amino]ethan-1-one nbnma->phenylephrine_intermediate Amination & Hydrolysis acetoxyacetophenone 3-Acetoxyacetophenone bromo_intermediate ω-Bromo-3-acetoxyacetophenone acetoxyacetophenone->bromo_intermediate Bromination bromo_intermediate->phenylephrine_intermediate Amination & Hydrolysis phenylephrine Phenylephrine (via reduction and debenzylation) phenylephrine_intermediate->phenylephrine Reduction & Debenzylation

Caption: Synthetic workflow for a phenylephrine intermediate.

Signaling Pathway: Phenylephrine Mechanism of Action

Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Phenylephrine signaling pathway leading to vasoconstriction.

Application in Sertraline Intermediate Synthesis

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and panic disorder. While the final synthesis of sertraline itself involves methylamine, benzylamine (B48309) can be used to synthesize analogous intermediates, demonstrating the application of benzylation in this class of compounds.

Quantitative Data Summary
IntermediateStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N-Benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenimine4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenoneBenzylamine, TiCl4TolueneReflux---(analogous)
Experimental Protocols

Protocol 5: Synthesis of N-Benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenimine (Schiff Base)

  • Reaction Setup: In a flask, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable aprotic solvent like toluene.

  • Addition of Reagents: Add benzylamine to the solution. To facilitate the condensation, a Lewis acid catalyst such as titanium tetrachloride (TiCl4) can be used, which also acts as a dehydrating agent.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to promote the formation of the imine (Schiff base) and the removal of water.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Logical Relationship: Synthesis of a Sertraline-like Intermediate

benzyl_chloride This compound benzylamine Benzylamine benzyl_chloride->benzylamine Reaction ammonia Ammonia ammonia->benzylamine Reaction schiff_base N-Benzyl-4-(3,4-dichlorophenyl)- 3,4-dihydro-1(2H)-naphthalenimine benzylamine->schiff_base Condensation tetralone 4-(3,4-Dichlorophenyl)- 3,4-dihydro-1(2H)-naphthalenone tetralone->schiff_base Condensation sertraline_analog N-Benzyl Sertraline Analog (via reduction) schiff_base->sertraline_analog Reduction

Caption: Synthetic workflow for a sertraline analog intermediate.

Signaling Pathway: Sertraline Mechanism of Action

Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Selectively Blocks Serotonin_Reuptake Serotonin Reuptake Sertraline->Serotonin_Reuptake Inhibits SERT->Serotonin_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Concentration Serotonin_Reuptake->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic Serotonin Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Therapeutic_Effects Antidepressant & Anxiolytic Effects Postsynaptic_Receptors->Therapeutic_Effects

Caption: Sertraline's mechanism of action as a selective serotonin reuptake inhibitor.

References

Application Notes: Synthesis of Flavor and Fragrance Compounds Using Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) chloride (C₆H₅CH₂Cl) is a versatile and highly reactive organochlorine compound that serves as a crucial intermediate in the synthesis of a wide array of flavor and fragrance compounds.[1][2][3][4] Its utility stems from the lability of the chlorine atom, which is readily displaced by various nucleophiles, allowing for the introduction of the benzyl group into different molecular frameworks.[2] This process, known as benzylation, is fundamental to the production of numerous benzyl esters and ethers that are prized for their characteristic aromas, finding extensive use in the food, cosmetic, and perfume industries.[5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis of three commercially significant flavor and fragrance compounds derived from benzyl chloride: benzyl acetate (B1210297), benzyl benzoate (B1203000), and benzyl salicylate. These compounds are valued for their sweet, floral, and fruity scents.

Key Synthetic Reactions

The primary synthetic routes for the preparation of benzyl esters from this compound involve nucleophilic substitution reactions with the corresponding carboxylate salts.[5][6] The general scheme for this transformation is as follows:

  • Reaction: this compound + Sodium Carboxylate → Benzyl Ester + Sodium Chloride

Phase transfer catalysts are often employed to enhance the reaction rate and yield by facilitating the transfer of the carboxylate anion from the solid or aqueous phase to the organic phase where this compound resides.[8][9]

Experimental Protocols

Synthesis of Benzyl Acetate

Benzyl acetate is a key component of jasmine and gardenia fragrances, possessing a sweet, floral, and fruity aroma.[1] It can be synthesized via the reaction of this compound with sodium acetate.[9][10]

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference
Typical Yield~70% - 95.7%[9][11]
Product PurityUp to 99.93%[11]

Detailed Protocol:

This protocol is based on a phase-transfer catalyzed synthesis.[11]

Materials:

  • This compound (400g)

  • Dimethylamine (8g)

  • Anhydrous sodium acetate (300g)

  • Water (20g)

  • Sodium carbonate (4g)

Procedure:

  • To a reaction vessel, add 400g of this compound and 8g of dimethylamine.

  • Maintain the temperature at 75°C and stir the mixture for 30 minutes to form the phase transfer catalyst in situ.[11]

  • Add 300g of anhydrous sodium acetate, 20g of water, and 4g of sodium carbonate to the reaction mixture.[11]

  • Heat the mixture to 110°C and maintain stirring for 3 hours.[11]

  • After the reaction is complete, cool the mixture and wash with water to obtain the crude benzyl acetate.

  • The crude product can be further purified by secondary rectification to achieve high purity.[11]

Synthesis Workflow for Benzyl Acetate:

G cluster_catalyst Phase Transfer Catalyst Formation cluster_esterification Esterification cluster_purification Purification BC This compound Catalyst Phase Transfer Catalyst Solution BC->Catalyst 60-90°C, 15-60 min DMA Dimethylamine DMA->Catalyst Crude_BA Crude Benzyl Acetate Catalyst->Crude_BA NaOAc Sodium Acetate NaOAc->Crude_BA H2O Water H2O->Crude_BA Na2CO3 Sodium Carbonate Na2CO3->Crude_BA Washing Water Washing Crude_BA->Washing Rectification Secondary Rectification Washing->Rectification Pure_BA Pure Benzyl Acetate Rectification->Pure_BA

Workflow for the synthesis of benzyl acetate.

Synthesis of Benzyl Benzoate

Benzyl benzoate has a faint, sweet, balsamic odor and is used as a fixative and solvent for other fragrance materials.[12] One common synthesis method involves the reaction of this compound with sodium benzoate.[13]

Reaction Scheme:

Quantitative Data Summary:

ParameterValueReference
CatalystZinc Oxide
Reaction Temperature50-70°C
Reaction Time2-2.5 hours
Yield99-99.5%

Detailed Protocol:

This protocol utilizes zinc oxide as a catalyst for a low-temperature synthesis.

Materials:

  • This compound (1000 Kg)

  • Sodium benzoate (1150 Kg)

  • Zinc oxide (10-15 Kg)

  • Soda solution (for pH adjustment)

Procedure:

  • Charge a reactor with 1000 Kg of this compound and 1150 Kg of sodium benzoate.

  • Turn on the stirring and add 10-15 Kg of zinc oxide as a catalyst.

  • Begin heating the mixture. After 10-15 minutes, the temperature should reach 50-70°C.

  • Maintain this temperature for 2-2.5 hours to complete the esterification.

  • After the reaction, wash the mixture to remove the salt by-product.

  • Adjust the pH to 7-8 with a soda solution.

  • Remove low and high boiling point impurities by distillation to obtain the final product.

Synthesis Pathway for Benzyl Benzoate:

G BC This compound Reaction Esterification (50-70°C, 2-2.5h) BC->Reaction NaBz Sodium Benzoate NaBz->Reaction ZnO Zinc Oxide (Catalyst) ZnO->Reaction Crude_BB Crude Benzyl Benzoate Reaction->Crude_BB Washing Washing Crude_BB->Washing Neutralization Neutralization (pH 7-8) Washing->Neutralization Distillation Distillation Neutralization->Distillation Pure_BB Pure Benzyl Benzoate Distillation->Pure_BB

References

Application Notes and Protocols for the Laboratory-Scale Purification of Benzyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chloride (C₆H₅CH₂Cl) is a pivotal organic reagent utilized extensively as a chemical intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and fragrances. The purity of benzyl chloride is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality.[1][2] Common impurities in technical-grade this compound include unreacted starting materials like toluene, and byproducts such as benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species like benzal chloride and benzotrichloride.[2][3][4]

Distillation is the most common method for purifying this compound on a laboratory scale. However, the process is not without its challenges. This compound is susceptible to polymerization and decomposition at elevated temperatures, often catalyzed by acidic or metallic impurities.[3][5] Therefore, careful pre-treatment and optimized distillation conditions are crucial for a successful purification. These application notes provide a detailed protocol for the fractional distillation of this compound, including pre-treatment steps and safety considerations.

Data Presentation

A comprehensive understanding of the physical properties of this compound and its common impurities is essential for designing an effective distillation strategy. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgMelting Point (°C)Density (g/mL)
This compound C₇H₇Cl126.58179-391.100
TolueneC₇H₈92.14110.6-950.867
BenzaldehydeC₇H₆O106.12178-179-261.044
Benzyl AlcoholC₇H₈O108.14205-151.044
Benzal ChlorideC₇H₆Cl₂161.03205-207-161.254
BenzotrichlorideC₇H₅Cl₃195.48221-51.376
Dibenzyl EtherC₁₄H₁₄O198.2629841.043

Data compiled from sources:[6][7][8][9][10][11][12][13][14][15]

Table 2: Recommended Distillation Parameters for this compound

PressureBoiling Point of this compound (°C)
Atmospheric (760 mmHg)179
Reduced (12 mmHg)63-65
Reduced (60 mmHg)96-98

Data compiled from sources:[16][17]

Experimental Protocols

Protocol 1: Pre-Distillation Treatment of Crude this compound

This protocol is designed to remove acidic impurities and water prior to distillation, which helps to prevent polymerization and decomposition.[3][5]

Materials:

  • Crude this compound

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Gently swirl the funnel and vent frequently to release any carbon dioxide gas that may form.

  • Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution by shaking for 1 minute.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the flask.

  • Swirl the flask to ensure contact between the drying agent and the this compound. Let it stand for at least 30 minutes with occasional swirling.[3]

Protocol 2: Fractional Distillation of this compound

This protocol describes the purification of pre-treated this compound by fractional distillation. Both atmospheric and vacuum distillation methods are presented. Vacuum distillation is highly recommended to minimize thermal decomposition.[3][16]

Materials:

  • Pre-treated and dried crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Stir bar

  • Vacuum source (if performing vacuum distillation)

  • Manometer (for vacuum distillation)

  • Cold water source for the condenser

Procedure:

A. Atmospheric Fractional Distillation:

  • Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Filter the dried this compound into the round-bottom distillation flask containing a stir bar. Do not fill the flask more than two-thirds full.

  • Begin stirring and gently heat the flask using a heating mantle.

  • Slowly increase the temperature and observe the condensation ring rising up the fractionating column.

  • Collect any low-boiling fractions (forerun) that distill over at a lower temperature than the boiling point of this compound. This may include residual toluene.

  • Collect the main fraction of purified this compound at its boiling point of approximately 179 °C.[6][8]

  • Stop the distillation when the temperature begins to drop or when a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

B. Vacuum Fractional Distillation (Recommended):

  • Assemble a fractional distillation apparatus suitable for vacuum work in a fume hood. Use appropriate grease for all ground glass joints.

  • Filter the dried this compound into the round-bottom distillation flask containing a stir bar.

  • Connect the apparatus to a vacuum source with a manometer in line to monitor the pressure.

  • Slowly and carefully reduce the pressure to the desired level (e.g., 12 mmHg).

  • Begin stirring and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature for the applied pressure (e.g., 63-65 °C at 12 mmHg).[16]

  • Stop the distillation before the flask goes to dryness.

  • Turn off the heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Toxicity and Irritation: this compound is a lachrymator, corrosive, and toxic by inhalation and skin absorption.[4][18] It is also a suspected carcinogen.[18][19]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.

  • Decomposition: this compound can decompose, especially in the presence of impurities, to produce hazardous hydrogen chloride gas.[4][5]

  • Polymerization: Polymerization can occur, catalyzed by metals (except nickel and lead) and acidic impurities, which can lead to a rapid increase in temperature and pressure.[21][22]

  • Storage: Store purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[20]

Mandatory Visualizations

Experimental_Workflow cluster_pretreatment Pre-Distillation Treatment cluster_distillation Distillation Crude_BC Crude this compound Wash_NaHCO3 Wash with 5% NaHCO3 Crude_BC->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Anhydrous CaCl2 or MgSO4 Wash_Brine->Drying Distillation_Setup Set up Fractional Distillation Drying->Distillation_Setup Heating Heat and Collect Fractions Distillation_Setup->Heating Purified_BC Purified this compound Heating->Purified_BC

Caption: Workflow for the purification of this compound.

Distillation_Decision_Tree Start Start Purification Pre_Treatment Pre-Treatment (Wash and Dry) Start->Pre_Treatment Distillation_Choice Choose Distillation Method Pre_Treatment->Distillation_Choice Atmospheric Atmospheric Distillation (179 °C) Distillation_Choice->Atmospheric Higher Temp Vacuum Vacuum Distillation (Lower Temp) Distillation_Choice->Vacuum Lower Temp (Recommended) End Pure this compound Atmospheric->End Vacuum->End

Caption: Decision tree for this compound distillation.

References

Application Note: Monitoring Benzyl Chloride Reactions Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) chloride is a versatile reagent used in a multitude of chemical syntheses, including the production of pharmaceuticals, agrochemicals, and quaternary ammonium (B1175870) compounds.[1][2] Monitoring the progress of reactions involving benzyl chloride is crucial to determine reaction completion, optimize conditions, and minimize the formation of byproducts.[3][4] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time qualitative monitoring of these reactions. This application note provides a detailed protocol for using TLC to track the consumption of this compound and the formation of products.

Principle of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, on a solid support) and a mobile phase (a solvent or solvent mixture).[5][6] The separation is driven by polarity.[7][8] Silica gel, the most common stationary phase, is highly polar.[7]

  • Polar compounds adhere more strongly to the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5][8]

  • Non-polar compounds have a weaker affinity for the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.[5][8]

In a typical reaction, the polarity of the product will differ from the starting material, this compound. By comparing the Rf values of the reaction mixture over time to the starting material, one can effectively monitor the reaction's progress.[3]

Data Presentation: Typical Rf Values

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5] The selection of the mobile phase (eluent) is critical and is determined experimentally to achieve optimal separation, ideally with Rf values between 0.3 and 0.7.[8] this compound is less polar than many of its common reaction products, such as benzyl alcohol or N-benzyl amines.

Table 1: Representative Rf Values for a Hypothetical Benzylation Reaction

CompoundStructurePolarityTypical Rf Value*
This compound (Starting Material)C7H7ClLess Polar0.75
Benzylamine (Product Example)C7H9NMore Polar0.35
Benzyl Alcohol (Potential Byproduct)C7H8OMore Polar0.45

*Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. The values presented are illustrative for a mobile phase such as 4:1 Hexane (B92381):Ethyl Acetate.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Benzylation Reaction

This protocol outlines the monitoring of a generic reaction where this compound is the limiting reactant.

1. Materials:

  • TLC plates (e.g., Silica Gel 60 F254).[9]
  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank).
  • Capillary spotters.
  • Mobile phase (eluent), e.g., a mixture of hexane and ethyl acetate.
  • Visualization agent (UV lamp and/or chemical stain).

2. Preparation:

  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.[6] To ensure the chamber atmosphere is saturated with solvent vapor, a piece of filter paper can be placed inside, lining the wall.[6] Close the chamber and allow it to equilibrate for at least 10-15 minutes.
  • Prepare a TLC plate. Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom edge.[6] Be careful not to scratch the silica layer.
  • Mark three lanes on the baseline for spotting: 'SM' for the starting material (this compound), 'Co' for a co-spot, and 'Rxn' for the reaction mixture.[3][10]

3. Spotting the Plate:

  • Using a capillary spotter, apply a small spot of a dilute solution of the starting material (this compound) onto the 'SM' lane.
  • Apply a spot of the starting material to the 'Co' lane.
  • At time zero (t=0) and at subsequent time intervals (e.g., 15 min, 30 min, 1 hr), withdraw a small aliquot from the reaction mixture using a capillary spotter.
  • Spot the reaction mixture directly on top of the starting material spot in the 'Co' lane and also on the 'Rxn' lane.[3][10] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are similar.[3][10]

4. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.[6]
  • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[10]
  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]

5. Visualization and Analysis:

  • Allow the solvent to evaporate from the plate completely.
  • Visualize the spots. Since this compound and many of its derivatives contain an aromatic ring, they are often UV-active.[7] Place the plate under a UV lamp (254 nm); the spots will appear as dark areas against the fluorescent background.[11][12] Circle the spots with a pencil.
  • If compounds are not UV-active or for better visualization, use a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde stain).[11][13] This usually involves dipping the plate in the stain solution followed by gentle heating.[14]
  • Analyze the plate. As the reaction proceeds, the spot corresponding to this compound in the 'Rxn' lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[3] The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.[3]

Protocol 2: Preparation of Visualization Stains

1. Potassium Permanganate (KMnO4) Stain:

  • Use: General stain for compounds that can be oxidized (e.g., alcohols, amines, alkenes).[13] Spots appear as yellow/brown on a purple background.
  • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.

2. p-Anisaldehyde Stain:

  • Use: Good for visualizing a wide range of functional groups, often giving different colors.
  • Preparation: Mix 185 mL of 95% ethanol, 7 mL of concentrated sulfuric acid, 2 mL of glacial acetic acid, and 5 mL of p-anisaldehyde.[14]

Visualizations

Experimental Workflow Diagram

TLC_Workflow cluster_prep Details cluster_spot Details cluster_dev Details cluster_vis Details cluster_analyze Details prep 1. Preparation spot 2. Spotting prep->spot prep_chamber Equilibrate Chamber (Mobile Phase + Filter Paper) prep->prep_chamber prep_plate Prepare TLC Plate (Draw Baseline) prep->prep_plate dev 3. Development spot->dev spot_sm Spot Starting Material (SM) spot->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot->spot_rxn spot_co Spot Co-Spot (SM + Rxn) spot->spot_co vis 4. Visualization dev->vis dev_run Place Plate in Chamber & Run dev->dev_run analyze 5. Analysis vis->analyze vis_uv UV Lamp (254 nm) vis->vis_uv vis_stain Chemical Stain (e.g., KMnO4) vis->vis_stain analyze_rf Calculate Rf Values analyze->analyze_rf analyze_progress Compare Spots: SM Disappearance Product Appearance analyze->analyze_progress dev_mark Mark Solvent Front dev_run->dev_mark

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Spots are streaky or elongated. Sample is too concentrated.Dilute the sample before spotting.
Insoluble material in the sample.Filter the sample through a small plug of cotton or glass wool.
Rf values are too high (all spots near the solvent front). Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).[8]
Rf values are too low (all spots near the baseline). Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).[8]
Spots are not visible under UV light. Compound is not UV-active.Use a chemical visualization stain (e.g., KMnO4, p-anisaldehyde).[11]
Separation is poor (spots are not well-resolved). Mobile phase is not optimal.Experiment with different solvent systems or different ratios of the current system.
The plate was not run in a saturated chamber.Ensure the developing chamber is properly sealed and equilibrated before running the plate.
Starting material appears to be gone, but the reaction is not complete. Reaction mixture components are affecting the Rf of the starting material.Rely on the co-spot lane. If the spot in the 'Co' lane is a single, well-defined spot, it confirms the presence of the starting material.[10]

References

Application Notes and Protocols for One-Pot Synthesis of Benzyl Ethers via Benzylic C-H Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) ether moiety is a crucial functional group in organic synthesis, frequently employed as a protecting group for alcohols and as a key structural component in a wide range of pharmaceuticals and natural products. Traditional methods for benzyl ether synthesis often involve a two-step process: the preparation of a benzyl halide from a toluene (B28343) derivative, followed by a separate nucleophilic substitution reaction with an alcohol. This approach can be inefficient and may involve the handling of toxic and unstable benzyl halide intermediates.

Recent advancements in synthetic methodology have enabled the direct, one-pot conversion of benzylic C-H bonds into benzyl ethers. These innovative strategies proceed through an in-situ-generated benzyl chloride intermediate, which immediately reacts with an alcohol present in the same reaction vessel. This circumvents the need for isolation of the this compound, thereby improving efficiency, safety, and atom economy. This document provides detailed application notes and protocols for two prominent one-pot methods: a photocatalytic approach and a base-promoted halogen transfer reaction.

I. Photocatalytic One-Pot Benzylic C-H Chlorination and Etherification

This method utilizes a photocatalyst to activate the benzylic C-H bond towards chlorination under mild, visible-light irradiation, followed by an in-situ Williamson ether synthesis.

Logical Workflow

cluster_0 One-Pot Reaction Vessel Toluene Toluene Derivative BenzylChloride In-situ Generated This compound Toluene->BenzylChloride C-H Chlorination NCS N-Chlorosuccinimide (NCS) NCS->BenzylChloride Photocat Photocatalyst (Acr+-Mes) Photocat->BenzylChloride Light Visible Light (Blue LEDs) Light->BenzylChloride BenzylEther Benzyl Ether Product BenzylChloride->BenzylEther Etherification Alcohol Alcohol Alcohol->BenzylEther Base Base (e.g., NaOMe) Base->BenzylEther

Caption: Workflow for photocatalytic one-pot benzyl ether synthesis.

Experimental Protocol

This protocol is adapted from the work of Xiang, M., et al., J. Org. Chem., 2020.[1]

Step 1: Benzylic C-H Chlorination

  • To a reaction tube, add the toluene derivative (0.5 mmol, 1.0 equiv), N-chlorosuccinimide (NCS, 0.6 mmol, 1.2 equiv), and the photocatalyst Acr⁺-Mes (1 mol%).

  • Add the appropriate solvent (e.g., acetonitrile, 2.0 mL).

  • Seal the tube and place it approximately 5-10 cm from a blue LED lamp (455 nm).

  • Irradiate the mixture at room temperature for the specified time (typically 12-24 hours), or until the starting material is consumed as monitored by TLC or GC-MS.

Step 2: In-situ Etherification

  • After the chlorination is complete, add a solution of sodium alkoxide (e.g., sodium methoxide, 1.5 mmol, 3.0 equiv) in the corresponding alcohol (e.g., methanol, 2.0 mL) to the reaction mixture.[1]

  • Stir the resulting mixture at room temperature for an additional 1-2 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyl ether.

Data Presentation

Table 1: Substrate Scope and Yields for Photocatalytic One-Pot Etherification [1]

Toluene DerivativeAlcoholProductYield (%)
TolueneMethanolBenzyl methyl ether85
4-MethylbiphenylMethanol(4-Methylphenyl)methyl methyl ether82
4-FluorotolueneMethanol1-(Fluoromethyl)-4-methoxybenzene90
4-ChlorotolueneMethanol1-(Chloromethyl)-4-methoxybenzene88
4-BromotolueneMethanol1-(Bromomethyl)-4-methoxybenzene87
4-CyanotolueneMethanol4-(Methoxymethyl)benzonitrile75
EthylbenzeneMethanol(1-Methoxyethyl)benzene78

Yields are for the isolated product after the two-step, one-pot sequence.

II. Base-Promoted Halogen Transfer for Direct Benzylic C-H Etherification

This transition-metal-free method relies on a synergistic deprotonation, halogenation, and substitution sequence, enabling the etherification of even weakly acidic benzylic C-H bonds.

Logical Workflow

cluster_1 One-Pot Reaction Vessel Alkylarene Alkyl(hetero)arene BenzylAnion Benzyl Anion Intermediate Alkylarene->BenzylAnion Deprotonation Base t-Butoxide Base Base->BenzylAnion HalogenOxidant 2-Halothiophene BenzylHalide In-situ Generated Benzyl Halide HalogenOxidant->BenzylHalide BenzylAnion->BenzylHalide Halogen Transfer Product Benzyl Ether Product BenzylHalide->Product Substitution Alcohol Alcohol Alcohol->Product

Caption: Workflow for base-promoted one-pot benzyl ether synthesis.

Experimental Protocol

This protocol is adapted from the work of Bone, K. I., et al., Angew. Chem. Int. Ed., 2024.[2][3][4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the alkylarene (0.2 mmol, 1.0 equiv), the alcohol (0.4 mmol, 2.0 equiv), the 2-halothiophene oxidant (e.g., 2-chlorothiophene, 0.3 mmol, 1.5 equiv), and the tert-butoxide base (e.g., potassium tert-butoxide, 0.4 mmol, 2.0 equiv).

  • Add the solvent (e.g., THF, 1.0 mL).

  • Seal the vial with a screw cap and place it in a preheated heating block at the specified temperature (e.g., 60 °C).

  • Stir the reaction mixture for the designated time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzyl ether.

Data Presentation

Table 2: Substrate Scope and Yields for Base-Promoted C-H Etherification [3][4]

AlkylareneAlcoholProductYield (%)
TolueneMethanolBenzyl methyl ether75
4-PhenyltolueneMethanol4-(Methoxymethyl)-1,1'-biphenyl88
4-tert-ButyltolueneIsopropanol1-(tert-Butyl)-4-(isopropoxymethyl)benzene91
2-MethylnaphthaleneMethanol2-(Methoxymethyl)naphthalene85
4-MethylanisoleMethanol1-Methoxy-4-(methoxymethyl)benzene60
4-MethylpyridineBenzyl Alcohol4-(Benzyloxymethyl)pyridine72
DiphenylmethaneMethanol(Methoxymethyl)benzene82

Yields are for the isolated product.

III. Cu-Catalyzed Benzylic C-H Chlorination for Sequential Etherification

While not strictly a one-pot reaction in the same simultaneous sense, this method provides a highly selective benzylic chlorination, and the resulting this compound can be directly used in a subsequent nucleophilic substitution step without purification, affording a highly efficient sequential one-pot process. This is particularly useful for oxidatively sensitive nucleophiles.[5][6]

Experimental Protocol

This protocol is adapted from work on Cu-catalyzed benzylic chlorination.[5]

Step 1: Cu-Catalyzed Benzylic C-H Chlorination

  • In a glovebox, add CuICl (5 mol%), the bis(oxazoline) ligand (5.5 mol%), and KCl (2.0 equiv) to a reaction vial.

  • Add the solvent (e.g., chlorobenzene) and stir for 10 minutes.

  • Add the alkyl arene substrate (1.0 equiv) followed by N-fluorobenzenesulfonimide (NFSI) (1.5 equiv).

  • Seal the vial, remove from the glovebox, and heat at the specified temperature (e.g., 80 °C) for 12-24 hours.

  • After completion, cool the reaction to room temperature. The crude this compound solution can be used directly in the next step.

Step 2: Nucleophilic Substitution

  • To the crude reaction mixture containing the this compound, add the alcohol (1.5 equiv) and a suitable base (e.g., sodium hydride, 1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the substitution is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction with water.

  • Work up the reaction as described in the previous protocols, followed by purification by column chromatography.

Conclusion

The one-pot synthesis of benzyl ethers from benzylic C-H bonds represents a significant advancement in synthetic efficiency and safety. The photocatalytic method offers a mild approach for a variety of toluene derivatives, while the base-promoted halogen transfer method provides a unique, transition-metal-free pathway guided by C-H acidity.[1][3] The sequential Cu-catalyzed chlorination/etherification strategy is particularly advantageous when dealing with sensitive nucleophiles that are incompatible with direct oxidative coupling conditions.[6] These protocols provide researchers and drug development professionals with powerful tools for the streamlined synthesis of valuable benzyl ether compounds.

References

Application Notes and Protocols for the Synthesis of Plasticizers Using Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of plasticizers utilizing benzyl (B1604629) chloride as a key reagent. The focus is on the preparation of benzyl esters, which are widely used as plasticizers to increase the flexibility and durability of polymeric materials.[1] The protocols are designed for a laboratory setting and include quantitative data, step-by-step methodologies, and workflow diagrams to ensure reproducibility and clarity.

Synthesis of Butyl Benzyl Phthalate (B1215562) (BBP)

Butyl benzyl phthalate (BBP) is a common plasticizer used in the production of vinyl flooring, adhesives, and sealants.[2] Its synthesis involves a two-step process starting from phthalic anhydride (B1165640), followed by benzylation using benzyl chloride.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of Butyl Benzyl Phthalate (BBP).

ParameterValueReference
Reactant Molar Ratios
Phthalic Anhydride1
n-Butanol1.05 - 1.10
Sodium Hydroxide (B78521)1.00 - 1.02
This compound1.10 - 1.25
Triethylamine (B128534) (Catalyst)0.01 - 0.03
Reaction Conditions
Benzyl Esterification Temperature90 - 140 °C
pH during Benzylation8
Purification Parameters
Decompression Dehydration Pressure-0.08 to -0.09 MPa
Dehydration Temperature100 - 115 °C
Press Filtration Temperature80 - 110 °C
Press Filtration Pressure0.1 - 0.4 MPa
Experimental Protocol

This protocol details the laboratory-scale synthesis of Butyl Benzyl Phthalate (BBP).

Step 1: Synthesis of Monobutyl Phthalate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 mol) and n-butanol (1.1 mol).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

Step 2: Neutralization to Sodium Monobutyl Phthalate

  • To the cooled reaction mixture, slowly add a solution of sodium hydroxide (1.0 mol) in water while stirring vigorously.

  • Continue stirring until a homogenous solution of sodium monobutyl phthalate is formed.

Step 3: Benzyl Esterification

  • To the solution of sodium monobutyl phthalate, add this compound (1.2 mol) and triethylamine (0.02 mol) as a catalyst.

  • Heat the mixture to 115-120 °C with continuous stirring.

  • During the reaction, maintain the pH at 8 by the dropwise addition of a 5-6% sodium carbonate solution.

  • Continue the reaction for 4-6 hours, monitoring the progress by TLC or GC until the starting materials are consumed.

Step 4: Work-up and Purification

  • Cool the reaction mixture to 80 °C and add water. Stir for 15 minutes, then allow the layers to separate. Remove the lower aqueous layer containing salt.

  • Wash the organic layer again with water, stirring for 15 minutes and allowing for phase separation.

  • Transfer the crude butyl benzyl phthalate to a distillation apparatus.

  • Perform vacuum distillation at a pressure of -0.08 to -0.09 MPa and a temperature of 100-115 °C to remove water and any remaining volatile impurities.

  • Decolorize the product by adding activated carbon (1-2% of the weight of phthalic anhydride) and heating at 80-90 °C for 30 minutes.

  • Filter the hot solution through a celite pad to remove the activated carbon.

  • The final product should be a clear, oily liquid. Characterize by NMR and IR spectroscopy.

Synthesis Workflow Diagram

BBP_Synthesis_Workflow cluster_step1 Step 1: Monobutyl Phthalate Synthesis cluster_step2 Step 2: Neutralization cluster_step3 Step 3: Benzyl Esterification cluster_step4 Step 4: Work-up and Purification A Phthalic Anhydride + n-Butanol B Reflux A->B C Add NaOH Solution B->C D Add this compound + Triethylamine C->D E Heat to 115-120°C, Maintain pH 8 D->E F Water Wash E->F G Vacuum Distillation F->G H Decolorization with Activated Carbon G->H I Hot Filtration H->I J Final Product: Butyl Benzyl Phthalate I->J

Caption: Workflow for the synthesis of Butyl Benzyl Phthalate (BBP).

Synthesis of Mixed Benzyl/2-Ethylhexyl Succinate (B1194679) Plasticizers

Succinate-based plasticizers are gaining attention as alternatives to phthalates. A mixture of benzyl and alkyl succinates can be synthesized, offering good plasticizing effects. This protocol describes the synthesis of a mixed benzyl and 2-ethylhexyl succinate plasticizer using this compound.

Quantitative Data Summary

The following table outlines the quantitative details for the synthesis of a mixed benzyl/2-ethylhexyl succinate plasticizer.

ParameterValueReference
Reactant Molar Ratios
Succinic Acid1
2-Ethylhexanol1.1
This compound1.1
Potassium Carbonate (Base)2.2
Reaction Conditions
Esterification Temperature140 - 160 °C
Purification Parameters
Vacuum Distillation Pressure20 mbar
Vacuum Distillation TemperatureStarting at 120 °C
Product Composition
Di(2-ethylhexyl) succinate29.8%
Benzyl-2-ethylhexyl succinate49.7%
Dibenzyl succinate20.3%
Overall Yield 91%
Experimental Protocol

This protocol provides a method for the laboratory-scale synthesis of mixed benzyl/2-ethylhexyl succinate.

Step 1: Esterification with 2-Ethylhexanol

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine succinic acid (1.0 mol), 2-ethylhexanol (1.1 mol), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene (B28343) as an azeotropic solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

Step 2: Benzylation with this compound

  • To the cooled reaction mixture, add potassium carbonate (2.2 mol) and this compound (1.1 mol).

  • Heat the mixture to 100-120 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC or GC until completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture and add water to dissolve the inorganic salts.

  • Separate the organic layer and wash it sequentially with water, a 5% sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Remove the toluene by rotary evaporation.

  • Purify the crude product by vacuum distillation, starting at a temperature of 120 °C and a pressure of 20 mbar, to remove any unreacted starting materials and volatile byproducts.

  • The final product will be a mixture of di(2-ethylhexyl) succinate, benzyl-2-ethylhexyl succinate, and dibenzyl succinate. Characterize the product mixture by GC-MS and NMR.

Synthesis Workflow Diagram

Succinate_Synthesis_Workflow cluster_step1 Step 1: Esterification with 2-Ethylhexanol cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Work-up and Purification A Succinic Acid + 2-Ethylhexanol + p-TSA B Azeotropic Reflux with Dean-Stark A->B C Add K2CO3 + this compound B->C D Heat to 100-120°C C->D E Aqueous Work-up (Water, Na2CO3, Brine) D->E F Drying and Solvent Removal E->F G Vacuum Distillation F->G H Final Product: Mixed Succinate Esters G->H

Caption: Workflow for the synthesis of mixed benzyl/2-ethylhexyl succinate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of benzaldehyde (B42025) impurity from benzyl (B1604629) chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove benzaldehyde from benzyl chloride?

The primary methods for removing benzaldehyde impurities from this compound are:

  • Washing with a Sodium Bisulfite Solution: This is a highly effective chemical method that relies on the selective reaction of benzaldehyde with sodium bisulfite.

  • Fractional Vacuum Distillation: This physical separation method is based on the difference in boiling points between this compound and benzaldehyde under reduced pressure.

  • Preparative Chromatography: While possible, it is often less practical for large-scale purification due to the similar polarities of the two compounds.

Q2: Why is it challenging to separate benzaldehyde from this compound by simple distillation at atmospheric pressure?

Separating benzaldehyde from this compound by simple distillation at atmospheric pressure is difficult because their boiling points are very close. The boiling point of this compound is 179 °C, and the boiling point of benzaldehyde is 178.1 °C[1][2]. This small difference makes achieving a good separation with a simple distillation setup nearly impossible.

Q3: What are the safety precautions I should take when handling this compound?

This compound is a lachrymator, meaning it causes irritation to the eyes and mucous membranes, and it is also a skin irritant[3]. It is classified as a probable human carcinogen[4]. Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Method 1: Washing with Sodium Bisulfite Solution

This method involves the reaction of benzaldehyde with an aqueous solution of sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the water-insoluble this compound.

Experimental Protocol:

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite.

  • Extraction:

    • In a separatory funnel, combine the impure this compound with an equal volume of the saturated sodium bisulfite solution.

    • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and reaction. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate. The upper layer is the purified this compound, and the lower aqueous layer contains the benzaldehyde-bisulfite adduct.

  • Separation: Carefully drain the lower aqueous layer.

  • Washing: Wash the organic layer (this compound) with deionized water and then with a brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the purified this compound over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Isolation: Filter to remove the drying agent to obtain the purified this compound.

Troubleshooting:

IssuePossible CauseSolution
Incomplete removal of benzaldehyde Insufficient shaking or reaction time.Increase the shaking time to ensure the reaction goes to completion. If the benzaldehyde concentration is very high, a second wash with fresh sodium bisulfite solution may be necessary.
The sodium bisulfite solution is not saturated or has degraded.Prepare a fresh, saturated solution of sodium bisulfite for each use.
Formation of an emulsion Vigorous shaking of the separatory funnel.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break the emulsion.
Low yield of purified this compound Some this compound may be entrained in the aqueous layer.After draining the aqueous layer, re-extract it with a small amount of a non-polar organic solvent (e.g., diethyl ether) and combine the organic layers.
Hydrolysis of this compound.Avoid prolonged contact with the aqueous solution and do not use basic conditions during this purification step, as this compound can hydrolyze to benzyl alcohol[3].

Workflow for Benzaldehyde Removal using Sodium Bisulfite Wash

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Washing cluster_3 Drying & Isolation A Impure this compound (containing Benzaldehyde) C Combine in Separatory Funnel A->C B Saturated Sodium Bisulfite Solution B->C D Shake Vigorously (2-3 minutes) C->D E Allow Layers to Separate D->E F Drain Aqueous Layer (contains Benzaldehyde-Bisulfite Adduct) E->F G Wash Organic Layer (with Water and Brine) E->G Organic Layer H Dry over Anhydrous Magnesium Sulfate G->H I Filter H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound using a sodium bisulfite wash.

Method 2: Fractional Vacuum Distillation

This method is effective for separating liquids with close boiling points by performing the distillation at a reduced pressure, which lowers the boiling points and can increase the boiling point difference.

Experimental Protocol:

  • Pre-treatment: Before distillation, it is crucial to remove any acidic impurities and water. Wash the crude this compound with a 5% aqueous sodium bicarbonate solution until the evolution of CO2 ceases, followed by a wash with water and then brine[5]. Dry the this compound over an anhydrous drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Ensure all joints are well-sealed.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly reduce the pressure to the desired level.

    • Collect the fractions that distill at the expected boiling points for this compound and benzaldehyde at that pressure (see data table below). Typically, benzaldehyde will distill first as it is slightly more volatile.

    • Monitor the temperature at the still head closely. A sharp increase in temperature will indicate that the lower-boiling component has distilled over.

Quantitative Data: Boiling Points at Reduced Pressures

Pressure (mmHg)This compound Boiling Point (°C)Benzaldehyde Boiling Point (°C)
14442
107062
208276
409690
100118110
760179178.1

Note: Data is extrapolated and compiled from various sources. Actual boiling points may vary depending on the specific setup and accuracy of the pressure measurement.

Troubleshooting:

IssuePossible CauseSolution
Polymerization in the distillation flask Presence of acidic or metallic impurities.Thoroughly wash and dry the this compound before distillation as described in the pre-treatment step. Ensure all glassware is clean and dry[5].
Bumping or uneven boiling Lack of boiling chips or inefficient stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor separation of fractions Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column. A slow and steady distillation rate is key to good separation.
Product is cloudy Presence of water.Ensure the this compound is thoroughly dried before distillation. Check for leaks in the vacuum system that could allow moisture to enter.

Logical Diagram for Fractional Vacuum Distillation

G A Impure this compound B Wash with 5% NaHCO3, Water, and Brine A->B C Dry with Anhydrous Drying Agent B->C D Fractional Vacuum Distillation C->D E Collect Benzaldehyde Fraction (Lower BP) D->E F Collect Purified This compound Fraction D->F G Stop Distillation before Flask is Dry F->G

Caption: Logical workflow for the purification of this compound by fractional vacuum distillation.

References

Preventing polymerization of benzyl chloride during distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the polymerization of benzyl (B1604629) chloride during distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the distillation of benzyl chloride.

Q1: My this compound is turning dark and viscous in the distillation flask, and I'm observing the evolution of HCl gas. What is happening and how can I stop it?

A: This indicates that the this compound is polymerizing and decomposing. Polymerization is often catalyzed by acidic impurities, such as residual hydrochloric acid (HCl) from the synthesis, or metal contaminants like iron chlorides.[1] The evolution of HCl gas is a result of this decomposition.[1][2][3]

Troubleshooting Steps:

  • Stop the Distillation: Immediately cease heating to prevent further polymerization and a potential runaway reaction.

  • Neutralize Acidic Impurities: Before re-attempting distillation, wash the crude this compound with a 5% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, until carbon dioxide evolution stops.[1][4] This will neutralize any residual HCl.

  • Thorough Washing: After the base wash, wash the this compound with water and then brine to remove any remaining base and dissolved salts.[1]

  • Dry Thoroughly: Ensure the this compound is completely dry before distillation using an anhydrous drying agent like calcium chloride or magnesium sulfate (B86663).[1][4] Water can hydrolyze this compound at high temperatures, leading to the formation of benzyl alcohol and more HCl.[1]

  • Use Clean Glassware: Meticulously clean and dry all glassware to eliminate any potential metal or acidic contaminants that could initiate polymerization.[1]

  • Consider Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress and reducing the likelihood of polymerization and decomposition.[1]

Q2: I have washed my this compound with a base and dried it, but I am still observing some polymerization. What else can I do?

A: If polymerization persists after thorough washing and drying, consider using a polymerization inhibitor or stabilizer. These compounds can be added to the this compound before distillation to prevent decomposition.

Recommended Inhibitors:

  • Lactams: Compounds like ε-caprolactam can be added in small amounts (0.01-1.0% by weight) to inhibit decomposition, especially in the presence of metal impurities like iron(III) chloride.[5]

  • Propylene Oxide: This is sometimes added as a stabilizer at concentrations between 0.25-1%.[4]

  • Cyclohexanol (B46403): Adding 0.1% to 0.5% of cyclohexanol can effectively stabilize this compound against decomposition caused by iron contamination.[6]

  • N,N'-dialkyl thioureas: These can also be used as stabilizers.[7]

Q3: Can I distill this compound at atmospheric pressure?

A: While it is possible to distill this compound at atmospheric pressure (boiling point ~179 °C), it is not recommended as the high temperature increases the risk of polymerization and decomposition.[2][8] Vacuum distillation is the preferred method as it allows for distillation at a lower temperature, significantly reducing these risks.[1][2]

Frequently Asked Questions (FAQs)

What causes this compound to polymerize?

This compound polymerization is primarily caused by:

  • Acidic Impurities: Traces of acids, particularly HCl left over from synthesis, can catalyze polymerization.[1][2]

  • Metal Contaminants: Contact with certain metals or their salts, such as iron or iron chlorides from rust or metal spatulas, can initiate polymerization.[1][4] this compound should not be stored in contact with most metals, except for nickel and lead.[4]

  • High Temperatures: Elevated temperatures during atmospheric distillation provide the energy for polymerization and decomposition reactions to occur.[1]

What are the common impurities in crude this compound?

Common impurities can include unreacted toluene, benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species like benzal chloride and benzotrichloride.[1]

What is the mechanism of this compound polymerization?

This compound can undergo a Friedel-Crafts-type self-condensation reaction, where one molecule alkylates another, eliminating HCl and forming poly(phenylene methylene) structures.[9] This reaction is catalyzed by Lewis acids (like metal chlorides) or strong Brønsted acids.

Quantitative Data on Inhibitors

The following table summarizes the effective concentrations of various inhibitors for preventing this compound decomposition.

InhibitorConcentration (% by weight)ConditionsReference
ε-Caprolactam0.01 - 1.0Distillation, effective against iron-induced decomposition.[5]
Pyrrolidone-(2)0.1 - 1.0Effective against iron-induced decomposition at various temperatures.[5]
Propylene Oxide0.25 - 1.0General stabilizer.[4]
Cyclohexanol0.1 - 0.5Stabilizes against decomposition from iron contamination.[6]
N,N'-dibutyl thiourea0.5 - 2.0Stabilizes against decomposition from iron contamination.[7]

Experimental Protocols

Protocol 1: Pre-Distillation Purification of this compound

This protocol describes the steps to purify crude this compound before distillation to remove impurities that cause polymerization.

  • Acid Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Gently swirl and vent the funnel frequently to release the CO₂ gas produced.

    • Shake the funnel vigorously for 2-3 minutes.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash until no more CO₂ is evolved.[1][4]

  • Aqueous Washing:

    • Wash the organic layer with deionized water.

    • Follow with a wash using brine (saturated NaCl solution) to aid in the separation of layers.[1]

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1][4]

    • Swirl the flask and let it stand for at least 30 minutes to ensure all water is removed.

  • Filtration:

    • Filter the dried this compound into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 2: Vacuum Distillation of this compound

This protocol outlines the procedure for safely distilling purified this compound under reduced pressure.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

    • Use a heating mantle with a magnetic stirrer for even heating. Add a stir bar to the distillation flask.

  • Addition of Inhibitor (Optional but Recommended):

    • Add a small amount of a suitable inhibitor, such as ε-caprolactam (e.g., 0.1% by weight), to the distillation flask.[5]

  • Distillation Procedure:

    • Ensure all joints are properly sealed.

    • Slowly reduce the pressure using a vacuum pump.

    • Begin heating the flask gently once the desired pressure is reached.

    • Collect the fraction that distills at the appropriate temperature for the applied pressure (e.g., 61-63°C at 10 mmHg).[10]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.[10]

  • Storage:

    • Store the purified this compound in a tightly sealed glass container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.[10]

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation BzCl1 This compound Carbocation Benzyl Carbocation BzCl1->Carbocation Catalyst Catalyst Acid/Metal Catalyst (e.g., FeCl3, HCl) Dimer Dimer + HCl Carbocation->Dimer + this compound BzCl2 Another Benzyl Chloride Molecule Polymer Poly(phenylene methylene) Dimer->Polymer + n this compound

Caption: Mechanism of acid/metal-catalyzed polymerization of this compound.

Inhibition_Mechanism Catalyst Acid/Metal Catalyst (e.g., FeCl3, HCl) InactiveComplex Inactive Complex/ Neutralized Acid Catalyst->InactiveComplex Polymerization Polymerization Catalyst->Polymerization Initiates Inhibitor Inhibitor (e.g., Lactam, Base) Inhibitor->InactiveComplex Deactivates Catalyst InactiveComplex->Polymerization Prevents

Caption: How inhibitors prevent the polymerization of this compound.

Distillation_Workflow CrudeBzCl Crude this compound Wash 1. Wash with NaHCO3 soln. 2. Wash with H2O & Brine CrudeBzCl->Wash Dry Dry over Anhydrous MgSO4 or CaCl2 Wash->Dry Filter Filter Dry->Filter AddInhibitor Add Inhibitor (Optional) Filter->AddInhibitor VacuumDistill Vacuum Distillation AddInhibitor->VacuumDistill PureBzCl Purified this compound VacuumDistill->PureBzCl

Caption: Recommended workflow for the safe distillation of this compound.

References

Side reactions of benzyl chloride with water and alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions of benzyl (B1604629) chloride with water and alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is benzyl chloride so susceptible to side reactions with water and alcohols?

A1: this compound's high reactivity is due to the stability of the intermediate benzyl carbocation. The reaction can proceed through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[1]

  • SN1 Pathway: In polar protic solvents like water and alcohols, the C-Cl bond can break to form a benzyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring, making it a favorable intermediate. The solvent (water or alcohol) then acts as a nucleophile to attack this carbocation.[1][2]

  • SN2 Pathway: A strong nucleophile can also attack the carbon atom bearing the chlorine in a concerted mechanism.[1]

The specific pathway, SN1 or SN2, depends on the reaction conditions, such as the solvent and the nucleophile's strength.[1][2] However, the propensity to form a stable carbocation makes this compound particularly prone to solvolysis (reaction with the solvent).

Q2: What are the primary side products when this compound reacts with water or alcohols?

A2: The main side products are benzyl alcohol and benzyl ethers.

  • Hydrolysis (Reaction with Water): this compound slowly reacts with water to form benzyl alcohol and hydrochloric acid.[3][4] This is a common issue, as even trace amounts of water in a reaction can lead to this byproduct.[5]

  • Alcoholysis (Reaction with Alcohol): In the presence of an alcohol (e.g., ethanol, methanol), this compound can form the corresponding benzyl ether (e.g., benzyl ethyl ether, benzyl methyl ether).[6]

  • Etherification (Self-Condensation): Under basic conditions, such as with aqueous sodium hydroxide (B78521), this compound can react with the newly formed benzyl alcohol to produce dibenzyl ether as a byproduct.[3][7]

Q3: Which factors influence the rate and outcome of these side reactions?

A3: Several factors can influence the competition between the desired reaction and undesired solvolysis:

  • Solvent: Polar protic solvents like water and alcohols stabilize the carbocation intermediate, favoring the SN1 pathway and accelerating the rate of solvolysis.[2] The composition of alcohol-water mixtures significantly affects the reaction rates and product distribution.[8][9]

  • Temperature: Higher temperatures generally increase the rate of all reactions, including the side reactions. In some industrial processes, temperatures as high as 180-275°C are used to drive the hydrolysis to completion rapidly.[7]

  • pH: The rate of hydrolysis is largely independent of pH up to around pH 13, after which it increases.[10]

  • Nucleophile Concentration: In a planned reaction, such as a Williamson ether synthesis, the concentration and nucleophilicity of the desired nucleophile relative to the solvent (water or alcohol) will determine the product ratio.

Q4: I am performing a Williamson ether synthesis with this compound. How can I minimize these side reactions?

A4: To favor the desired ether product and minimize solvolysis, consider the following:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from contaminating the reaction.[11]

  • Choose the Right Solvent: Whenever possible, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) instead of an alcohol. These solvents can dissolve the reagents but will not compete as nucleophiles.[1]

  • Control Reagent Stoichiometry: If an alcohol is the intended reactant, using it in a stoichiometric amount rather than as the solvent can help. However, if the alcohol is also the solvent, the alcoholysis side reaction is unavoidable and becomes the main reaction.

  • Select a Suitable Base: A strong, non-nucleophilic base is often preferred to deprotonate the alcohol. Using a base like sodium hydride (NaH) ensures the formation of a potent alkoxide nucleophile that can compete more effectively against any residual water or alcohol solvent.[12]

Troubleshooting Guides

Problem 1: Low Yield and an Unexpected Polar Byproduct

Symptom: Your reaction is sluggish or gives a low yield of the desired product. TLC or LC-MS analysis shows a significant spot or peak corresponding to benzyl alcohol.[5]

Likely Cause: Contamination of your reaction with water. This compound is readily hydrolyzed to benzyl alcohol in the presence of water.[4] The water can also quench strong bases or react with other sensitive reagents.[5]

Solutions:

  • Dry Your Reagents: Ensure all starting materials, especially solvents, are anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous grade solvents.

  • Use an Inert Atmosphere: Set up your reaction under a dry, inert atmosphere like nitrogen or argon to prevent moisture from the air from entering the flask.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

Problem 2: Formation of an Unexpected Ether Byproduct

Symptom: You are running a reaction in an alcohol solvent (e.g., ethanol) and notice the formation of a byproduct identified by NMR or MS as the corresponding benzyl ether (e.g., benzyl ethyl ether).

Likely Cause: The alcohol solvent is acting as a nucleophile and competing with your intended reagent in a process called alcoholysis.

Solutions:

  • Change Solvent: If the reaction chemistry allows, switch to a non-nucleophilic polar aprotic solvent such as THF, DMF, or acetonitrile.[1]

  • Modify Stoichiometry: If the alcohol is a required reactant, avoid using it as the bulk solvent. Use a different, inert solvent and add the alcohol as a reagent in a controlled, stoichiometric amount.

Problem 3: A High-Boiling, Non-Polar Impurity Contaminates the Product

Symptom: Purification is complicated by a high-boiling, relatively non-polar byproduct, which mass spectrometry identifies as dibenzyl ether.

Likely Cause: This typically occurs under basic conditions where the benzyl alcohol product (formed from hydrolysis) is deprotonated to a benzyl alkoxide. This alkoxide then reacts with another molecule of this compound.[3] Industrial processes carefully control conditions to minimize this side reaction.[7]

Solutions:

  • Slow Addition: Add the this compound slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of this compound low, favoring its reaction with the target nucleophile over the benzyl alcohol byproduct.

  • Temperature Control: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate, as higher temperatures can accelerate this side reaction.

Quantitative Data

The rate of solvolysis of this compound is highly dependent on the solvent composition. The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl chlorides, illustrating the impact of electronic effects and solvent.

CompoundSolventTemperature (°C)Rate Constant (k_solv)Reference
4-Methoxythis compound20% Acetonitrile in Water252.2 s⁻¹[13]
This compound20% Acetonitrile in Water25(Not specified)[13]
3,4-Dinitrothis compound20% Acetonitrile in Water251.1 x 10⁻⁸ s⁻¹[13]
α-t-Amylthis compound80% Aqueous Acetone (B3395972)250.0000438 s⁻¹[14]
p-Methoxy-α-t-amylthis compound80% Aqueous Acetone256.84 s⁻¹[14]

Data illustrates that electron-donating groups (like 4-methoxy) dramatically increase the rate of solvolysis by stabilizing the carbocation intermediate, while electron-withdrawing groups (like 3,4-dinitro) decrease it.[13]

Diagrams and Workflows

Competitive Solvolysis Pathways

The following diagram illustrates how water and alcohols compete as nucleophiles in the solvolysis of this compound, which can proceed via an SN1-like mechanism involving a stabilized benzyl carbocation.

G Figure 1. Competitive Solvolysis of this compound cluster_start Reactant cluster_intermediate Intermediate (SN1-like) A This compound (C₆H₅CH₂Cl) B Benzyl Carbocation (C₆H₅CH₂⁺) A->B Rate-determining step (slow dissociation) p1 B->p1 p2 B->p2 C Benzyl Alcohol (C₆H₅CH₂OH) D Benzyl Ether (C₆H₅CH₂OR) p1->C Attack by H₂O p2->D Attack by R-OH

Caption: Competitive solvolysis pathways for this compound.

Troubleshooting Workflow for Unexpected Byproducts

Use this workflow to diagnose issues when working with this compound.

G Figure 2. Troubleshooting Workflow for this compound Reactions start Poor Yield or Unexpected Byproduct q1 Analyze crude reaction (TLC, GC-MS, NMR) start->q1 q2 Is the main byproduct Benzyl Alcohol? q1->q2 q3 Is the main byproduct a Benzyl Ether from the solvent? q2->q3 No sol1 Likely Cause: Water Contamination - Dry all solvents/reagents - Use inert atmosphere q2->sol1 Yes q4 Is the main byproduct Dibenzyl Ether? q3->q4 No sol2 Likely Cause: Alcoholysis - Switch to a non-nucleophilic  solvent (e.g., THF, DMF) q3->sol2 Yes sol3 Likely Cause: Self-Condensation - Add this compound slowly - Maintain lower temperature q4->sol3 Yes end Consult further literature for other side reactions q4->end No

Caption: Troubleshooting workflow for this compound reactions.

Key Experimental Protocol

Protocol: Monitoring this compound Hydrolysis via Titration

This protocol provides a method to determine the rate of hydrolysis of this compound by titrating the hydrochloric acid produced.

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous solvent mixture.

Materials:

  • This compound

  • Solvent (e.g., 80% aqueous acetone)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein or another suitable indicator

  • Thermostatted water bath

  • Stopwatch

  • Glassware: volumetric flasks, pipettes, burette, conical flasks

  • Quenching solution (e.g., cold acetone)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in 80% aqueous acetone). Maintain all solutions at a constant temperature using the water bath (e.g., 25°C).[14]

  • Initiating the Reaction: At time t=0, pipette a known volume of the this compound stock solution into a larger flask containing the same solvent, also at a constant temperature, to start the reaction.

  • Sampling: At recorded time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a fixed aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing cold acetone to effectively stop the hydrolysis reaction.

  • Titration: Add a few drops of indicator to the quenched sample and titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used (V_t).

  • Infinity Titration: Allow a separate, sealed sample of the reaction mixture to react for an extended period (e.g., >10 half-lives, or gently heat to drive to completion) to determine the final amount of HCl produced. Titrate this sample to get the infinity volume (V_∞).

  • Data Analysis: The hydrolysis of this compound follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V_∞ - V_t) against time (t). The slope of the resulting straight line will be -k.[14]

Safety Note: this compound is a lachrymator and is irritating to the skin and mucous membranes.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Optimizing reaction conditions for benzylation to avoid di-benzylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing benzylation reactions to selectively achieve mono-benzylation while avoiding the common side reaction of di-benzylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to di-benzylation?

A1: Di-benzylation, or over-benzylation, is primarily caused by several factors that can be carefully controlled:

  • Excess Benzylating Agent: Using a large excess of the benzylating agent (e.g., benzyl (B1604629) bromide or benzyl chloride) will drive the reaction towards per-benzylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction's selectivity. Highly reactive conditions can favor multiple additions.

  • Substrate Reactivity: The nucleophilicity of the mono-benzylated product can sometimes be higher than the starting material, making it more susceptible to a second benzylation.

  • Deprotonation Equilibrium: In cases of N-benzylation of indoles, for instance, incomplete deprotonation can lead to different reaction pathways, and an excess of base and benzyl bromide can result in 1,3-dibenzyl-indole formation.[2]

Q2: How does steric hindrance affect the selectivity of benzylation?

A2: Steric hindrance plays a crucial role in directing the benzylation to a specific site and can be leveraged to avoid di-benzylation. The bulky nature of the benzyl group can hinder its approach to a sterically congested reactive site.[3] For example, in the benzylation of a molecule with multiple hydroxyl groups, a bulky base might favor reaction at the less sterically hindered primary hydroxyl group, enhancing selectivity.[1] This effect is more pronounced with bulky nucleophiles.[3] In arene benzylation, the molecular size of the aromatic substrate influences the reaction rate, with larger molecules showing lower reactivity due to steric hindrance at the catalyst's active sites.[4][5]

Q3: Can the choice of solvent influence the formation of byproducts?

A3: Absolutely. The solvent choice is critical in controlling the reaction's outcome.

  • Polar Aprotic Solvents: Solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are often used in benzylation reactions because they can solvate the cation of the base, thereby enhancing the nucleophilicity of the anion (e.g., an alkoxide or an indole (B1671886) anion).[2][6]

  • Impurity Formation: It is important to be aware that solvents can also be a source of impurities. For instance, the combination of benzyl bromide and sodium hydride in DMF can lead to the formation of an amine side product that can act as a catalyst poison in subsequent reactions.[7][8][9]

  • Minimizing Side Reactions: The use of dipolar aprotic solvents can help minimize side reactions like dehydrohalogenation.[6]

Q4: What are the most common side reactions other than di-benzylation?

A4: Besides di-benzylation, several other side reactions can occur:

  • Formation of Dibenzyl Ether: This can happen when the benzyl alkoxide, formed during the reaction, reacts with another molecule of the benzylating agent.[1] Using a minimal excess of the benzylating agent and ensuring its purity can mitigate this.[1]

  • Elimination Reactions: Tertiary or sterically hindered alkyl halides are prone to E2 elimination, which competes with the desired SN2 substitution of the Williamson ether synthesis, leading to the formation of an alkene.[6][10]

  • C-Alkylation: In addition to the desired O-alkylation of phenoxides, C-alkylation on the aromatic ring can also occur as a competing reaction.[6]

  • Decomposition/Charring: High reaction temperatures or strongly basic conditions can lead to the decomposition of sensitive substrates, such as carbohydrates.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Significant amount of di-benzylated product 1. Excess of benzylating agent.[1] 2. High reaction temperature. 3. Highly reactive base.1. Use a stoichiometric amount or a minimal excess (e.g., 1.1-1.5 equivalents) of the benzylating agent. 2. Perform the reaction at a lower temperature to improve selectivity.[1] 3. Use a milder or bulkier base to control reactivity.[1]
Formation of dibenzyl ether 1. Reaction of benzyl alkoxide with the benzylating agent.[1] 2. Decomposition of the benzylating agent.[1]1. Use a minimal excess of the benzylating agent.[1] 2. Use fresh, high-quality benzyl bromide or chloride. Consider purification if necessary.[1]
Incomplete reaction 1. Insufficient or poor-quality base (e.g., old NaH).[1] 2. Low reaction temperature.[1] 3. Presence of moisture.[1] 4. Insufficient reaction time.[1]1. Use fresh, high-quality base.[1] 2. Gently heat the reaction if the substrate is stable.[2] 3. Use anhydrous solvents and dry glassware.[2] 4. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.
Reaction mixture turns dark or chars 1. Reaction temperature is too high.[1] 2. Strongly basic conditions causing degradation.[1]1. Carefully control the reaction temperature; for selective benzylation, lower temperatures are preferred.[1] 2. Add the base portion-wise to manage exothermicity.[1]

Experimental Protocols

Protocol 1: Selective Mono-O-Benzylation of a Diol

This protocol is designed for the selective benzylation of a primary alcohol in the presence of a secondary alcohol, leveraging steric hindrance.

Materials:

  • Diol (containing both primary and secondary hydroxyl groups)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to isolate the mono-benzylated product.

Protocol 2: Selective Mono-C-Benzylation of an Active Methylene (B1212753) Compound

This protocol utilizes dibenzyl carbonate for a highly selective mono-benzylation of active methylene compounds like phenylacetonitrile (B145931).[11]

Materials:

  • Phenylacetonitrile

  • Dibenzyl carbonate (DBzlC)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenylacetonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add dibenzyl carbonate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) or TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the mono-benzylated product, 2,3-diphenylpropionitrile.[11]

Quantitative Data Summary

Table 1: Influence of Benzylating Agent on Mono- vs. Di-benzylation Selectivity

SubstrateBenzylating AgentMolar Ratio (Substrate:Agent)SolventBaseMono-benzylated Product YieldDi-benzylated Product YieldReference
PhenylacetonitrileThis compound1:1.2DMFK₂CO₃~60-70%~20-30%[11]
PhenylacetonitrileDibenzyl Carbonate1:1.2DMFK₂CO₃>90%<2%[11]
Benzyl PhenylacetateDibenzyl Carbonate1:1.2DEFK₂CO₃85-90%<5%[11]

Table 2: Effect of Reaction Conditions on Benzylation of Benzene

CatalystTemperature (K)Time (min)Conversion (%)Selectivity (%)Reference
H-beta Zeolite353109890[4][5]
H-beta Zeolite333360LowLow[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert cool Cool to 0 °C inert->cool add_base Add Base (e.g., NaH) cool->add_base stir1 Stir for 30 min add_base->stir1 add_bnbr Add Benzylating Agent stir1->add_bnbr warm Warm to Room Temp & Stir add_bnbr->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Isolated Mono-benzylated Product purify->end

Caption: Workflow for selective mono-benzylation.

troubleshooting_logic start High Di-benzylation Observed q1 Check Molar Ratio of Benzylating Agent start->q1 a1_1 Is it > 1.5 eq? q1->a1_1 s1 Reduce to 1.05-1.2 eq. a1_1->s1 Yes q2 Review Reaction Temperature a1_1->q2 No s1->q2 a2_1 Is it elevated? q2->a2_1 s2 Lower Temperature (e.g., RT or 0 °C) a2_1->s2 Yes q3 Evaluate Base Strength/Sterics a2_1->q3 No s2->q3 a3_1 Using a strong, non-bulky base? q3->a3_1 s3 Switch to a milder or bulkier base a3_1->s3 Yes end Optimized for Mono-benzylation a3_1->end No s3->end

Caption: Troubleshooting decision tree for di-benzylation.

References

Technical Support Center: Troubleshooting Inconsistent Yields in Benzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent yields in reactions involving benzyl (B1604629) chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction with benzyl chloride is giving inconsistent and lower-than-expected yields. What are the common causes?

Inconsistent yields in reactions involving this compound often stem from the purity of the starting material and the reaction conditions. This compound is a reactive compound prone to degradation and can contain several impurities from its synthesis.[1][2] Common issues include:

  • Hydrolysis: this compound can react with water to form benzyl alcohol and hydrochloric acid.[3][4][5] This not only consumes the starting material but the resulting benzyl alcohol can compete with the intended nucleophile, leading to a mixture of products.[2]

  • Presence of Impurities from Synthesis: Commercial this compound can contain byproducts from its manufacturing process, which is typically the chlorination of toluene (B28343).[2][5][6] These impurities include unreacted toluene, benzaldehyde, dibenzyl ether, and over-chlorinated species like benzal chloride and benzotrichloride.[1][2]

  • Polymerization: this compound can polymerize, especially in the presence of acidic or metallic impurities (e.g., iron chlorides) or at elevated temperatures.[1][4]

  • Side Reactions: Depending on the reaction conditions and the nucleophile used, various side reactions can occur. For instance, in Grignard reactions, Wurtz coupling to form 1,2-diphenylethane (B90400) is a common side product.[3][7]

Q2: I suspect my this compound is impure. How can I identify and quantify the impurities?

Several analytical techniques can be used to assess the purity of this compound. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[1][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or photodiode array) can effectively separate and quantify impurities like benzaldehyde, toluene, and dichlorotoluene.[1][2][10]

Q3: My reaction is sensitive to water. How can I ensure my this compound is dry?

Given that this compound readily hydrolyzes, ensuring its dryness is critical for many reactions.[3][4] Here are the recommended steps:

  • Drying Agents: Treat the this compound with an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[1][4][11] Allow it to stand for at least 30 minutes with occasional swirling.

  • Distillation: For highly moisture-sensitive reactions, fractional distillation under reduced pressure is recommended after drying.[1][11] This will effectively remove water and other impurities with different boiling points.

Q4: I am observing the formation of a significant amount of benzyl alcohol in my reaction. How can I prevent this?

The formation of benzyl alcohol is a clear indication of hydrolysis due to the presence of water.[12][13] To mitigate this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Purify this compound: If the this compound has been stored for a long time or exposed to the atmosphere, it may have already partially hydrolyzed. Purifying it by distillation before use is advisable.[1]

  • Control Reaction Temperature: While hydrolysis can occur at room temperature, it is accelerated at higher temperatures.

Q5: During the purification of my product, I'm struggling to remove a high-boiling point impurity. What could it be?

A common high-boiling point impurity is dibenzyl ether . It can form from the reaction of this compound with benzyl alcohol (formed from hydrolysis) or under basic conditions.[1][12][13] To minimize its formation, ensure anhydrous reaction conditions to prevent the initial formation of benzyl alcohol. If it does form, careful fractional distillation or chromatography may be required for its removal.

Data Presentation

Table 1: Common Impurities in Technical Grade this compound and their Potential Impact

ImpurityCommon OriginPotential Impact on Reactions
Benzyl alcoholHydrolysis of this compound[1][2]Competes with the intended nucleophile, leading to byproduct formation and reduced yield.[2]
BenzaldehydeOxidation of benzyl alcohol or byproduct of synthesis[1][2]Can react with nucleophiles (especially amines) to form imines, reducing the yield of the desired product.[2]
TolueneIncomplete chlorination during synthesis[1][2]Acts as an inert solvent, reducing the effective concentration of this compound.
Benzal chloride & BenzotrichlorideOver-chlorination of toluene during synthesis[1][2][3]Can lead to the formation of di- or tri-substituted byproducts.
Dibenzyl etherReaction of this compound with benzyl alcohol[1][2]A high-boiling point impurity that can be difficult to separate from the desired product.
WaterAtmospheric moisturePromotes hydrolysis to benzyl alcohol and can quench moisture-sensitive reagents.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Drying

This protocol is suitable for removing acidic impurities and water.

Materials:

  • Technical grade this compound

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place the technical grade this compound in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or calcium chloride and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Allow the mixture to stand for at least 30 minutes.

  • Filter the dried this compound to remove the drying agent. The purified this compound is now ready for use or can be further purified by distillation.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is recommended for obtaining high-purity this compound, especially for moisture-sensitive reactions.

Materials:

  • Dried this compound (from Protocol 1)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly greased and sealed.

  • Place the dried this compound and a few boiling chips into the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin to gently heat the distillation flask with a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., ~79-80 °C at 20 mmHg).

  • Discard any initial forerun that comes over at a lower temperature.

  • Stop the distillation before the flask is completely dry to avoid concentrating high-boiling impurities.

  • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Yields in This compound Reaction check_purity Assess this compound Purity (GC-MS, HPLC) start->check_purity impure Impurities Detected check_purity->impure Yes pure Purity is High check_purity->pure No purify Purify this compound (Wash, Distill) impure->purify check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) pure->check_conditions re_run Re-run Reaction with Purified Reagent purify->re_run successful_yield Consistent & Expected Yield re_run->successful_yield optimize Optimize Reaction Conditions check_conditions->optimize Sub-optimal analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts Optimal optimize->re_run identify_side_reaction Identify Side Reaction Pathway analyze_byproducts->identify_side_reaction modify_protocol Modify Protocol to Minimize Side Reaction identify_side_reaction->modify_protocol modify_protocol->re_run

Caption: A logical workflow for troubleshooting inconsistent yields in reactions involving this compound.

Benzyl_Chloride_Side_Reactions benzyl_chloride This compound benzyl_alcohol Benzyl Alcohol benzyl_chloride->benzyl_alcohol Hydrolysis dibenzyl_ether Dibenzyl Ether benzyl_chloride->dibenzyl_ether desired_product Desired Product benzyl_chloride->desired_product polymer Polymer benzyl_chloride->polymer water Water (Impurity) water->benzyl_alcohol base Base base->dibenzyl_ether nucleophile Intended Nucleophile nucleophile->desired_product benzyl_alcohol->dibenzyl_ether acid_metal Acid/Metal (Impurity) acid_metal->polymer

Caption: Common side reaction pathways of this compound leading to the formation of impurities.

References

Technical Support Center: Managing HCl Byproduct in Benzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloride synthesis and managing the hydrochloric acid (HCl) byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is removing the HCl byproduct crucial after a benzyl chloride synthesis?

A1: Residual HCl is problematic for several reasons:

  • Catalyzes Polymerization: Acidic impurities, including HCl and metal contaminants like iron chlorides, can catalyze the polymerization of this compound, especially at elevated temperatures during distillation, leading to a sticky residue and reduced yield.[1][2]

  • Promotes Side Reactions: In the presence of water, this compound can hydrolyze back to benzyl alcohol and HCl, creating an equilibrium that reduces product yield.[3][4][5] This hydrolysis can also lead to the formation of dibenzyl ether as a byproduct, particularly under basic conditions or with aqueous sodium hydroxide (B78521).[3][5][6]

  • Corrosion: HCl is highly corrosive and can damage equipment, including distillation apparatus and stainless steel reactors.[7] Evolved HCl gas can also create a hazardous lab environment.[4]

  • Interference in Subsequent Reactions: If the this compound is used in further steps, the residual acid can interfere with downstream reactions, especially those involving acid-sensitive reagents or catalysts.[6][7]

Q2: What are the most common methods for removing residual HCl from a crude this compound solution?

A2: The most effective method is an aqueous wash with a weak base.[1]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) Wash: Washing the organic layer with a 5% aqueous solution of sodium bicarbonate or sodium carbonate neutralizes the HCl.[1][7] The end of the reaction is indicated by the cessation of CO₂ gas evolution.[1]

  • Water and Brine Wash: Following the base wash, it is essential to wash the organic layer with deionized water and then a brine (saturated NaCl solution) to remove any remaining base and dissolved inorganic salts.[1]

Q3: I am observing significant HCl gas evolution during the distillation of my this compound. What is the cause and how can I fix it?

A3: HCl gas evolution during distillation is a common problem, typically caused by the presence of water in the crude product.[1][6] The heat of distillation drives the hydrolysis of this compound back to benzyl alcohol and HCl.[4]

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Before distillation, perform a thorough wash with a weak base like sodium bicarbonate solution to remove all acidic residues.[1][2]

    • Thorough Drying: The most critical step is to ensure the neutralized this compound is anhydrous before heating.[1] Use an effective drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[6] Allow sufficient contact time for the drying agent to remove all residual water.[6]

    • Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of this compound, reducing the thermal stress on the molecule and minimizing polymerization and decomposition.[2][4]

Q4: My this compound is polymerizing in the distillation flask. How can I prevent this?

A4: Polymerization during distillation is often initiated by acidic residues (like HCl) or metal contaminants (e.g., iron chlorides from equipment).[1][2]

  • Prevention Strategies:

    • Neutralize Acid: Meticulously wash the crude product with a sodium bicarbonate or carbonate solution before drying.[1] Some protocols suggest stirring the crude product with solid calcium carbonate for an extended period (e.g., 24 hours) to ensure all acid is neutralized.[2]

    • Use Clean Glassware: Ensure all distillation glassware is meticulously cleaned and dried to avoid introducing metal or other contaminants.[1]

    • Distill Quickly: Avoid prolonged heating. Quick distillation, preferably under vacuum, minimizes the time the this compound spends at high temperatures.[2]

Q5: How can gaseous HCl generated during the reaction be safely managed and neutralized?

A5: Gaseous HCl should be directed from the reaction vessel to a scrubbing system to prevent its release into the atmosphere.[8]

  • Alkaline Scrubbing: The off-gas can be passed through one or more wash bottles containing a basic solution, such as 10% sodium hydroxide (NaOH), to neutralize the HCl gas.[8] It is important to place an empty trap between the reaction and the scrubber to prevent "sucking back" of the scrubbing solution into the reaction flask.[8]

  • Venturi Scrubbers: For larger scale operations, venturi scrubbers are highly effective. They use the high velocity of the gas stream to atomize a scrubbing liquid (like water or a dilute NaOH solution), creating a large surface area for efficient mass transfer and neutralization.[9][10]

Data Presentation

Table 1: Efficiency of HCl Gas Scrubbing with Alkaline Solutions

Scrubber TypeScrubbing LiquidInlet HCl Conc. (ppm)Removal Efficiency (%)Reference
Dual-Flow Sieve Plate0.005 kmol/m³ NaOH300Up to 93.98%[11]
Self-Priming VenturiNormal Water50087.83%[10]
Self-Priming Venturi0.005 N NaOH50092.54%[10]
Submerged Self-Priming Venturi0.0038 N NaOH405.1090.80% (Optimized)[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Alcohol

This protocol describes a common lab-scale synthesis that generates HCl as a byproduct.

  • Reaction Setup: In a well-ventilated fume hood, add benzyl alcohol (e.g., 20.0 g, 0.185 mol) to concentrated hydrochloric acid (e.g., 12M, 60 mL, 0.72 mol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13]

  • Heating: Slowly heat the mixture to 60-65°C using an oil bath. The solution will become cloudy as an oil (this compound) begins to separate.[13]

  • Reaction Time: Maintain the temperature for approximately 1.5 to 2 hours to ensure the reaction goes to completion.[2][13]

  • Cooling: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. The mixture will be biphasic.[13]

  • Gas Management: Throughout the heating process, ensure that the HCl gas evolving from the condenser is directed to an alkaline scrubber.

Protocol 2: Workup for HCl Removal and Product Isolation

This protocol details the crucial steps to neutralize and remove HCl from the crude this compound before final purification.

  • Separation: Transfer the cooled reaction mixture to a separatory funnel.

  • Aqueous Wash (Base): Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1]

  • Mixing & Venting: Gently swirl the funnel first, and then shake vigorously for 2-3 minutes. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas produced during neutralization.[1]

  • Layer Separation: Allow the layers to separate completely and discard the lower aqueous layer.

  • Aqueous Wash (Water): Wash the organic layer with an equal volume of deionized water. Shake and separate the layers, discarding the aqueous phase.

  • Aqueous Wash (Brine): Perform a final wash with a saturated brine solution to help remove residual water from the organic layer. Discard the aqueous phase.

  • Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[6] Swirl the flask and let it stand for at least 30 minutes (or overnight for best results) to ensure all water is removed.[2][6]

  • Filtration: Filter the dried this compound to remove the drying agent. The resulting clear liquid is now ready for purification by distillation.[14]

Visualizations

Logical & Experimental Workflows

Diagram 1: Troubleshooting HCl-Related Issues in this compound Purification start Crude this compound Post-Reaction distill Attempt Distillation start->distill issue Problem Encountered? distill->issue hcl_gas HCl Gas Evolution? issue->hcl_gas Yes success Pure this compound issue->success No polymer Polymerization? hcl_gas->polymer No wash Wash with 5% NaHCO₃ until CO₂ evolution stops hcl_gas->wash Yes polymer->wash No check_metal Check for metal contamination. Use clean glassware. polymer->check_metal Yes dry Dry thoroughly with anhydrous MgSO₄ or CaCl₂ wash->dry redistill Re-attempt Distillation (Preferably under vacuum) dry->redistill redistill->success check_metal->wash

Caption: Troubleshooting workflow for common HCl-related problems.

Diagram 2: Experimental Workflow for this compound Synthesis & HCl Removal cluster_synthesis Synthesis cluster_workup Workup & HCl Neutralization cluster_purification Purification A React Benzyl Alcohol with Conc. HCl B Heat Reaction (e.g., 60-65°C) A->B C Cool to Room Temp B->C gas_scrub Off-Gas to NaOH Scrubber B->gas_scrub D Transfer to Separatory Funnel C->D E Wash with 5% NaHCO₃ soln. D->E F Wash with Water & Brine E->F G Dry with Anhydrous MgSO₄ F->G H Filter to Remove Drying Agent G->H I Vacuum Distillation H->I J Collect Pure this compound I->J

Caption: Synthesis and purification workflow highlighting the HCl removal steps.

Diagram 3: Key Side Reactions Involving HCl BzCl This compound BzOH Benzyl Alcohol BzCl->BzOH Hydrolysis (Reversible) Polymer Polymerization / Resin BzCl->Polymer DibenzylEther Dibenzyl Ether BzCl->DibenzylEther BzOH->BzCl Reaction BzOH->DibenzylEther H2O Water H2O->BzOH HCl HCl HCl->BzOH HCl->Polymer Catalyzes

Caption: Undesirable side reactions involving HCl and water.

References

Effect of solvent choice on benzyl chloride reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving benzyl (B1604629) chloride, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice dictate the reaction mechanism (SN1 vs. SN2) for benzyl chloride?

This compound is a primary benzylic halide that can react via both SN1 and SN2 pathways. The choice of solvent is a critical factor in determining which mechanism predominates.

  • SN1 Mechanism: Polar protic solvents (e.g., water, ethanol (B145695), methanol) strongly favor the SN1 pathway. These solvents have O-H or N-H bonds and can form hydrogen bonds. They effectively stabilize the intermediate benzyl carbocation and the leaving group (Cl⁻) through solvation, which lowers the activation energy for the rate-determining ionization step.[1] The high stability of the resonance-delocalized benzyl carbocation makes this pathway particularly accessible for this compound.[2]

  • SN2 Mechanism: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) are ideal for the SN2 pathway. While polar, they lack O-H or N-H bonds and do not effectively solvate the nucleophile. This leaves the nucleophile "bare" and highly reactive, facilitating a backside attack on the this compound substrate.[3]

Q2: Which type of solvent will maximize the rate of an SN1 reaction with this compound?

To maximize the SN1 reaction rate, you should choose a highly polar protic solvent. The rate of SN1 reactions is highly dependent on the solvent's ability to stabilize the carbocation intermediate.[1] Water is one of the most effective solvents for promoting ionization. For instance, the rate of solvolysis for tertiary halides can increase by several orders of magnitude when switching from a less polar solvent like ethanol to a more polar one like water.[4] Therefore, aqueous solvent mixtures (e.g., water-ethanol, water-acetone) are excellent choices for promoting SN1 reactions with this compound.[4]

Q3: Why is my SN2 reaction with this compound slow in a protic solvent like ethanol?

If your SN2 reaction is slow in a protic solvent, it is likely due to solvent interference. Protic solvents form a "cage" around the anionic nucleophile through hydrogen bonding. This solvation stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. For the nucleophile to attack the this compound, it must first shed some of these solvent molecules, which increases the overall activation energy of the SN2 reaction and slows it down.

Q4: Can this compound undergo both SN1 and SN2 reactions at the same time?

Yes, it is common for this compound to undergo concurrent SN1 and SN2 reactions, especially in solvents of intermediate polarity and nucleophilicity, such as aqueous acetone or aqueous ethanol.[4][5] The observed products will be a mixture from both pathways. For example, in the alkaline hydrolysis of this compound in 50% aqueous acetone, both mechanisms are observed.[4] Shifting to a more ionizing solvent like pure water pushes the mechanism to be predominantly SN1.[4]

Troubleshooting Guide

Issue 1: My reaction yield is low, and I've isolated an unexpected imine byproduct.

  • Question: I am performing a benzylation of a primary amine, but the yield is poor, and purification is complicated by a significant byproduct. NMR and MS analysis suggest the byproduct is an imine. What is the likely cause?

  • Answer: The most probable cause is the presence of benzaldehyde (B42025) as an impurity in your this compound. Benzaldehyde readily reacts with primary amines to form a stable imine, consuming your starting material and reducing the yield of the desired N-benzylated product. It is crucial to check the purity of your this compound starting material via GC or HPLC before use.

Issue 2: The reaction mixture is polymerizing or forming a tar-like substance.

  • Question: During heating or distillation, my this compound-containing reaction mixture turned dark and viscous, and I've isolated a polymeric solid. How can I prevent this?

  • Answer: This is a common issue caused by the self-condensation (a Friedel-Crafts type reaction) of this compound. This polymerization is often catalyzed by acidic impurities (like residual HCl) or trace metals (e.g., iron). To prevent this:

    • Neutralize Before Use: Before your reaction or distillation, wash the crude this compound with a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to remove any acidic residues.

    • Use Clean Glassware: Ensure all glassware is meticulously cleaned and dried to avoid introducing metal contaminants that can initiate polymerization.

Issue 3: I am having difficulty separating my product from benzyl alcohol.

  • Question: My final product is difficult to purify because it co-elutes with benzyl alcohol during column chromatography. What are my options?

  • Answer: Benzyl alcohol is a common impurity in this compound and can also form via hydrolysis if water is present.

    • Optimize Chromatography: Experiment with less polar eluent systems to improve separation.

    • Thorough Workup: Ensure a rigorous aqueous workup to wash away as much of the polar benzyl alcohol as possible before chromatography.

    • Use Anhydrous Conditions: If your reaction is sensitive to water, use a thoroughly dried solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of this compound to benzyl alcohol.

Quantitative Data on Reaction Rates

The rate of this compound substitution is highly sensitive to the solvent. The following table summarizes representative rate constants for various reactions and solvent systems.

Reaction TypeNucleophile/Solvent SystemTemperature (°C)Rate Constant (k)UnitsReference
SN1 Solvolysis 50% (v/v) Aqueous Acetone50.11.95 x 10⁻⁵s⁻¹[6]
SN1 Solvolysis 20% (v/v) Acetonitrile in Water251.15 x 10⁻⁵s⁻¹[7][8]
SN1 Solvolysis 80% (v/v) Ethanol-Water25(Varies with substrate)s⁻¹[9]
SN2 Substitution KI in Acetone~231.5 x 10⁻³M⁻¹s⁻¹[10][11]

Note: Direct comparison of rate constants should be done with caution due to differing reaction conditions, nucleophiles, and temperatures.

Diagrams and Workflows

Logical Flow for Solvent Selection

start Reaction Goal sn1 Favor SN1 Pathway start->sn1 sn2 Favor SN2 Pathway start->sn2 solvent_sn1 Use Polar Protic Solvent (e.g., H₂O, EtOH, MeOH) sn1->solvent_sn1 Select Solvent solvent_sn2 Use Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF) sn2->solvent_sn2 Select Solvent reason_sn1 Reason: Stabilizes Carbocation Intermediate solvent_sn1->reason_sn1 reason_sn2 Reason: Enhances Nucleophile Reactivity solvent_sn2->reason_sn2

Caption: Logical guide for choosing a solvent based on the desired reaction mechanism.

Experimental Workflow for a Kinetic Study

prep 1. Prepare Reagents - Solvent Mixture (e.g., 50% aq. Acetone) - this compound Stock Solution - Titrant (e.g., 0.01 M NaOH) setup 2. Setup Apparatus - Thermostatted Water Bath - Reaction Flask with Stirrer prep->setup initiate 3. Initiate Reaction - Equilibrate solvent in bath - Add this compound solution (t=0) setup->initiate monitor 4. Monitor Progress (Titrimetric Method) - Withdraw aliquots at timed intervals - Quench reaction (e.g., with cold acetone) - Titrate produced HCl with NaOH initiate->monitor data 5. Record Data - Time (s) - Volume of Titrant (mL) monitor->data analyze 6. Analyze Data - Calculate [HCl] at each time point - Plot ln([BzCl]₀-[HCl]) vs. Time data->analyze result 7. Determine Rate Constant - Slope of the line = -k analyze->result

Caption: Workflow for determining solvolysis rates via the titrimetric method.

Troubleshooting Common Reaction Issues

problem Problem Observed low_yield Low Yield problem->low_yield polymer Polymerization / Tar problem->polymer cause_imine Cause: Benzaldehyde Impurity low_yield->cause_imine If imine byproduct is seen cause_acid Cause: Acidic Impurities / Metals polymer->cause_acid solution_purity Solution: Check Purity of Starting Material (GC/HPLC) cause_imine->solution_purity solution_wash Solution: Wash this compound with 5% NaHCO₃ Before Use cause_acid->solution_wash

References

Identifying and removing unreacted benzyl chloride from product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on identifying and removing unreacted benzyl (B1604629) chloride from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting unreacted benzyl chloride in my product?

A1: The most effective and commonly used analytical techniques for identifying and quantifying unreacted this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods are capable of separating this compound from the desired product and other impurities, allowing for accurate quantification.

Q2: I've confirmed the presence of this compound. What are the primary methods for its removal?

A2: There are several common techniques to remove unreacted this compound, and the best choice depends on the stability of your product and the scale of your reaction. The main methods include:

  • Aqueous Workup: Washing the reaction mixture with a basic solution, such as sodium bicarbonate, to hydrolyze this compound to the more easily removed benzyl alcohol.[1][2]

  • Chemical Quenching: Reacting the this compound with a quenching agent, like aqueous ammonia (B1221849), to convert it into a different, more easily separable compound.[1][3]

  • Distillation: If your product has a significantly different boiling point from this compound (179 °C), vacuum distillation can be an effective purification method.[1][4]

  • Column Chromatography: This technique can separate this compound from your product based on polarity, though co-elution with similar polarity byproducts like benzyl alcohol can be a challenge.[1]

Q3: My product is heat-sensitive. Which removal method for this compound is most suitable?

A3: For heat-sensitive products, chemical quenching is a highly suitable method as it does not require heating.[1] Treating the reaction mixture with an excess of a reagent like aqueous ammonia will convert the this compound to benzylamine (B48309), which can then be removed by an acidic wash.[1] An aqueous wash with a mild base at room temperature is another option to hydrolyze the this compound without heat.

Q4: During distillation to remove this compound, I'm observing polymerization of my sample. How can I prevent this?

A4: Polymerization during distillation is often catalyzed by acidic impurities (like HCl) or metal contaminants.[1] To prevent this, you should:

  • Neutralize Acids: Before distilling, wash the crude product with an aqueous solution of a weak base like 5% sodium bicarbonate until CO2 evolution stops.[1][4]

  • Thorough Washing: After the base wash, wash with water and then brine to remove any residual base and salts.[1]

  • Use Vacuum Distillation: Distilling under vacuum lowers the boiling point and reduces the thermal stress on the sample, minimizing polymerization and decomposition.[1]

Q5: I'm struggling to separate this compound from my product using column chromatography due to similar Rf values. What can I do?

A5: Co-elution is a common issue when the polarity of your product and this compound are similar. Here are some troubleshooting steps:

  • Solvent System Optimization: Experiment with different eluent systems, particularly less polar ones, to improve separation.[1]

  • Chemical Conversion: Before chromatography, consider an aqueous workup to convert the this compound to benzyl alcohol, which has a different polarity and may separate more easily.[1]

  • Alternative Methods: If chromatography remains ineffective, consider other purification techniques like vacuum distillation or chemical quenching.[1]

Data Presentation

Table 1: Comparison of this compound Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Base) Hydrolysis of this compound to benzyl alcohol.Simple, inexpensive, and effective for removing acidic impurities.[1][4]May not be suitable for base-sensitive products. Hydrolysis can sometimes be slow.[2]Products stable to aqueous basic conditions.
Chemical Quenching Conversion of this compound to a more easily removable derivative.Fast and effective, can be performed at room temperature, ideal for heat-sensitive products.[1]Requires an additional reagent and subsequent removal of the quenched product. The product must be stable to the quenching agent.Heat-sensitive products and when distillation or chromatography is not feasible.
Vacuum Distillation Separation based on differences in boiling points.Can be very effective for large-scale purification if boiling points differ significantly.Requires product to be thermally stable, even under vacuum.[1] Potential for polymerization if acidic impurities are present.[1][4]Thermally stable products with boiling points significantly different from this compound.
Column Chromatography Separation based on polarity.Can achieve high purity.Can be time-consuming and may require significant solvent usage. Co-elution with byproducts of similar polarity can be an issue.[1]Small to medium-scale purifications where other methods are not suitable.

Experimental Protocols

Protocol 1: Identification of this compound by HPLC

This protocol outlines a general method for detecting and quantifying this compound impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.[5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. A starting condition could be 55% acetonitrile / 45% water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 210 nm is suitable for detecting multiple aromatic compounds.[5]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Dilute a sample of your crude product in the mobile phase to a concentration of approximately 3 mg/mL.[5]

Analysis:

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the prepared sample of your product.

  • Identify the this compound peak in your sample's chromatogram by comparing retention times with the standard. The peak area can be used for quantification.

Protocol 2: Removal of this compound by Chemical Quenching with Aqueous Ammonia

This protocol is for removing residual this compound from a reaction mixture containing a product that is stable under basic conditions.[1]

Procedure:

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of this compound to form benzylamine.[1]

  • Transfer the mixture to a separatory funnel.

  • If the reaction was not performed in an organic solvent, add a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). Add water to dissolve any salts.

  • Separate the organic layer.

  • Wash the organic layer with dilute hydrochloric acid to remove the benzylamine by converting it to the water-soluble benzylammonium chloride.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_identification Identification cluster_removal Removal cluster_verification Verification Crude Product Crude Product Analytical Sample Analytical Sample Crude Product->Analytical Sample Prepare HPLC/GC-MS Analysis HPLC/GC-MS Analysis Analytical Sample->HPLC/GC-MS Analysis Inject This compound Detected This compound Detected HPLC/GC-MS Analysis->this compound Detected Confirm Quenching Quenching This compound Detected->Quenching Aqueous Wash Aqueous Wash This compound Detected->Aqueous Wash Distillation Distillation This compound Detected->Distillation Chromatography Chromatography This compound Detected->Chromatography Purified Product Purified Product Quenching->Purified Product Aqueous Wash->Purified Product Distillation->Purified Product Chromatography->Purified Product Final Analysis Final Analysis Purified Product->Final Analysis Analyze Pure Product Pure Product Final Analysis->Pure Product Confirm

Caption: Workflow for identifying and removing unreacted this compound.

logical_relationship Unreacted this compound Unreacted this compound Product Stability Product Stability Unreacted this compound->Product Stability Heat Sensitive Heat Sensitive Product Stability->Heat Sensitive Yes Thermally Stable Thermally Stable Product Stability->Thermally Stable No Chemical Quenching Chemical Quenching Heat Sensitive->Chemical Quenching Aqueous Wash Aqueous Wash Heat Sensitive->Aqueous Wash Vacuum Distillation Vacuum Distillation Thermally Stable->Vacuum Distillation Thermally Stable->Aqueous Wash

Caption: Decision tree for selecting a this compound removal method.

References

Technical Support Center: Grignard Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for low yields in Grignard reactions, with a specific focus on the use of benzyl (B1604629) chloride.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with benzyl chloride failed to initiate. What are the common causes?

A1: Failure to initiate is a frequent issue. The primary culprits are typically related to the magnesium metal or the reaction conditions:

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will prevent the formation of the Grignard reagent.[2][3]

To troubleshoot:

  • Activate the Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium to expose a fresh surface.[1] The disappearance of the iodine color is a good indicator of activation.[3]

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be anhydrous.

Q2: The reaction started, but my yield is very low. What are the likely side reactions with this compound?

A2: Low yields with this compound are often due to competing side reactions. The most significant of these is the Wurtz coupling reaction.[4][5]

  • Wurtz Coupling: The newly formed benzylmagnesium chloride can react with unreacted this compound to form 1,2-diphenylethane.[6][7] This is a major pathway that consumes both the starting material and the desired Grignard reagent.

To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of this compound, reducing the likelihood of it reacting with the Grignard reagent.[3][8]

  • Control the Temperature: Maintain a low reaction temperature, for example, by using an ice bath. This helps to control the exothermic reaction and can suppress the rate of Wurtz coupling.[6]

  • Solvent Choice: The choice of solvent has a significant impact on the extent of Wurtz coupling.[6][9]

Q3: How critical is the solvent choice for a Grignard reaction with this compound?

A3: The solvent is critical. Ethereal solvents are necessary to solvate and stabilize the Grignard reagent.[8] For this compound, the choice of ether can dramatically affect the yield by influencing the amount of Wurtz coupling.[6][9]

  • Diethyl ether (Et₂O) and 2-Methyltetrahydrofuran (2-MeTHF): These solvents are generally preferred for this compound Grignard reactions as they have been shown to suppress the formation of the Wurtz coupling byproduct, leading to higher yields of the desired Grignard product.[4][5][6][9]

  • Tetrahydrofuran (THF): While a common Grignard solvent, THF can lead to significant amounts of the Wurtz byproduct when used with this compound, resulting in poor yields.[4][5][6][9]

Q4: I purchased a commercial Grignard reagent. Do I still need to be concerned about its concentration?

A4: Yes. The concentration of commercial Grignard reagents can vary from the value stated on the label due to gradual degradation during storage.[2] It is always best practice to titrate the Grignard reagent just before use to determine its exact concentration.[1][2] This ensures accurate stoichiometry in your reaction.

Troubleshooting Guide

Problem 1: Reaction Fails to Initiate
  • Symptom: No visual signs of reaction (e.g., bubbling, gentle reflux, color change, or temperature increase).[3]

  • Possible Cause: Magnesium surface is passivated with magnesium oxide.[1]

  • Solution:

    • Add a small crystal of iodine. The reaction has initiated when the brown/purple color of the iodine fades.[3]

    • Alternatively, add a few drops of 1,2-dibromoethane. The observation of ethylene (B1197577) bubbles indicates magnesium activation.[1]

    • Gently warm the flask with a heat gun.[3]

    • If the above methods fail, try crushing a few pieces of magnesium in the flask with a dry glass rod.

Problem 2: Low Yield of the Desired Product
  • Symptom: The reaction works, but the isolated yield is significantly lower than expected.

  • Possible Cause 1: Wurtz coupling side reaction.[4][5]

  • Solution 1:

    • Ensure slow, dropwise addition of the this compound solution to the magnesium.[3][8]

    • Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath.[6]

    • Consider switching the solvent from THF to diethyl ether or 2-MeTHF.[6][9]

  • Possible Cause 2: Presence of moisture or other acidic protons.[2][3]

  • Solution 2:

    • Rigorously dry all glassware and ensure solvents are anhydrous.[3]

    • Ensure the reaction is carried out under a dry, inert atmosphere (nitrogen or argon).[3]

  • Possible Cause 3: Inaccurate concentration of the Grignard reagent.[2]

  • Solution 3:

    • Titrate the Grignard reagent prior to use to determine the active concentration.[1][2]

Quantitative Data

Table 1: Effect of Solvent on the Yield of the Grignard Product from this compound and Subsequent Reaction with 2-Butanone

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[6]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[6]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[6]

*Isolated yield of the alcohol product after the in-situ generated Grignard reagent reacts with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.[6]

Experimental Protocols

Protocol 1: Preparation of Benzylmagnesium Chloride with Minimized Wurtz Coupling

This protocol is adapted for the successful formation of benzylmagnesium chloride by utilizing 2-MeTHF as a solvent to suppress Wurtz coupling.[6]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • This compound (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears, indicating activation of the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the this compound solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[6]

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of approximately 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[6]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[6] The Grignard reagent is now ready for use in the subsequent reaction.

Protocol 2: Titration of Grignard Reagent

This method determines the concentration of the active Grignard reagent.[2]

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a known amount of a suitable titrant (e.g., iodine or diphenylacetic acid).[10][11]

  • Dissolve the titrant in a small amount of anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard solution dropwise via a syringe while stirring vigorously.

  • The endpoint is reached upon a persistent color change. For iodine, the brown/yellow color will disappear.[2]

  • Record the volume of the Grignard reagent added and calculate the molarity.

Visualizations

Troubleshooting_Grignard_Yield start Low Yield in Grignard Reaction (this compound) check_initiation Did the reaction initiate? start->check_initiation initiation_failed Problem: Initiation Failure check_initiation->initiation_failed No reaction_initiated Reaction Initiated, but Yield is Low check_initiation->reaction_initiated Yes troubleshoot_initiation Troubleshoot Initiation: - Activate Mg (Iodine, heat) - Ensure anhydrous conditions initiation_failed->troubleshoot_initiation end_solution Improved Yield troubleshoot_initiation->end_solution check_wurtz Primary Side Reaction: Wurtz Coupling reaction_initiated->check_wurtz check_reagent_conc Other Potential Issues reaction_initiated->check_reagent_conc minimize_wurtz Minimize Wurtz Coupling: - Slow, dropwise addition of BnCl - Maintain low temperature (0-10°C) - Use Et2O or 2-MeTHF instead of THF check_wurtz->minimize_wurtz minimize_wurtz->end_solution titrate_reagent Verify Grignard Concentration: - Titrate before use check_reagent_conc->titrate_reagent check_conditions Review Reaction Conditions: - Rigorously exclude water and air check_reagent_conc->check_conditions titrate_reagent->end_solution check_conditions->end_solution

Caption: Troubleshooting workflow for low yield in Grignard reactions with this compound.

References

Strategies to improve the selectivity of benzyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of their benzyl (B1604629) chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with benzyl chloride, and how can they be minimized?

A1: The primary side reactions depend on the nucleophile and reaction conditions. Common issues include:

  • Over-alkylation: This is frequent with poly-functional substrates, such as the di-benzylation of diols. To mitigate this, use a molar excess of the substrate relative to this compound. Phase-transfer catalysis (PTC) has been shown to achieve 100% selectivity for the mono-ether in the benzylation of resorcinol (B1680541).[1]

  • C- vs. O-Alkylation: With phenoxides, C-alkylation can compete with the desired O-alkylation. The choice of solvent and counter-ion is critical. Aprotic, non-polar solvents generally favor O-alkylation.

  • Hydrolysis: this compound can hydrolyze to form benzyl alcohol, especially in the presence of water or hydroxide (B78521) ions at an interface.[1] This can be followed by the formation of dibenzyl ether.[1] Ensuring anhydrous conditions and using appropriate catalytic systems like PTC can minimize this.

  • Elimination Reactions: While less common for this compound itself, substituted benzyl chlorides can undergo elimination reactions, especially with sterically hindered bases.

  • Friedel-Crafts Polyalkylation: In Friedel-Crafts reactions with aromatics, the initial product (e.g., diphenylmethane) can be more reactive than the starting aromatic, leading to polybenzylation.[2] Using a large excess of the aromatic substrate can favor the mono-alkylated product.

  • Wurtz Coupling: In the formation of Grignard reagents from this compound, homocoupling to form 1,2-diphenylethane (B90400) (bibenzyl) is a significant side reaction.[3]

Q2: How does the choice of solvent affect the selectivity of my benzylation reaction?

A2: The solvent plays a critical role in determining the reaction pathway and, consequently, the selectivity.

  • SN1 vs. SN2 Pathways: The stability of the benzyl carbocation means that both SN1 and SN2 mechanisms are possible.

    • Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring an SN1 pathway .[4]

    • Polar aprotic solvents (e.g., DMF, DMSO) favor a concerted SN2 mechanism .[4]

    • Non-polar solvents (e.g., toluene (B28343), CCl4) generally suppress carbocation formation, favoring SN2-type reactions.[4]

  • Minimizing Side Reactions: In Grignard reagent formation, changing the solvent from THF to 2-methyltetrahydrofuran (B130290) (2-MeTHF) can dramatically improve the ratio of the desired Grignard product to the Wurtz coupling byproduct.[3] For reactions involving phosphonates, using PEG-400 as a benign solvent has been shown to lead to excellent selectivity and yield.[5]

Q3: When should I consider using Phase-Transfer Catalysis (PTC)?

A3: PTC is a powerful technique for reactions between reactants in immiscible phases, such as an aqueous solution of a salt (nucleophile) and an organic solution of this compound. It is particularly advantageous for:

  • Improving Reaction Rates and Selectivity: PTC can significantly enhance reaction rates and selectivity, often allowing for milder reaction conditions.[6][7] In the O-alkylation of dihydroxybenzenes, liquid-liquid-liquid (L-L-L) PTC can achieve 100% selectivity for the mono-ether product, with no detectable bis-alkylated product.[1][8]

  • Suppressing Side Reactions: By facilitating the transfer of the nucleophile to the organic phase, PTC can minimize side reactions that occur at the interface, such as the hydrolysis of this compound.[1]

  • Industrial Applications: PTC is robust and scalable, making it suitable for industrial processes.[7] Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are common and effective phase-transfer catalysts.[6][9]

Troubleshooting Guides

Problem 1: Low Yield and Formation of Benzyl Alcohol/Dibenzyl Ether
Potential Cause Troubleshooting Steps
Hydrolysis of this compound 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use glassware that has been oven-dried.
2. Implement Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., aqueous NaOH and this compound in toluene), add a PTC catalyst like TBAB. This transfers the hydroxide or alkoxide ion into the organic phase for reaction, minimizing interfacial hydrolysis.[1]
3. Control pH: If possible, avoid highly basic aqueous conditions where the hydroxide concentration at the interface is high. For phenol (B47542) benzylation, converting the phenol to a phenoxide in situ under anhydrous conditions (e.g., with NaH in DMF) is a common strategy.[10]
Problem 2: Poor Selectivity in Friedel-Crafts Alkylation (Polybenzylation)
Potential Cause Troubleshooting Steps
Product is more reactive than starting material 1. Adjust Stoichiometry: Use a significant excess of the aromatic substrate (e.g., benzene, toluene) relative to this compound. This increases the probability that this compound will react with the starting material rather than the benzylated product.
2. Catalyst Choice: Heterogeneous catalysts can offer better selectivity. Iron-containing MOFs (e.g., Basolite F300) have shown high activity and good selectivity towards the mono-alkylated product, diphenylmethane.[2]
3. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.
Problem 3: Competing SN1/SN2 Pathways Leading to a Product Mixture
Potential Cause Troubleshooting Steps
Ambiguous Reaction Conditions 1. Force an SN2 Pathway: Use a polar aprotic solvent (e.g., DMF, acetone) and a good nucleophile. This combination favors the bimolecular substitution mechanism.[4]
2. Force an SN1 Pathway: Use a polar protic solvent (e.g., H2O, EtOH) and a weaker nucleophile. This will stabilize the benzyl carbocation intermediate.[4] Note that this may increase the risk of solvolysis as a side reaction.

Data Presentation: Solvent Effects on Grignard Reaction

The choice of solvent significantly impacts the selectivity of Grignard reagent formation from this compound by minimizing the Wurtz coupling side-product.

SolventProduct:Byproduct Ratio (Grignard:Wurtz)Reference
Diethyl Ether (Et₂O)90 : 10[3]
2-Methyltetrahydrofuran (2-MeTHF)90 : 10[3]
Tetrahydrofuran (THF)30 : 70[3]

Table 1: Effect of solvent on the selectivity of this compound Grignard reagent formation, showing the improved performance of 2-MeTHF and Et₂O over THF.

Experimental Protocols

Protocol 1: Selective Mono-O-Benzylation of Resorcinol using L-L-L Phase-Transfer Catalysis

This protocol is adapted from the synthesis of 3-(phenylmethoxy)phenol, which achieved 100% selectivity.[1]

Materials:

  • Resorcinol

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Potassium chloride (KCl)

  • Toluene

  • Water

Procedure:

  • Prepare Aqueous Phase: In a baffled reactor equipped with a mechanical stirrer and reflux condenser, dissolve resorcinol (0.04 mol), KOH (0.02 mol), and KCl (0.13 mol) in water (30 cm³).

  • Prepare Organic Phase: Dissolve this compound (0.02 mol) and TBAB (6.21 x 10⁻³ mol) in toluene (30 cm³).

  • Initiate Reaction: Combine the aqueous and organic phases in the reactor. Heat the mixture to 90 °C and stir vigorously (e.g., 1000 rpm) to ensure proper mixing and formation of the third liquid phase where the reaction primarily occurs.

  • Monitor Reaction: Monitor the progress of the reaction by taking samples from the organic layer and analyzing them using Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture, separate the organic layer, wash it with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or distillation as required.

Visualizations

G cluster_sn1 SN1 Pathway (Favored by Polar Protic Solvents) cluster_sn2 SN2 Pathway (Favored by Polar Aprotic Solvents) BnCl This compound Carbocation Benzyl Carbocation (Resonance Stabilized) BnCl->Carbocation Slow, Rate-Determining Product1 Product 1 Carbocation->Product1 Fast, + Nucleophile BnCl2 This compound TransitionState [Nu---C---Cl] Transition State BnCl2->TransitionState + Nucleophile Product2 Product 2 TransitionState->Product2

Caption: SN1 vs. SN2 pathways in this compound reactions.

G cluster_phases Phase-Transfer Catalysis (PTC) Workflow cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Nucleophile Anion (Nu⁻) Interface Aqueous-Organic Interface Nu_aq->Interface Cat_aq PTC Cation (Q⁺) Cat_aq->Interface BnCl This compound (BnCl) Product Product (Bn-Nu) BnCl->Product + [Q⁺Nu⁻] Cat_org PTC Cation (Q⁺) Product->Cat_org Cat_org->Interface Returns to Aqueous Phase IonPair Ion Pair [Q⁺Nu⁻] Interface->IonPair Ion Exchange IonPair->BnCl Transfers to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis for benzylation.

G Start Start: Low Selectivity CheckSideProducts Identify Side Products (e.g., GC-MS) Start->CheckSideProducts IsHydrolysis Hydrolysis? (Benzyl Alcohol) CheckSideProducts->IsHydrolysis IsOverAlkylation Over-alkylation? CheckSideProducts->IsOverAlkylation Other UsePTC Use PTC or Anhydrous Conditions IsHydrolysis->UsePTC Yes OptimizeSolvent Optimize Solvent (e.g., Aprotic) IsHydrolysis->OptimizeSolvent No AdjustStoich Adjust Substrate: BnCl Ratio (>1) IsOverAlkylation->AdjustStoich Yes IsOverAlkylation->OptimizeSolvent No End End: Improved Selectivity UsePTC->End AdjustStoich->End OptimizeSolvent->End

Caption: Troubleshooting workflow for improving reaction selectivity.

References

Dealing with emulsion formation during workup of benzyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of emulsion formation during the workup of reactions involving benzyl (B1604629) chloride.

I. Troubleshooting Guide: Dealing with Emulsions

Emulsions are stable mixtures of immiscible liquids (e.g., an organic solvent and water) that fail to separate into distinct layers. This guide provides a systematic approach to preventing and breaking emulsions encountered during the aqueous workup of benzyl chloride reactions.

Diagram: General Troubleshooting Workflow for Emulsion Formation

G cluster_steps Troubleshooting Steps start Emulsion Formed During Workup initial_steps Initial, Non-Invasive Steps start->initial_steps Emulsion persists preventative Preventative Measures chemical_addition Chemical Intervention initial_steps->chemical_addition No separation after 30-60 min initial_steps->chemical_addition success Phase Separation Achieved initial_steps->success Separation occurs physical_methods Physical Intervention chemical_addition->physical_methods Emulsion still persists chemical_addition->physical_methods chemical_addition->success Separation occurs last_resort Last Resort physical_methods->last_resort Still no separation physical_methods->last_resort physical_methods->success Separation occurs last_resort->success

Caption: A stepwise approach to preventing and resolving emulsion issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation in this compound reaction workups?

A1: Emulsion formation is often caused by the presence of substances that act as emulsifying agents, which can be impurities, byproducts, or even the products themselves. Key causes include:

  • Vigorous Shaking: Excessive agitation during extraction can increase the surface area between the aqueous and organic layers, promoting emulsion formation. Gentle swirling or inversions are recommended over vigorous shaking.[1]

  • Surfactant-like Byproducts: Reactions involving this compound can produce molecules with both polar and non-polar characteristics that stabilize emulsions.

    • Benzyl Alcohol: A common impurity or hydrolysis byproduct of this compound, benzyl alcohol has moderate solubility in water and can act as a surfactant.[2]

    • Quaternary Ammonium (B1175870) Salts: In Phase-Transfer Catalysis (PTC), the catalyst itself or the resulting quaternary ammonium salt product can be highly effective surfactants.

  • Finely Divided Solids: Insoluble particulate matter can accumulate at the interface between the two liquid phases, leading to the formation of a stable emulsion. This is common in:

    • Grignard Reactions: Formation of magnesium oxides or hydroxides during quenching.

    • Williamson Ether Synthesis: Presence of fine precipitates of inorganic salts like potassium carbonate.

  • High Concentration of Solutes: A high concentration of dissolved material in either phase can increase viscosity and hinder the coalescence of droplets.

Q2: How can I prevent emulsions from forming in the first place?

A2: Proactive measures can significantly reduce the likelihood of emulsion formation:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]

  • Solvent Choice: If possible, choose an extraction solvent less prone to forming emulsions. For example, dichloromethane (B109758) (DCM) is known to cause emulsions more frequently than other solvents.[3]

  • Pre-Workup Solvent Removal: Before adding an aqueous solution, consider removing the reaction solvent by rotary evaporation. The residue can then be redissolved in the extraction solvent, which can help prevent emulsions.[4]

  • Temperature Control: In some cases, performing the extraction at a lower or higher temperature can alter the solubility and viscosity of the phases, preventing emulsion formation.

Q3: My attempts to prevent an emulsion failed. What are the first steps to break it?

A3: Start with simple, non-invasive techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[5]

  • Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[5]

If these methods do not work, you can proceed to more active interventions.

Q4: What chemical methods can I use to break a persistent emulsion?

A4: Adding certain chemicals can alter the properties of the liquid phases and destabilize the emulsion.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is the most common and often effective method. This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps to force the separation of the layers.[1][6]

  • Changing the pH: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH can break it.

    • Add a dilute acid (e.g., 1M HCl) if the aqueous phase is basic.

    • Add a dilute base (e.g., saturated NaHCO₃) if the aqueous phase is acidic.

  • Adding a Different Organic Solvent: A small amount of a different organic solvent can change the overall polarity of the organic phase and may help to break the emulsion.[7]

Table 1: Comparison of Chemical Methods for Emulsion Breaking
MethodPrinciple of ActionBest ForPotential Downsides
Addition of Brine Increases ionic strength of the aqueous layer, reducing the solubility of organic components ("salting out").[1][6]General-purpose, often the first chemical method to try.May not be effective for highly stable emulsions.
pH Adjustment Neutralizes acidic or basic emulsifying agents, making them more soluble in one of the phases.Emulsions suspected to be caused by acidic or basic impurities or byproducts.The desired product must be stable to changes in pH.
Solvent Addition Alters the polarity and density of the organic phase to improve separation.[7]When the densities of the two phases are very similar.May complicate solvent removal later; the added solvent must be compatible with the desired product.

III. Advanced Troubleshooting and Experimental Protocols

For particularly stubborn emulsions, more robust physical methods may be necessary.

Diagram: Decision Tree for Breaking Stubborn Emulsions

G start Stubborn Emulsion check_solids Are fine solids present at the interface? start->check_solids filtration Filter through Celite or Glass Wool check_solids->filtration Yes centrifugation Centrifugation check_solids->centrifugation No success Phase Separation filtration->success heating_cooling Gentle Heating or Cooling centrifugation->heating_cooling Emulsion persists centrifugation->success Separation heating_cooling->success Separation

Caption: Decision process for selecting an advanced emulsion-breaking technique.

Q5: When should I consider filtration for breaking an emulsion?

A5: Filtration is particularly effective when the emulsion is stabilized by finely divided solids.[4] Filtering the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can remove these solids and break the emulsion.[4]

Experimental Protocol: Filtration through Celite®
  • Prepare the Filter Pad: Place a plug of glass wool in the bottom of a Büchner or Hirsch funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite® (2-3 cm). Gently press the Celite® to create a compact pad.

  • Wet the Pad: Wet the filter pad with the organic solvent being used in the extraction.

  • Apply Vacuum: Apply a gentle vacuum to the filter flask.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Rinse: Rinse the original flask with a small amount of the organic solvent and pour this through the filter to ensure all of the product is collected.

  • Separate Layers: The filtrate in the collection flask should now consist of two distinct layers that can be separated.

Q6: Is centrifugation a viable option for breaking emulsions in a lab setting?

A6: Yes, centrifugation is a very effective, purely physical method for breaking emulsions. The applied force accelerates the coalescence of the dispersed droplets. This is a good option when you want to avoid adding more chemical reagents to your mixture.[5]

Experimental Protocol: Centrifugation
  • Transfer to Centrifuge Tubes: Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 1000-3000 rpm) for 5-15 minutes.

  • Separate Layers: After centrifugation, the mixture should be separated into distinct layers. Carefully pipette the layers apart.

Q7: Can temperature changes help in breaking emulsions?

A7: Yes, gentle heating can sometimes break an emulsion by decreasing the viscosity of the continuous phase and increasing the kinetic energy of the droplets, promoting coalescence.[5] Conversely, cooling or even partially freezing the aqueous layer can also be effective. As ice crystals form, they can physically disrupt the emulsion structure.[5]

Caution: Only use heating if your product and solvent are thermally stable and the solvent is not highly volatile. Avoid open flames.

Table 2: Effectiveness of Physical Methods for Emulsion Breaking
MethodPrinciple of ActionBest ForPotential Downsides
Filtration (Celite®) Removes fine solid particles that stabilize the emulsion.[4]Emulsions caused by suspended solids (e.g., in Grignard or Williamson ether synthesis workups).Can be slow for large volumes; potential for some product loss on the filter aid.
Centrifugation Accelerates phase separation through applied force.[5]Most types of emulsions, especially when avoiding chemical additives is desired.Requires access to a centrifuge and appropriate tubes; may not be practical for large volumes.
Heating/Cooling Changes viscosity and droplet kinetics (heating) or physically disrupts the emulsion (cooling).[5]Thermally stable compounds.Risk of product degradation with heating; can be time-consuming.

Disclaimer: This guide is intended for informational purposes only. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

Technical Support Center: Benzyl Chloride Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for safely quenching reactions involving benzyl (B1604629) chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching a benzyl chloride reaction?

This compound is a lachrymator, meaning it causes tearing, and is corrosive to the skin and eyes.[1][2] It is also classified as a probable human carcinogen.[1] During quenching and workup, potential hazards include:

  • HCl Gas Evolution: this compound can hydrolyze, especially in the presence of water, to form hydrochloric acid (HCl) gas.[3] This is more likely at higher temperatures.

  • Exothermic Reaction: Quenching is often an exothermic process. The temperature should be controlled, for example with an ice bath, to prevent the reaction from becoming too vigorous.[4][5]

  • Polymerization: Acidic impurities can cause this compound to polymerize, forming a polystyrene-like mass.[1][6]

Q2: What are the common quenching agents for this compound?

Common quenching agents include aqueous ammonia (B1221849), and weak aqueous bases like sodium bicarbonate or sodium carbonate. The choice of quenching agent depends on the stability of the desired product.

Q3: How can I prevent the polymerization of this compound during workup?

Polymerization is often catalyzed by acidic impurities. To prevent this, you can wash the crude this compound with a weak base solution, such as 5% sodium bicarbonate, to neutralize any residual acid.[3][6]

Q4: I am observing HCl gas during the workup. What should I do?

The evolution of HCl gas is likely due to hydrolysis of unreacted this compound.[3] To mitigate this, perform the quench at a low temperature (e.g., in an ice bath) and ensure adequate ventilation in a fume hood. A pre-distillation wash with a sodium bicarbonate solution can also help remove dissolved HCl.[3]

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Difficulty separating product from benzyl alcohol via chromatography This compound and benzyl alcohol can have very similar Rf values, leading to co-elution.[3] Benzyl alcohol may form from the hydrolysis of this compound during workup.[7]Optimize your solvent system; a less polar eluent may improve separation.[3] Alternatively, consider a chemical quench specific for this compound if your product is stable under the required conditions.[3]
Product is contaminated with benzylamine (B48309) This occurs when aqueous ammonia is used as the quenching agent, as it reacts with this compound to form benzylamine.During the workup, wash the organic layer with dilute hydrochloric acid to remove the basic benzylamine.[3]
Low product yield after quenching The desired product might be unstable to the quenching conditions (e.g., strong base). The quenching reaction may be too slow, leading to side reactions.Select a quenching agent that is compatible with your product's stability. For slow quenching reactions like with ammonia, ensure sufficient reaction time (1-2 hours).[3][8]

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonia

This protocol is suitable for reactions where the desired product is stable under basic conditions.

  • Cool the Reaction Mixture: Place the reaction vessel in an ice bath to cool the mixture.

  • Add Quenching Agent: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[3]

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of this compound.[3]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a suitable organic solvent (if not already present) and water.

    • Separate the organic layer.

    • Wash the organic layer with dilute hydrochloric acid to remove the benzylamine byproduct.[3]

    • Wash the organic layer with water and then with brine.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).[3][7]

Protocol 2: Quenching with Aqueous Sodium Bicarbonate

This method is used to neutralize acidic impurities and remove unreacted this compound.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Add Bicarbonate Solution: Add an equal volume of a 5% aqueous sodium bicarbonate solution.[3]

  • Mix and Vent: Gently swirl the funnel and vent frequently to release any CO2 gas produced.[3] Once gas evolution subsides, shake the funnel vigorously for 2-3 minutes.

  • Separate Layers: Allow the layers to separate and discard the aqueous layer.[3]

  • Wash: Wash the organic layer sequentially with deionized water and then brine.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent.

Workflow for Quenching this compound Reactions

G start Reaction Complete cool Cool Reaction Mixture (Ice Bath) start->cool product_stability Is Product Stable to Base? cool->product_stability quench_ammonia Quench with Aqueous Ammonia product_stability->quench_ammonia Yes quench_bicarb Quench with 5% Sodium Bicarbonate product_stability->quench_bicarb No / Unsure workup_ammonia Workup: - Extract with Organic Solvent - Wash with Dilute HCl - Wash with Water/Brine quench_ammonia->workup_ammonia workup_bicarb Workup: - Separate Layers - Wash with Water/Brine quench_bicarb->workup_bicarb dry Dry Organic Layer workup_ammonia->dry workup_bicarb->dry end Purify Product dry->end

Caption: Decision workflow for quenching this compound reactions.

References

Technical Support Center: Analysis of Benzyl Chloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloride. It offers detailed analytical methods for detecting and quantifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade benzyl chloride and how do they originate?

A1: Technical-grade this compound often contains impurities arising from its synthesis or degradation. Common impurities include:

  • Benzaldehyde (B42025): Forms from the oxidation of this compound.

  • Benzyl alcohol: Results from the hydrolysis of this compound in the presence of water.[1][2][3][4]

  • Toluene (B28343): Residual starting material from the chlorination of toluene during synthesis.[1][2][3][4]

  • Dibenzyl ether: Can form under basic conditions or from the reaction of benzyl alcohol with this compound.[1][3][4]

  • α,α-Dichlorotoluene: An over-chlorinated byproduct from the synthesis process.[1][2]

  • Water and Hydrochloric Acid (HCl): Can be present due to incomplete drying or hydrolysis.[1]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: The most common and effective methods for analyzing this compound purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] An HPLC method with a photodiode array (PDA) or UV detector can successfully separate and quantify impurities like benzaldehyde, benzyl alcohol, and toluene.[1][2][3][4] GC, particularly with a mass spectrometry (MS) detector, is also highly effective, especially for volatile impurities.[5][6]

Q3: What are the potential consequences of using impure this compound in a reaction?

A3: Impurities in this compound can lead to several undesirable outcomes in a chemical reaction, including:

  • Lower yields: Impurities can react with starting materials or reagents, reducing the amount available for the desired reaction.

  • Formation of byproducts: Impurities can participate in side reactions, leading to a complex product mixture that is difficult to purify.

  • Reaction inhibition: Some impurities can poison catalysts or react with sensitive reagents, slowing down or stopping the reaction.

  • Inconsistent results: The type and amount of impurities can vary between batches of this compound, leading to poor reproducibility.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition or column selection.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A gradient elution may be necessary to separate all impurities with good resolution.[1]

    • Select an Appropriate Column: A C18 reversed-phase column is commonly used and effective for separating this compound and its common impurities.[1][2]

    • Check pH of Mobile Phase: The pH of the aqueous portion of the mobile phase can affect the retention and peak shape of acidic or basic impurities.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase to avoid peak distortion.[4]

Issue 2: Inaccurate quantification of impurities.

  • Possible Cause: Improper calibration or degradation of standards.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Impurities like benzaldehyde can oxidize over time. Prepare fresh calibration standards daily.

    • Verify Standard Purity: Use certified reference standards of known purity for calibration.

    • Use an Internal Standard: An internal standard can compensate for variations in injection volume and detector response.

    • Check Linearity: Ensure the calibration curve is linear over the concentration range of interest.[2][3][4]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination of the HPLC system or sample carryover.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank solvent to check for system contamination.

    • Clean the Injector: The injection port and syringe can be a source of carryover. Implement a needle wash step with a strong solvent.

    • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol outlines a general method for the separation and quantification of common impurities in this compound using reversed-phase HPLC.[1][2]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is 55% acetonitrile / 45% water.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 210 nm or 220 nm are suitable for detecting this compound and its aromatic impurities.[1][7]

    • Injection Volume: 20 µL.[1][2]

  • Sample Preparation:

    • Dilute the this compound sample to a concentration of approximately 3 mg/mL in the mobile phase.[2][4]

    • Prepare individual standard solutions of expected impurities (e.g., benzaldehyde, benzyl alcohol, toluene) and a mixed standard solution in the mobile phase.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Impurities

This method is particularly useful for detecting volatile impurities and can be performed without the use of solvents.[5]

  • Instrumentation: GC-MS system with a headspace autosampler.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar nonpolar capillary column.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program: Start at 50°C, hold for a few minutes, then ramp to a higher temperature to elute all compounds.

  • Headspace Parameters:

    • Incubation Temperature: 110°C - 130°C.[5]

    • Incubation Time: 10 minutes.[5]

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Seal the vial immediately.

Data Presentation

Table 1: Common Impurities in this compound and their Typical Analytical Method

ImpurityOriginRecommended Analytical Method
BenzaldehydeOxidationHPLC, GC-MS
Benzyl alcoholHydrolysisHPLC, GC-MS
TolueneSynthesis ByproductHPLC, GC-MS
Dibenzyl etherSide ReactionHPLC, GC-MS
α,α-DichlorotolueneSynthesis ByproductHPLC, GC-MS
WaterHydrolysis/Incomplete DryingKarl Fischer Titration

Table 2: Example HPLC Method Parameters for Impurity Analysis[2]

ParameterValue
Column Symmetry C18, 5 µm, 4.6 x 150 mm
Mobile Phase 55% Acetonitrile / 45% Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Sample Concentration 3 mg/mL in mobile phase

Table 3: Linearity and Detection Limits for Common Impurities by HPLC[2][3][4]

ImpurityLinearity Range (µg/mL)Limit of Detection (ng/mL)
Benzaldehyde0.1 - 1034
Toluene0.1 - 1011
α,α-Dichlorotoluene0.1 - 1018
2-Chlorotoluene0.1 - 10Not Reported

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Dilute this compound (e.g., 3 mg/mL in Mobile Phase) injection Inject Sample/Standards sample_prep->injection standard_prep Prepare Impurity Standards (Individual & Mixed) standard_prep->injection hplc_system HPLC System (C18 Column, UV/PDA Detector) separation Chromatographic Separation (Gradient Elution) injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Impurities peak_integration->quantification calibration->quantification

Caption: HPLC experimental workflow for this compound impurity analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape or Resolution in HPLC cause1 Inappropriate Mobile Phase start->cause1 cause2 Unsuitable Column start->cause2 cause3 Incorrect Sample Solvent start->cause3 solution1 Optimize Mobile Phase Gradient cause1->solution1 solution2 Verify C18 Column Suitability cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Scaling Up Benzyl Chloride-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of benzyl (B1604629) chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a benzyl chloride synthesis?

When moving from bench-scale to larger-scale production of this compound, several key challenges can arise. These include controlling the exothermic nature of the reaction, minimizing the formation of impurities, ensuring safe handling of hazardous materials, and achieving consistent product purity and yield. Common impurities that can form during synthesis include benzal chloride, benzotrichloride (B165768), benzyl alcohol, and dibenzyl ether.[1] Polymerization of this compound, especially at elevated temperatures or in the presence of acidic or metallic impurities, is also a significant concern.[1]

Q2: What are the most common industrial methods for this compound synthesis?

The most prevalent industrial method is the gas-phase photochemical chlorination of toluene (B28343).[2][3] This process involves reacting toluene with chlorine gas under ultraviolet (UV) light, which initiates a free-radical chain reaction.[3] Another method is the chloromethylation of benzene, though it is less common. For laboratory-scale synthesis that can be adapted for larger scales, the reaction of benzyl alcohol with hydrochloric acid is a well-established route.[4][5]

Q3: How can the formation of over-chlorinated byproducts like benzal chloride and benzotrichloride be minimized during toluene chlorination?

Controlling the reaction parameters is crucial to minimize the formation of di- and tri-chlorinated byproducts. Key strategies include:

  • Limiting Toluene Conversion: Industrial processes often limit the chlorination to 30-40% of the toluene input to reduce the likelihood of multiple chlorinations on the same molecule.[4]

  • Controlling Reactant Ratios: The molar ratio of chlorine to toluene is a critical factor. A lower chlorine-to-toluene ratio favors the formation of this compound.[6]

  • Temperature Control: The reaction is typically carried out at temperatures between 65-100°C. Lower temperatures can help to reduce the rate of side reactions.[6]

Q4: My this compound is polymerizing during distillation. What can I do to prevent this?

Polymerization during distillation is a common issue, often catalyzed by acidic residues (like HCl) or metal contaminants.[1] To mitigate this:

  • Neutralize Acidic Impurities: Before distillation, wash the crude this compound with a weak aqueous base, such as a 5% sodium bicarbonate solution, to remove any residual HCl.[1]

  • Thorough Washing: Following the base wash, wash with water and then brine to remove any remaining base and dissolved salts.[1]

  • Use Clean Glassware: Ensure all distillation apparatus is meticulously clean and dry to avoid introducing contaminants that could initiate polymerization.[1]

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, which minimizes thermal stress on the this compound and reduces the likelihood of polymerization.[1]

Q5: How can Phase Transfer Catalysis (PTC) improve the scalability of reactions involving this compound?

Phase Transfer Catalysis is a powerful technique for reactions involving immiscible reactants, which is often the case in this compound synthesis and its subsequent reactions. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like Benzyltrimethylammonium chloride (BTMAC), facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[7][8] This can lead to:

  • Milder reaction conditions.

  • Increased reaction rates.

  • Improved yields and selectivity.[9]

  • Reduced need for expensive and hazardous solvents.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis from Benzyl Alcohol
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure a sufficient excess of concentrated hydrochloric acid is used. A larger excess can drive the reaction to completion, even at room temperature.[5]
Increase the reaction time or gently heat the mixture to 50-60°C to increase the reaction rate.[10]
Hydrolysis of Product After the reaction is complete, promptly separate the this compound layer from the aqueous layer to prevent hydrolysis back to benzyl alcohol.
Loss During Workup During the aqueous wash steps, ensure thorough separation of the organic and aqueous layers in the separatory funnel to avoid loss of product.
Issue 2: Product Contamination with Benzyl Alcohol
Possible Cause Troubleshooting Step
Incomplete Reaction As with low yield, ensure the reaction has gone to completion by using excess HCl and allowing for sufficient reaction time.
Hydrolysis Minimize contact time with water during the workup. Use brine washes to help remove water from the organic layer.
Inefficient Purification This compound and benzyl alcohol can be difficult to separate by distillation due to close boiling points at atmospheric pressure. Use vacuum distillation to increase the boiling point difference and improve separation.
If using column chromatography, optimize the solvent system. A less polar eluent may improve separation.[1]
Issue 3: Formation of Dibenzyl Ether as a Byproduct
Possible Cause Troubleshooting Step
Reaction with Benzyl Alcohol This can occur if there is unreacted benzyl alcohol present under basic conditions during the workup. Ensure the reaction goes to completion and that the initial washes are performed with water before any base is introduced.
Reaction with Hydroxide (B78521) During a basic wash, localized high concentrations of hydroxide can react with this compound. Use a dilute base solution and stir vigorously to ensure good mixing.

Data Presentation

Table 1: Purity Levels of this compound After Purification

This table provides an example of the reduction in common impurities that can be achieved through a specialized rectification process.

ImpurityContent in Technical Grade (Typical)Content After Purification (Example)
Benzaldehyde≤ 0.5%≤ 0.001%[11]
Dibenzyl Ether≤ 0.5%≤ 0.001%[11]
WaterVariable≤ 0.05%[11]

Table 2: Yields for Laboratory-Scale Synthesis of this compound from Benzyl Alcohol

Hydrochloric Acid ConcentrationReaction ConditionsYield
12M20.0g Benzyl Alcohol, 60ml HCl, heated to 60°C for 20 mins83% (distilled)[10]
10M21.98g Benzyl Alcohol, 100ml HCl, heated to 65°C for 1.5 hrs90% (distilled)[10]
Concentrated (unspecified)2g Benzyl Alcohol, 6g HCl, heated to 60°C70%[5][12]

Experimental Protocols

Protocol 1: Scalable Laboratory Synthesis of this compound from Benzyl Alcohol

This protocol is adapted from established laboratory procedures and is suitable for scale-up with appropriate safety precautions.

Materials:

  • Benzyl alcohol

  • Concentrated hydrochloric acid (10M or 12M)

  • Hexanes (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, combine benzyl alcohol and a molar excess of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly heat the reaction mixture with stirring to 60-65°C. The solution will become cloudy as an oil separates.[10]

  • Maintain this temperature for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Add an organic solvent like hexanes to aid in separation.

  • Separate the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Two portions of cold water.

    • Two portions of 5% sodium bicarbonate solution (vent the separatory funnel frequently to release CO2).

    • Two portions of brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by distillation.

  • Purify the crude this compound by vacuum distillation, collecting the fraction that boils at the appropriate temperature for the applied pressure (e.g., 63-65°C at 12 mmHg).[12]

Protocol 2: Purification of Crude this compound by Washing and Vacuum Distillation

This protocol is for the purification of crude this compound obtained from a synthesis reaction, such as the chlorination of toluene.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate solution

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl gently and vent frequently to release any CO2 gas produced. Shake vigorously for 2-3 minutes.[1]

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with brine.[1]

  • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate). Swirl and allow to stand for at least 30 minutes.[1]

  • Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Set up a vacuum distillation apparatus.

  • Slowly reduce the pressure and begin heating.

  • Collect the fraction that distills at the appropriate temperature for the applied pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start: Benzyl Alcohol + Conc. HCl reaction Reaction (60-65°C, 1-2h) start->reaction cooling Cooling to RT reaction->cooling extraction Solvent Extraction (e.g., Hexanes) cooling->extraction separation Separatory Funnel: Remove Aqueous Layer extraction->separation wash1 Wash with Water separation->wash1 wash2 Wash with 5% NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Drying (Anhydrous CaCl2/MgSO4) wash3->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound from benzyl alcohol.

reaction_pathway toluene Toluene benzyl_chloride This compound (Desired Product) toluene->benzyl_chloride benzal_chloride Benzal Chloride (Byproduct) benzyl_chloride->benzal_chloride benzotrichloride Benzotrichloride (Byproduct) benzal_chloride->benzotrichloride

Caption: Reaction pathway for the free-radical chlorination of toluene, showing the formation of this compound and over-chlorinated byproducts.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions (e.g., over-chlorination, ether formation) issue->side_reactions hydrolysis Hydrolysis of Product issue->hydrolysis polymerization Polymerization issue->polymerization optimize_conditions Optimize Reaction Conditions (Temp, Time, Ratios) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions ptc Implement Phase Transfer Catalysis side_reactions->ptc purification Improve Purification (Washing, Vacuum Distillation) hydrolysis->purification polymerization->purification stabilize Stabilize Product (e.g., remove acids) polymerization->stabilize

Caption: Logical relationship between common issues in scalable this compound synthesis and their respective troubleshooting solutions.

References

Validation & Comparative

A Head-to-Head Battle: Benzyl Bromide vs. Benzyl Chloride for Optimal Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a critical strategic consideration. Among the myriad of protecting groups available, the benzyl (B1604629) ether stands out for its robustness and versatile cleavage methods. The introduction of this stalwart guardian is most commonly achieved via a Williamson ether synthesis, employing either benzyl bromide (BnBr) or benzyl chloride (BnCl) as the benzylating agent. This guide provides a comprehensive comparison of these two reagents, delving into their reactivity, substrate scope, and practical considerations, supported by experimental data to inform the judicious choice of reagent for researchers, scientists, and professionals in drug development.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between benzyl bromide and this compound lies in the leaving group ability of the halide. Bromide is a superior leaving group to chloride due to its larger atomic radius, greater polarizability, and lower electronegativity, which allows it to better stabilize the negative charge as it departs. This inherent chemical property translates to a higher reactivity for benzyl bromide in the SN2 reaction that underpins benzyl ether formation.

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the general consensus and available data indicate that benzyl bromide consistently offers faster reaction times and often higher yields, particularly with less reactive or sterically hindered alcohols.

ReagentSubstrate (Alcohol)BaseSolventReaction TimeYield (%)
Benzyl BromideBenzyl AlcoholKOHNone (neat)35 h81%
Benzyl Bromide4-Bromophenethyl alcoholNaHTHF24 hHigh (not specified)
This compoundDehydroestrone---(Used in synthesis)

Note: The data presented is compiled from various sources and may not represent a direct comparative study. Reaction conditions such as temperature, concentration, and choice of base can significantly influence the outcome.

Diving Deeper: Reactivity, Cost, and Safety

Reactivity: As the better leaving group, bromide facilitates a faster SN2 reaction. This enhanced reactivity of benzyl bromide can be a distinct advantage when dealing with secondary alcohols or other sterically encumbered substrates where the nucleophilic attack of the alkoxide is slowed. For primary alcohols, both reagents are generally effective, though benzyl bromide will typically provide the desired product in a shorter timeframe.

Cost: A practical consideration in any synthetic endeavor is the cost of reagents. A survey of current market prices reveals that this compound is generally the more economical option.

ReagentSupplierQuantity (g)Price (USD)
Benzyl BromideSigma-Aldrich500212.00
Benzyl BromideTCI Chemicals500133.00
This compoundSigma-Aldrich50015.55 (for 250g)
This compoundLab Wale500ml (approx. 550g)~5.40 (converted from INR)

Prices are subject to change and may vary based on purity and supplier.

Safety: Both benzyl bromide and this compound are lachrymators, meaning they are irritants that cause tearing of the eyes.[1] They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Benzyl bromide is often described as a particularly strong lachrymator.

Experimental Corner: Protocols for Benzylation

The following are generalized protocols for the protection of a primary alcohol using benzyl bromide and this compound via the Williamson ether synthesis.

Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Benzylation of a Primary Alcohol using this compound

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (BnCl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Follow steps 1-3 from Protocol 1 to generate the alkoxide.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • The reaction may require heating to proceed at a reasonable rate. If no significant conversion is observed at room temperature after several hours (as monitored by TLC), the reaction mixture can be heated to 50-60 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed. This may take significantly longer than the reaction with benzyl bromide.

  • Follow steps 6-10 from Protocol 1 for the work-up and purification.

Visualizing the Process: Reaction Mechanism and Workflow

The protection of an alcohol with a benzyl halide proceeds through a well-established SN2 mechanism, known as the Williamson ether synthesis.

Caption: The Williamson ether synthesis for benzyl protection of an alcohol.

A typical experimental workflow for alcohol protection is depicted below.

Experimental_Workflow Start Start: Alcohol Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Alkoxide Alkoxide Formation Deprotonation->Alkoxide Addition Addition of Benzyl Halide (BnBr or BnCl) Alkoxide->Addition Reaction SN2 Reaction (Stirring, optional heating) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Protected Alcohol (Benzyl Ether) Purification->Product

Caption: A generalized experimental workflow for the benzylation of an alcohol.

Conclusion: Making the Right Choice

The selection between benzyl bromide and this compound for alcohol protection is a nuanced decision that balances reactivity, cost, and the specific requirements of the synthetic route.

  • For rapid reactions and for protecting sterically hindered or less reactive alcohols, benzyl bromide is the superior choice. Its higher reactivity, owing to the excellent leaving group ability of bromide, ensures more efficient conversion.

  • For cost-sensitive applications and for the protection of simple primary alcohols where reaction time is not a critical factor, this compound presents a more economical alternative.

Ultimately, the optimal reagent is dictated by the specific substrate, the scale of the reaction, and the overall synthetic strategy. By understanding the fundamental differences in reactivity and considering the practical aspects of cost and safety, researchers can make an informed decision to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Reactivity of Benzyl Halides: Chloride, Bromide, and Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuances of substrate reactivity is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of benzyl (B1604629) chloride, benzyl bromide, and benzyl iodide in nucleophilic substitution reactions, supported by experimental data and detailed methodologies.

The reactivity of benzyl halides in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which acts as the leaving group. The stability of the halide anion formed upon its departure is a key determinant of the reaction rate. A more stable anion is a better leaving group, leading to a faster reaction.

The established order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻. This trend is inversely related to the basicity of the halide ions; iodide is the weakest base and thus the best leaving group, while chloride is the strongest base and the poorest leaving group among the three.[1][2][3] Consequently, the expected order of reactivity for benzyl halides is:

Benzyl Iodide > Benzyl Bromide > Benzyl Chloride

This reactivity trend holds true for both Sₙ1 and Sₙ2 reaction mechanisms. In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation, which is facilitated by a better leaving group. In an Sₙ2 reaction, the nucleophile attacks the carbon center, and the leaving group departs in a concerted step; a better leaving group will lower the energy of the transition state, thereby increasing the reaction rate.[4] Benzyl halides are capable of undergoing both Sₙ1 and Sₙ2 reactions, with the specific pathway being influenced by factors such as the solvent, the nucleophile, and any substituents on the benzene (B151609) ring.[5][6]

Quantitative Comparison of Reaction Rates

The Finkelstein reaction, a classic Sₙ2 process, provides an excellent framework for quantifying the relative reactivities of benzyl halides.[7][8] In this reaction, a halide is exchanged for another, typically by reacting an alkyl chloride or bromide with an excess of sodium iodide in acetone (B3395972).[1][8] The precipitation of the less soluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the alkyl iodide.[1][8]

Benzyl HalideLeaving GroupSecond-Order Rate Constant (k) with KI in Acetone (M⁻¹s⁻¹)Relative Reactivity
This compoundCl⁻1.5 x 10⁻³ (at 23 °C)[9]Least Reactive
Benzyl BromideBr⁻Expected to be faster than this compoundIntermediate
Benzyl IodideI⁻Expected to be the fastestMost Reactive

Note: The rate constant for this compound is from a specific study and serves as a baseline. The relative reactivities for benzyl bromide and iodide are based on the well-established principles of leaving group ability.

Experimental Protocol: Kinetic Analysis of Benzyl Halide Reactivity via the Finkelstein Reaction

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound, benzyl bromide, and benzyl iodide with sodium iodide in acetone.

Objective: To quantitatively compare the reactivity of this compound, benzyl bromide, and benzyl iodide in an Sₙ2 reaction.

Materials:

  • This compound

  • Benzyl bromide

  • Benzyl iodide

  • Sodium iodide (analytical grade, dried)

  • Acetone (anhydrous)

  • Volumetric flasks

  • Pipettes

  • Thermostated water bath

  • Reaction vials with magnetic stir bars

  • Stopwatch

  • Analytical instrument for monitoring reaction progress (e.g., ¹H NMR spectrometer, UV-Vis spectrophotometer, or a conductivity meter)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of known concentrations of each benzyl halide in anhydrous acetone.

    • Prepare a stock solution of a known concentration of sodium iodide in anhydrous acetone. Ensure the sodium iodide is completely dissolved.

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vials in a thermostated water bath to the desired reaction temperature (e.g., 25 °C).

    • To initiate a kinetic run, pipette a known volume of the benzyl halide stock solution into a reaction vial.

    • Add a magnetic stir bar to the vial.

  • Initiation and Monitoring of the Reaction:

    • At time t=0, add a known volume of the pre-equilibrated sodium iodide stock solution to the reaction vial containing the benzyl halide. Start the stopwatch immediately.

    • Ensure rapid and thorough mixing.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution with a suitable solvent).

    • Analyze the composition of the quenched aliquots using a suitable analytical technique:

      • ¹H NMR Spectroscopy: Monitor the disappearance of the signal corresponding to the benzylic protons of the starting material and the appearance of the signal for the benzylic protons of the product.

      • UV-Vis Spectrophotometry: If the starting material or product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.

      • Conductivity Measurement: The precipitation of NaCl or NaBr can be monitored by a change in the conductivity of the solution.[10][11]

  • Data Analysis:

    • Determine the concentration of the benzyl halide at each time point.

    • For an Sₙ2 reaction, the rate law is: Rate = k[Benzyl Halide][I⁻].

    • If the reaction is run under pseudo-first-order conditions (i.e., with a large excess of sodium iodide), the rate law simplifies to: Rate = k'[Benzyl Halide], where k' = k[I⁻].

    • Plot ln([Benzyl Halide]) versus time. The slope of the resulting straight line will be -k'.

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of sodium iodide.

    • Repeat the experiment for each benzyl halide under identical conditions to obtain a comparative set of rate constants.

Logical Relationship of Leaving Group Ability and Reaction Rate

The following diagram illustrates the relationship between the properties of the halide leaving group and the rate of a nucleophilic substitution reaction.

G Influence of Leaving Group on Reaction Rate cluster_leaving_group Leaving Group Properties cluster_reaction_kinetics Reaction Kinetics LG_Ability Good Leaving Group Ability TS_Energy Lower Transition State Energy LG_Ability->TS_Energy leads to Iodide Iodide (I⁻) LG_Ability->Iodide Best Bromide Bromide (Br⁻) LG_Ability->Bromide Good Chloride Chloride (Cl⁻) LG_Ability->Chloride Fair Anion_Stability High Anion Stability (X⁻) Anion_Stability->LG_Ability directly related Basicity Low Basicity of Anion (X⁻) Basicity->Anion_Stability inversely related Reaction_Rate Faster Reaction Rate TS_Energy->Reaction_Rate results in

Caption: Relationship between leaving group properties and reaction rate.

References

Benzyl Tosylate: A Superior Alternative to Benzyl Chloride for Benzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the benzylation of nucleophiles stands as a cornerstone transformation for installing benzyl (B1604629) protecting groups or constructing complex molecular frameworks. The choice of the benzylating agent is a critical parameter that dictates the efficiency, yield, and scalability of the reaction. This guide provides an in-depth, objective comparison between two prevalent benzylating agents: benzyl tosylate and benzyl chloride, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

While both benzyl tosylate and this compound are effective for the benzylation of various nucleophiles, including alcohols (O-benzylation) and amines (N-benzylation), they exhibit significant differences in reactivity, stability, and cost. Benzyl tosylate generally emerges as a more reactive electrophile due to the exceptional leaving group ability of the tosylate anion.[1][2] This heightened reactivity often translates to faster reaction times and the feasibility of milder reaction conditions.[1] However, this advantage is accompanied by reduced stability, as benzyl tosylate is susceptible to decomposition, and a higher procurement cost.[1][3] Conversely, this compound offers greater stability and is more cost-effective, though it frequently necessitates more forcing conditions to achieve yields comparable to those obtained with benzyl tosylate.[1]

Key Property Comparison
PropertyBenzyl TosylateThis compound
Reactivity More reactive due to the excellent leaving group ability of the tosylate anion.[2]Less reactive, often requiring more forcing reaction conditions.[1]
Leaving Group Tosylate (TsO⁻), a superior leaving group due to resonance stabilization.Chloride (Cl⁻), a good but less effective leaving group compared to tosylate.
Stability Prone to decomposition, especially upon storage.[1][3][4]More stable and can be stored for longer periods.[1]
Cost Higher cost.[1]More cost-effective.[1]
Substrate Scope Advantageous for less reactive substrates due to its higher reactivity.[1]Broadly applicable, but may be less effective for challenging substrates.
Safety General laboratory precautions required.Lachrymator, irritating to the skin and respiratory system.[5][6][7][8][9] Requires careful handling in a well-ventilated area.[5][6][7][8]
Quantitative Data Summary

O-Benzylation of Phenol (B47542)

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl TosylateK₂CO₃DMF80-90Not specifiedNot specified
This compoundNaOHWater/Toluene (B28343)Reflux (~130-191)3+Not specified

Note: The data for benzyl tosylate is based on a general protocol and specific yield is substrate-dependent.[4] The this compound data is from a representative industrial-style protocol.[1]

N-Benzylation of Aniline (B41778)

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl TosylateK₂CO₃AcetonitrileRefluxNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

O-Benzylation of Phenol

Using Benzyl Tosylate [4]

  • Combine the phenol (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), and a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Add benzyl tosylate (1.1-1.2 equiv.) to the mixture.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash with the solvent.

  • Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl benzyl ether.

Using this compound [1]

  • Charge a reaction flask with sodium hydroxide (B78521) (3.30 moles), phenol (6.0 moles), and water.

  • Heat the mixture to reflux (approximately 130 °C).

  • Slowly add this compound (3.0 moles) over 1 hour.

  • Add toluene to aid in the azeotropic removal of water.

  • Continue heating and stirring for an additional 2 hours until water removal is complete, with the final reflux temperature reaching approximately 191 °C.

  • Cool the reaction mixture.

  • Work up the product by washing with water, followed by purification.

N-Benzylation of Amines

Using Benzyl Tosylate [10]

  • For Aliphatic Amines:

    • To a dry round-bottom flask, add the aliphatic amine (1.0 equiv.) and an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath and add triethylamine (B128534) (1.5 equiv.).

    • Add benzyl tosylate (1.1 equiv.) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.

    • Quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography or distillation.

  • For Aromatic Primary Amines:

    • To a dry round-bottom flask, add the aromatic primary amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzyl tosylate (1.1 equiv.) to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and the decision-making logic for reagent selection.

Benzylation_Mechanism Nu Nucleophile (R-OH, R-NH₂) TransitionState [Nu---Bn---X]⁻ Nu->TransitionState SN2 Attack BnX Benzylating Agent (Bn-X, X = OTs or Cl) BnX->TransitionState Product Benzylated Product (R-Bn) TransitionState->Product LeavingGroup Leaving Group (X⁻) TransitionState->LeavingGroup

Caption: General SN2 mechanism for benzylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Nucleophile, Base, and Solvent Add Reagent Add Benzylating Agent (Benzyl Tosylate or this compound) Reactants->Add Reagent Heating Heat and Stir Add Reagent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench Reaction and Aqueous Work-up Monitoring->Quench Reaction Complete Purify Purification (Chromatography/Recrystallization) Quench->Purify Final Product Characterized Pure Product Purify->Final Product

Caption: General experimental workflow for benzylation.

Reagent_Selection Start Start: Benzylation Required Substrate Substrate Reactivity? Start->Substrate Conditions Reaction Conditions? Substrate->Conditions High Use_BnOTs Use Benzyl Tosylate Substrate->Use_BnOTs Low Cost Cost and Stability a Major Concern? Conditions->Cost Forcing OK Conditions->Use_BnOTs Mild Required Cost->Use_BnOTs No Use_BnCl Use this compound Cost->Use_BnCl Yes

Caption: Decision tree for selecting a benzylating agent.

Conclusion and Recommendations

The choice between benzyl tosylate and this compound for benzylation reactions is a nuanced decision that should be guided by the specific requirements of the synthesis.[1] For reactions involving sensitive substrates or those requiring mild conditions and rapid conversion, the higher reactivity of benzyl tosylate makes it the superior choice, despite its higher cost and lower stability.[1] However, for many standard applications where the substrate is robust and cost-effectiveness is a primary concern, the more stable and economical this compound remains the preferred reagent.[1] Researchers should carefully consider the nucleophilicity of their substrate, the desired reaction kinetics, and the overall cost-benefit analysis when selecting the appropriate benzylating agent for their synthetic strategy.

References

GC-MS vs. HPLC for Analyzing Benzyl Chloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Benzyl (B1604629) chloride, a common alkylating agent, is susceptible to various impurities that can significantly impact reaction outcomes and final product quality. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of benzyl chloride purity.

At a Glance: GC-MS and HPLC Compared

Both GC-MS and HPLC are effective methods for analyzing the purity of this compound.[1] However, the choice between them depends on the specific analytical requirements, the nature of the impurities, and the desired level of sensitivity. GC-MS is particularly well-suited for volatile and semi-volatile compounds, making it a primary choice for analyzing this compound and many of its common impurities.[2][3] HPLC, on the other hand, offers versatility for a wider range of compounds, including those that are less volatile or thermally sensitive.[2][3]

Key Performance Metrics: A Quantitative Comparison

The following table summarizes key quantitative performance data for both GC-MS and HPLC in the analysis of this compound and its common impurities.

ParameterGC-MSHPLCSource
Limit of Detection (LOD) 0.04–0.17 mg/kg for this compound11 to 34 ng/mL for various impurities[4][5]
Limit of Quantitation (LOQ) 0.13–0.52 mg/kg for this compound0.1 µg/g for this compound[4][6]
**Linearity (R²) **> 0.99> 0.999[4][7]
Accuracy/Recovery 86.91% to 110%97.5% to 99.7%[4][7]
Commonly Analyzed Impurities Toluene, chlorotoluenes, dichlorotoluenesBenzaldehyde, benzyl alcohol, toluene, dichlorotoluenes, dibenzyl ether[1][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are typical experimental protocols for analyzing this compound purity using both GC-MS and HPLC.

GC-MS Protocol

A static headspace GC-MS method is often employed for the analysis of volatile compounds like this compound in various matrices.

Sample Preparation:

  • Accurately weigh the this compound sample into a headspace vial.

  • For solid samples, an appropriate solvent like dichloromethane (B109758) (DCM) may be used for extraction via ultrasonication.[4]

  • An internal standard, such as this compound-d7, is added for accurate quantification.[4]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium or Nitrogen.[2]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

HPLC Protocol

A reversed-phase HPLC method with UV detection is commonly used for the separation and quantification of this compound and its impurities.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 3 mg/mL).[1]

  • Prepare a standard mixture of potential impurities (e.g., benzaldehyde, benzyl alcohol, toluene) to determine their retention times.[1]

Instrumentation:

  • HPLC System: Equipped with a UV/photodiode array detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[1] For example, starting with 55% acetonitrile / 45% water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm or 220 nm for the simultaneous detection of multiple aromatic compounds.[1][7]

Visualizing the Workflow and a Comparative Analysis

To better understand the analytical processes and the logical relationship between the two techniques, the following diagrams are provided.

GCMS_HPLC_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample Sample Dilution/Extraction Dilution/Extraction Sample->Dilution/Extraction Internal Standard Addition Internal Standard Addition Dilution/Extraction->Internal Standard Addition GC Inlet GC Inlet Internal Standard Addition->GC Inlet HPLC Injector HPLC Injector Internal Standard Addition->HPLC Injector GC Column GC Column GC Inlet->GC Column Vaporization MS Detector MS Detector GC Column->MS Detector Separation Data Analysis (GC-MS) Data Analysis (GC-MS) MS Detector->Data Analysis (GC-MS) Detection & Identification HPLC Column HPLC Column HPLC Injector->HPLC Column Liquid Injection UV/PDA Detector UV/PDA Detector HPLC Column->UV/PDA Detector Separation Data Analysis (HPLC) Data Analysis (HPLC) UV/PDA Detector->Data Analysis (HPLC) Detection & Quantification

Caption: Experimental workflows for GC-MS and HPLC analysis of this compound.

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC This compound Purity Analysis This compound Purity Analysis GC-MS GC-MS This compound Purity Analysis->GC-MS HPLC HPLC This compound Purity Analysis->HPLC GCMS_Advantages Advantages High sensitivity for volatile compounds Excellent for separation of volatile impurities Definitive identification with MS GCMS_Disadvantages Disadvantages Not suitable for non-volatile or thermally labile impurities Requires sample vaporization HPLC_Advantages Advantages Versatile for a wide range of impurities (volatile & non-volatile) Suitable for thermally sensitive compounds High accuracy and precision HPLC_Disadvantages Disadvantages May have lower sensitivity for some volatile compounds compared to GC-MS Identification based on retention time and UV spectra GC-MS->GCMS_Advantages GC-MS->GCMS_Disadvantages HPLC->HPLC_Advantages HPLC->HPLC_Disadvantages

Caption: Strengths and weaknesses of GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for assessing the purity of this compound.

  • GC-MS is the preferred method for analyzing volatile impurities due to its high sensitivity and the definitive identification capabilities of the mass spectrometer.

  • HPLC offers greater versatility, accommodating a broader range of impurities, including those that are non-volatile or prone to degradation at high temperatures. Its high accuracy and precision make it an excellent choice for quantitative analysis.

The selection of the most appropriate technique will ultimately be guided by the specific impurities of concern, the required level of sensitivity, and the available instrumentation. For comprehensive purity profiling, the use of both techniques can provide a more complete picture of the sample's composition.

References

A Comparative Guide to Benzylating Agents: Benzyl Alcohol vs. Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a benzyl (B1604629) group is a crucial step for protecting hydroxyl and amine functionalities, or for the synthesis of more complex molecular architectures. The choice of the benzylating agent significantly impacts the reaction's efficiency, safety, and environmental footprint. This guide provides an objective comparison of two common benzylating agents: benzyl alcohol and benzyl chloride, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making an informed decision.

Executive Summary

Benzyl alcohol and this compound are both effective reagents for benzylation reactions. The fundamental difference lies in their reactivity, safety profile, and byproducts. Benzyl alcohol is considered a "greener" alternative, producing only water as a byproduct, which aligns with the principles of green chemistry and high atom economy.[1][2][3] However, it is less reactive than this compound and often requires stronger acid catalysts to achieve comparable reaction rates.[3]

Conversely, this compound is a more reactive and often more cost-effective reagent, potentially leading to faster reactions under milder conditions for certain substrates.[4] Its primary drawback is the formation of corrosive and environmentally undesirable hydrochloric acid (HCl) as a byproduct.[3][5] Furthermore, this compound is a lachrymator and poses greater handling risks.[6]

Data Presentation: A Comparative Overview

FeatureBenzyl AlcoholThis compound
Byproduct Water (H₂O)[2][3]Hydrochloric Acid (HCl)[3][5]
Green Chemistry High atom economy, environmentally friendly[1][2]Poor atom economy, corrosive byproduct[5]
Reactivity Less reactive, often requires stronger catalysts[3][7]More reactive, can lead to faster reactions[4][7]
Safety Low acute toxicity[8]Lachrymator, irritant, used in chemical warfare[6]
Reaction Conditions May require higher temperatures or stronger acids[3]Can sometimes be used under milder conditions[4]
Side Reactions Formation of dibenzyl ether[9]Formation of polybenzylated products[10]

Reaction Pathways and Mechanisms

The benzylation reactions using benzyl alcohol and this compound proceed through different pathways, primarily differing in the leaving group.

G cluster_0 Benzylation with Benzyl Alcohol cluster_1 Benzylation with this compound BA Benzyl Alcohol (PhCH₂OH) Intermediate_BA Activated Intermediate [PhCH₂OH₂]⁺ BA->Intermediate_BA + H⁺ BC This compound (PhCH₂Cl) NucH Nucleophile (R-XH) Product_BA Benzylated Product (R-X-CH₂Ph) NucH->Product_BA Cat Acid Catalyst (e.g., H₂SO₄) Intermediate_BA->Product_BA + R-XH - H₂O, - H⁺ Byproduct_BA Water (H₂O) Product_BC Benzylated Product (R-X-CH₂Ph) BC->Product_BC + R-X⁻ - Cl⁻ NucH_BC Nucleophile (R-XH) Intermediate_BC Nucleophile Anion (R-X⁻) NucH_BC->Intermediate_BC + Base - H₂O Base Base (e.g., NaOH) Intermediate_BC->Product_BC Byproduct_BC Hydrochloric Acid (HCl)

Figure 1: Comparison of Benzylation Pathways.

Experimental Protocols

Protocol 1: O-Benzylation of Phenol (B47542) with Benzyl Alcohol

This protocol is based on the acid-catalyzed benzylation of phenol.

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve phenol (1.0 equiv) and benzyl alcohol (1.2 equiv) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap to monitor the reaction progress.[11]

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl ether.

Protocol 2: O-Benzylation of Phenol with this compound

This protocol follows a Williamson ether synthesis-type reaction.

Materials:

  • Phenol

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene or another suitable solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction flask, prepare a mixture of sodium hydroxide (3.30 moles), phenol (6.0 moles), and water.[4]

  • Heat the mixture to reflux (approximately 130°C).[4]

  • Slowly add this compound (3.0 moles) over 1 hour.[4]

  • Continue heating and stirring for an additional 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction by washing with water to remove salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The general workflow for a benzylation reaction, from starting materials to the purified product, is illustrated below.

G Start Starting Materials (Nucleophile + Benzylating Agent) Reaction Reaction Setup (Solvent, Catalyst/Base) Start->Reaction Heating Heating & Stirring (Monitoring by TLC) Reaction->Heating Workup Aqueous Workup (Quenching, Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product Purification->Product

Figure 2: Generalized Workflow for Benzylation Reactions.

Conclusion and Recommendations

The choice between benzyl alcohol and this compound for benzylation depends on the specific priorities of the synthesis.

  • For applications where green chemistry, safety, and ease of byproduct removal are paramount, benzyl alcohol is the superior choice. The elimination of corrosive HCl and the use of a less toxic starting material are significant advantages, particularly in large-scale industrial processes.

  • For syntheses requiring higher reactivity, faster reaction times, or when dealing with less reactive substrates, this compound may be more suitable. Its cost-effectiveness and stability also make it a common choice for many standard laboratory applications.[4]

Ultimately, researchers must weigh the trade-offs between reactivity, cost, safety, and environmental impact to select the optimal benzylating agent for their specific needs. The development of more efficient and environmentally benign catalytic systems for benzyl alcohol continues to be an active area of research, aiming to combine the green advantages of benzyl alcohol with the high reactivity of this compound.

References

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Benzylation with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. The benzylation of aromatic compounds with benzyl (B1604629) chloride is a frequently employed transformation within this class of reactions. The choice of the Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of three common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts benzylation of aromatic substrates with benzyl chloride, supported by experimental data and detailed protocols.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the Friedel-Crafts benzylation is assessed based on several key metrics, including product yield, reaction time, and reaction temperature. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in the benzylation of an aromatic ring with this compound, based on data from various studies.

CatalystAromatic SubstrateThis compound ConversionSelectivity to Monobenzylated ProductReaction TimeTemperatureCatalyst LoadingReference(s)
AlCl₃ Benzene (B151609)~100%~58%30 min358 K (85 °C)0.094 mol Al/mol BC[1]
FeCl₃ Benzene~100%62%15 min353 K (80 °C)Not Specified[1]
ZnCl₂ Toluene (B28343)100%High (para and ortho isomers)3 h353 K (80 °C)9 wt% on SiO₂[2]

Note: The data presented is compiled from different studies and may not represent a direct comparison under identical conditions.

Reaction Mechanism and Workflow

The Friedel-Crafts benzylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the this compound, generating a benzyl carbocation or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the benzylated product.

Friedel_Crafts_Benzylation cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution Benzyl_Chloride This compound Electrophile Benzyl Carbocation/ Polarized Complex Benzyl_Chloride->Electrophile Activation Lewis_Acid Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂) Lewis_Acid->Electrophile Lewis_Acid_Complex [Lewis Acid-Cl]⁻ Electrophile->Lewis_Acid_Complex Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex Product Benzylated Product Lewis_Acid_Complex->Product Regenerates Lewis Acid Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex Nucleophilic Attack Sigma_Complex->Product Deprotonation

Caption: General workflow of the Lewis Acid-catalyzed Friedel-Crafts benzylation.

Experimental Protocols

The following are representative experimental protocols for the Friedel-Crafts benzylation of an aromatic substrate with this compound using AlCl₃, FeCl₃, and ZnCl₂. These protocols are provided for informational purposes and should be adapted and optimized for specific research needs.

Protocol 1: Benzylation of Benzene using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Ice-cold water

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents relative to this compound) and anhydrous benzene (which can act as both reactant and solvent). If a co-solvent is used, add anhydrous DCM. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Addition of this compound: Slowly add this compound (1 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes. Maintain the temperature between 0-5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM or diethyl ether.

    • Combine the organic layers and wash successively with 5% HCl solution, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Benzylation of Toluene using Iron(III) Chloride (FeCl₃)

Materials:

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Toluene

  • This compound

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ (typically 5-10 mol% relative to this compound) to the toluene with stirring.

  • Addition of this compound: Heat the mixture to the desired reaction temperature (e.g., 80 °C). Add this compound dropwise to the stirred mixture.

  • Reaction: Maintain the reaction at the specified temperature and monitor its progress by TLC or GC. The reaction is often complete within a shorter timeframe compared to less active catalysts.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add ice-cold water to quench the reaction and dissolve the catalyst.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting mixture of ortho- and para-benzyltoluene by vacuum distillation.

Protocol 3: Benzylation of Toluene using Zinc Chloride (ZnCl₂) on a Solid Support

Materials:

  • Zinc Chloride (ZnCl₂) supported on silica (B1680970) gel (e.g., 9 wt%)

  • Anhydrous Toluene

  • This compound

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the ZnCl₂/SiO₂ catalyst.

  • Addition of Reactants: Add anhydrous toluene and this compound to the flask.

  • Reaction: Heat the mixture to the reaction temperature (e.g., 80 °C) with vigorous stirring and maintain for the required reaction time (e.g., 3 hours).[2] Monitor the reaction by TLC or GC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can often be washed with a solvent (e.g., toluene), dried, and potentially reused.

    • The filtrate contains the product mixture.

  • Purification: Remove the excess toluene from the filtrate by distillation. The resulting mixture of benzyltoluene isomers can be purified by vacuum distillation.

Concluding Remarks

The selection of a Lewis acid catalyst for Friedel-Crafts benzylation with this compound is a critical decision that balances reactivity, selectivity, cost, and handling considerations.

  • Aluminum chloride (AlCl₃) is a highly reactive and common choice, often providing high conversion rates in short reaction times. However, it is highly hygroscopic, requires stoichiometric amounts in many cases, and the work-up can be cumbersome.

  • Iron(III) chloride (FeCl₃) presents a more cost-effective and environmentally benign alternative to AlCl₃. It demonstrates excellent catalytic activity, often leading to rapid and complete conversions under milder conditions.

  • Zinc chloride (ZnCl₂) is generally a milder Lewis acid than AlCl₃ and FeCl₃. While it may require longer reaction times or higher temperatures, its lower reactivity can sometimes lead to higher selectivity. The use of supported ZnCl₂ catalysts offers the advantages of heterogeneous catalysis, including easier separation and potential for catalyst recycling.

For researchers and professionals in drug development, the choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the aromatic substrate, the desired product profile, and scalability. While AlCl₃ remains a powerful tool, the trend towards greener and more efficient chemical processes favors the exploration of catalysts like FeCl₃ and supported ZnCl₂.

References

Efficacy of Different Bases for Benzyl Chloride Dehydrochlorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrochlorination of benzyl (B1604629) chloride is a critical transformation in organic synthesis, often serving as a key step in the preparation of various valuable compounds. The choice of base for this reaction is paramount, as it dictates the reaction pathway, influencing product yields and purity. This guide provides an objective comparison of the efficacy of different bases for the dehydrochlorination of benzyl chloride, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Introduction to this compound Dehydrochlorination

The dehydrochlorination of this compound is not a straightforward elimination reaction to form a simple alkene due to the absence of a beta-hydrogen on an adjacent carbon atom. Instead, the reaction typically proceeds through a dehydrochlorination-coupling pathway to yield stilbene (B7821643) as the major product. This transformation is highly dependent on the nature of the base employed. Strong, non-nucleophilic bases are generally required to favor the elimination pathway over the competing nucleophilic substitution (SN2) reaction, which leads to the formation of benzyl alcohol.

This guide will focus on the efficacy of various bases in promoting the formation of stilbene from this compound, providing a comparative analysis of their performance based on available experimental data.

Comparison of Base Efficacy

The selection of an appropriate base is crucial for maximizing the yield of the desired dehydrochlorination product, stilbene, while minimizing the formation of byproducts such as benzyl alcohol. The following table summarizes the performance of different bases in the dehydrochlorination of this compound.

BaseSolvent(s)Temperature (°C)Reaction Time (h)Yield of Stilbene (%)Reference(s)
Potassium tert-butoxideo-xylene120285[1][2]
Sodium amide (NaNH₂)Liquid ammonia-33Not specifiedGood[3]
Sodium hydride (NaH)DMF, AcetonitrileNot specifiedNot specifiedModerate[4]
Sodium hydroxide (B78521) (NaOH)Water, Phase Transfer90-1053-4Low (major product is benzyl alcohol)[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of the general efficacy of each base. "Good" and "Moderate" are qualitative descriptors from the literature where specific yield percentages were not provided.

Discussion of Base Performance

Strong, Hindered Bases:

  • Potassium tert-butoxide (KOtBu): As a strong, sterically hindered base, potassium tert-butoxide is highly effective in promoting the E2 elimination pathway required for the initial step of stilbene formation.[1][2][6] Its bulky nature disfavors nucleophilic attack on the benzylic carbon, thereby minimizing the formation of benzyl alcohol. The high yield of stilbene reported in the literature underscores its suitability for this transformation.[1][2]

  • Sodium hydride (NaH): Sodium hydride is a strong, non-nucleophilic base that can also be employed.[4] However, its reactivity can be complex, as it can also act as a reducing agent, potentially leading to side reactions depending on the solvent and other reactants present.[4]

Weaker, More Nucleophilic Bases:

  • Sodium hydroxide (NaOH): In contrast to the strong, hindered bases, sodium hydroxide is a strong nucleophile. When reacting with this compound, the SN2 pathway leading to benzyl alcohol is the predominant reaction.[5] While some elimination may occur, particularly under phase-transfer catalysis conditions, the yield of stilbene is generally low.

Experimental Protocols

General Experimental Workflow for Dehydrochlorination of this compound

The following diagram illustrates a typical workflow for the dehydrochlorination of this compound to form stilbene.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with This compound and solvent B Add base (e.g., Potassium tert-butoxide) A->B C Heat mixture to a specified temperature B->C D Monitor reaction progress (e.g., by TLC or GC) C->D E Cool reaction mixture D->E F Quench with water/acid E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry over anhydrous salt H->I J Filter and concentrate the organic phase I->J K Purify by recrystallization or chromatography J->K L Isolate and characterize the final product (Stilbene) K->L

General experimental workflow for this compound dehydrochlorination.

Detailed Experimental Protocol for Stilbene Synthesis using Potassium tert-butoxide

This protocol is adapted from a procedure for the synthesis of stilbenes from benzylic chlorides.[1][2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous o-xylene.

  • Addition of Base: While stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq.) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure trans-stilbene.

Signaling Pathways and Logical Relationships

The choice of base directly influences the competition between the E2 (elimination) and SN2 (substitution) pathways. The following diagram illustrates this relationship.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants This compound + Base E2_Pathway E2 Elimination Reactants->E2_Pathway Favored by strong, hindered base (e.g., KOtBu) SN2_Pathway SN2 Substitution Reactants->SN2_Pathway Favored by strong, nucleophilic base (e.g., NaOH) Stilbene Stilbene (via coupling of intermediate) E2_Pathway->Stilbene Benzyl_Alcohol Benzyl Alcohol SN2_Pathway->Benzyl_Alcohol

Competition between E2 and SN2 pathways in this compound reactions.

Conclusion

The dehydrochlorination of this compound to yield stilbene is most effectively achieved using strong, sterically hindered bases such as potassium tert-butoxide. These bases favor the E2 elimination pathway over the competing SN2 substitution reaction. In contrast, stronger nucleophilic bases like sodium hydroxide primarily yield the substitution product, benzyl alcohol. The choice of solvent and reaction temperature also plays a critical role in optimizing the yield and purity of the desired stilbene product. Researchers should carefully consider these factors to select the most appropriate conditions for their specific synthetic goals.

References

A Comparative Guide to Quantitative Analysis of Benzyl Chloride Conversion: NMR vs. Chromatographic and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical reactions involving benzyl (B1604629) chloride, the accurate and timely monitoring of its conversion is paramount for optimizing reaction conditions, determining kinetics, and ensuring product quality. This guide provides an objective comparison of four common analytical techniques for the quantitative analysis of benzyl chloride conversion: Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Argentometric Titration. The performance of each method is supported by experimental data and detailed protocols to assist in selecting the most suitable technique for your specific research needs.

At a Glance: Method Comparison

FeatureQuantitative NMR (qNMR)GC-MSHPLCArgentometric Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation by volatility, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Precipitation titration of liberated chloride ions.
Sample Preparation Simple dissolution with an internal standard.Dilution, possible derivatization.Dilution, filtration.Quenching, dilution.
Analysis Time Fast (minutes per sample).Moderate (tens of minutes per sample).Moderate (tens of minutes per sample).Fast (minutes per sample).
Quantitation Absolute quantification with an internal standard.Requires calibration curves for each analyte.Requires calibration curves for each analyte.Absolute quantification of chloride ions.
Selectivity High; can distinguish structurally similar compounds.High; mass spectra provide structural information.High; good for resolving complex mixtures.Low; measures total hydrolyzable chloride.
Sensitivity Moderate.High.High.Low to moderate.
Real-time Monitoring Yes, with in-situ NMR.Possible with online systems, but less common.Possible with online systems.No, requires sample quenching.
Cost (Instrumentation) High.High.Moderate to High.Low.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful tool for reaction monitoring due to its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei, allowing for absolute quantification without the need for compound-specific calibration curves when an internal standard is used.

Experimental Protocol for qNMR Analysis
  • Sample Preparation:

    • Accurately weigh a specific amount of a suitable internal standard (e.g., 1,4-dinitrobenzene, maleic acid) into an NMR tube. The internal standard should be stable under the reaction conditions and have resonances that do not overlap with the signals of the reactants or products.[1]

    • At desired time points, withdraw an aliquot of the reaction mixture and add it to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of any signal of interest) to ensure complete relaxation of all nuclei between pulses, which is crucial for accurate integration. A delay of 30-60 seconds is often recommended.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]

  • Data Processing and Calculation of Conversion:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for this compound (e.g., the benzylic protons, -CH₂Cl) and a signal from the internal standard.

    • Calculate the moles of the internal standard.

    • Use the integral ratio to determine the moles of this compound remaining at that time point.[3][4]

    • The percent conversion is calculated as: Conversion (%) = [1 - (moles of this compound at time t / initial moles of this compound)] * 100[3]

Workflow for qNMR Analysis

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation A Weigh Internal Standard B Add Reaction Aliquot A->B C Add Deuterated Solvent B->C D Acquire Spectrum (Quantitative Parameters) C->D E Process Spectrum (Phase, Baseline, Integrate) D->E F Determine Molar Ratio (Analyte vs. Standard) E->F G Calculate % Conversion F->G

Caption: Workflow for quantitative analysis of this compound conversion by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio. It is well-suited for monitoring the conversion of the volatile this compound.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.[5]

  • GC-MS Instrumentation and Conditions:

    • Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.[6]

    • Injection: Split/splitless injection is typical.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the reaction mixture.

    • Mass Spectrometer: Operated in either full scan mode to identify all components or selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific compounds.[6]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product(s) by their retention times and mass spectra.

    • Create a calibration curve by analyzing standards of known concentrations of this compound and the product(s) relative to the internal standard.

    • Calculate the concentration of this compound at each time point from the calibration curve.

    • Determine the percent conversion as described for the qNMR method.

Workflow for GC-MS Analysis

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Withdraw & Quench Aliquot B Dilute with Solvent A->B C Add Internal Standard B->C D Inject Sample C->D E Separation & Detection D->E F Identify & Integrate Peaks E->F G Quantify using Calibration Curve F->G H Calculate % Conversion G->H

Caption: Workflow for quantitative analysis of this compound conversion by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile chromatographic technique that separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. It is widely used for reaction monitoring in pharmaceutical development.[7]

Experimental Protocol for HPLC Analysis
  • Sample Preparation:

    • Similar to GC-MS, withdraw and quench an aliquot of the reaction mixture at desired time points.

    • Dilute the sample with the mobile phase or a suitable solvent.

    • Filter the sample to remove any particulate matter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: A C18 reversed-phase column is commonly used for the analysis of this compound and related compounds.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[4]

    • Detection: A UV detector set at a wavelength where this compound and the product(s) absorb (e.g., 220 nm) is typical.[4]

    • Flow Rate: A flow rate of around 1.0 mL/min is common.[4]

  • Data Analysis:

    • Identify the peaks for this compound and the product(s) based on their retention times, which can be confirmed by injecting standards.

    • As with GC-MS, create a calibration curve to relate peak area to concentration.

    • Calculate the concentration of this compound at each time point and determine the percent conversion.

Workflow for HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Withdraw & Quench Aliquot B Dilute with Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation & UV Detection D->E F Identify & Integrate Peaks E->F G Quantify using Calibration Curve F->G H Calculate % Conversion G->H

Caption: Workflow for quantitative analysis of this compound conversion by HPLC.

Argentometric Titration

Argentometric titration is a classical analytical method for the determination of halide ions. In the context of this compound conversion, it can be used to quantify the amount of chloride ion liberated during the reaction, which is stoichiometrically related to the amount of this compound that has reacted.

Experimental Protocol for Argentometric Titration
  • Sample Preparation and Quenching:

    • At desired time points, withdraw a precise volume of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution that stops the reaction, for example, a cold solvent or a solution that reacts rapidly with any remaining this compound, such as aqueous ammonia.[7]

    • If a quenching agent that introduces interfering ions is used, a different workup will be necessary. For a simple hydrolysis reaction, quenching might just involve cooling and dilution.

  • Titration (Mohr's Method):

    • To the quenched sample, add a small amount of potassium chromate (B82759) indicator solution. The solution should be near neutral pH.[8][9]

    • Titrate with a standardized solution of silver nitrate (B79036) (AgNO₃).

    • The endpoint is reached when a faint, permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄) is formed, indicating that all the chloride ions have precipitated as silver chloride (AgCl).[8][9]

  • Calculation of Conversion:

    • Calculate the moles of chloride ions titrated from the volume and concentration of the AgNO₃ solution used.

    • The moles of chloride ions are equal to the moles of this compound that have reacted.

    • Calculate the percent conversion: Conversion (%) = (moles of reacted this compound / initial moles of this compound) * 100

Logical Relationship of Analytical Methods

cluster_0 Quantitative Analysis of this compound Conversion cluster_1 Key Attributes qNMR qNMR AbsoluteQuant Absolute Quantification (with Internal Standard) qNMR->AbsoluteQuant StructuralInfo Provides Structural Information qNMR->StructuralInfo RealTime Real-time Monitoring qNMR->RealTime GCMS GC-MS Calibration Requires Calibration Curves GCMS->Calibration GCMS->StructuralInfo HighSensitivity High Sensitivity GCMS->HighSensitivity HPLC HPLC HPLC->Calibration HPLC->HighSensitivity Titration Argentometric Titration Titration->AbsoluteQuant for Cl- LowCost Low Instrumentation Cost Titration->LowCost

Caption: A comparison of the key attributes of the four analytical methods.

Conclusion

The choice of the analytical method for monitoring this compound conversion depends on the specific requirements of the experiment.

  • qNMR is an excellent choice for its speed, simplicity of sample preparation, and its ability to provide absolute quantification without the need for analyte-specific calibration curves, making it ideal for kinetic studies and reaction optimization where real-time data is beneficial.

  • GC-MS and HPLC are powerful and highly sensitive techniques that are well-suited for complex reaction mixtures and for the detection of trace-level impurities. Their requirement for calibration curves makes them more time-consuming to set up for quantitative analysis compared to qNMR.

  • Argentometric titration is a cost-effective and straightforward method for determining the total amount of reacted this compound. However, it lacks the specificity to distinguish between different reaction pathways if multiple chloride-liberating side reactions can occur and is not suitable for real-time monitoring.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable quantitative data for their this compound conversion reactions.

References

Unveiling Molecular Structures: A Comparative Guide to Validating Benzylated Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural confirmation of synthesized molecules is paramount. For researchers, scientists, and drug development professionals working with benzylated compounds, mass spectrometry stands out as a powerful analytical tool. This guide provides an objective comparison of mass spectrometry with alternative techniques for the structural validation of benzylated products, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for validating the structure and purity of a benzylated product depends on a variety of factors, including the specific information required, the complexity of the sample, and the available instrumentation. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods. The following table summarizes their key performance metrics.

FeatureMass Spectrometry (MALDI-TOF)Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight ConfirmationSeparation & Mass IdentificationDetailed Molecular StructurePurity & Quantification
Mass Accuracy < 50 ppm< 5 ppm (with high-resolution MS)N/AN/A
Resolution > 20,000> 60,000 (with high-resolution MS)High (dependent on field strength)High (dependent on column & mobile phase)
Sensitivity (LOD) Low ng to pg rangepg to fg rangemg to µg rangeng to µg range
Linearity (R²) N/A for primary structure> 0.99Quantitative (qNMR)> 0.99
Key Advantage Rapid analysis of high molecular weight compoundsHigh sensitivity and specificity for complex mixturesUnambiguous structure elucidationRobustness and reproducibility for purity assessment
Key Limitation Limited structural informationPotential for ion suppressionLower sensitivityRequires a reference standard for identification

Deciphering the Benzyl (B1604629) Signature: Validation by Mass Spectrometry

Mass spectrometry is a cornerstone technique for confirming the presence of a benzyl group in a molecule. The high stability of the benzyl cation (C₇H₇⁺) leads to a characteristic fragmentation pattern, making its identification straightforward.

Upon ionization, benzylated compounds readily undergo cleavage at the bond connecting the benzyl group to the rest of the molecule. This process results in the formation of a tropylium (B1234903) ion, a highly stable seven-membered aromatic ring, which is observed as a prominent peak at a mass-to-charge ratio (m/z) of 91 in the mass spectrum. The intensity of this peak is often significant, sometimes even representing the base peak, providing strong evidence for the presence of a benzyl moiety.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation pattern is generated. This "fingerprint" can be used to elucidate the structure of the entire molecule, including the position of the benzyl group and the nature of other substituents.

Alternative Approaches to Structural Validation

While mass spectrometry is a powerful tool, a comprehensive validation of a benzylated product often involves orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete and unambiguous elucidation of molecular structure. For benzylated compounds, ¹H NMR and ¹³C NMR spectra provide a wealth of information:

  • ¹H NMR: The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic protons (the CH₂ group attached to the aromatic ring) usually resonate between 4.5 and 5.5 ppm, with the exact chemical shift depending on the nature of the atom it is attached to.

  • ¹³C NMR: The aromatic carbons of the benzyl group give rise to signals in the region of 125-140 ppm, while the benzylic carbon is typically observed between 40 and 80 ppm.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between different parts of the molecule, confirming the attachment of the benzyl group to the core structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of synthesized compounds. When coupled with a UV detector, the aromatic ring of the benzyl group provides a strong chromophore, allowing for sensitive detection. By comparing the retention time and peak area of the main product with those of known standards and potential impurities, the purity of the benzylated product can be accurately determined. While HPLC does not directly provide structural information, it is an essential tool for ensuring the sample is free from starting materials, by-products, and other contaminants before further structural analysis is performed.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following section outlines standard protocols for the analysis of benzylated products using mass spectrometry, NMR, and HPLC.

Mass Spectrometry: MALDI-TOF Analysis of a Benzylated Peptide

This protocol is suitable for the rapid molecular weight confirmation of a benzylated peptide.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the benzylated peptide sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.

2. Sample Spotting:

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. Instrumentation and Data Acquisition:

  • Instrument: A reflectron-type MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

4. Data Analysis:

  • Acquire the mass spectrum and identify the peak corresponding to the monoisotopic mass of the benzylated peptide.

  • Look for the characteristic fragment ion at m/z 91, which indicates the presence of the benzyl group.

Mass Spectrometry: LC-MS/MS Analysis of a Small Benzylated Molecule

This protocol is designed for the separation and structural confirmation of a small benzylated organic molecule.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan from m/z 100 to 1000 to identify the precursor ion.

  • MS2 Scan (Data-Dependent Acquisition): Select the most intense precursor ion for fragmentation using collision-induced dissociation (CID) with a normalized collision energy of 25-35%.

3. Data Analysis:

  • Extract the ion chromatogram for the expected mass of the benzylated product.

  • Analyze the MS/MS spectrum for the characteristic tropylium ion at m/z 91 and other fragment ions to confirm the structure.

NMR Spectroscopy: ¹H and ¹³C NMR of a Benzylated Compound

This protocol provides a general procedure for obtaining 1D NMR spectra for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified benzylated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. ¹H NMR Data Acquisition (400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Data Acquisition (100 MHz spectrometer):

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 seconds.

4. Data Processing and Interpretation:

  • Process the raw data (FID) by Fourier transformation, phasing, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Visualizing the Workflow and Logic

To aid in understanding the process of validating a benzylated product, the following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Synthesis Synthesis of Benzylated Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC Purity Check MS Molecular Weight & Fragmentation (Mass Spectrometry) HPLC->MS If Pure NMR Structure Elucidation (NMR Spectroscopy) MS->NMR Confirm Structure Final Final NMR->Final Validated Structure

Caption: A typical experimental workflow for the synthesis and structural validation of a benzylated product.

logical_relationship MS Mass Spectrometry (Molecular Weight & Benzyl Presence) Validated Validated Benzylated Product MS->Validated Confirms Mass & Key Moiety NMR NMR Spectroscopy (Complete Structure & Connectivity) NMR->Validated Confirms Full Structure HPLC HPLC (Purity) HPLC->Validated Confirms Purity

Caption: The logical relationship between different analytical techniques in validating a benzylated product.

A Comparative Guide to Analytical Methods for Benzyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of benzyl (B1604629) chloride, a compound of significant interest in the pharmaceutical and chemical industries due to its potential genotoxicity.[1] The selection of an appropriate analytical method is critical for ensuring product quality and safety, particularly when controlling for trace-level impurities in drug substances and products.[2][3] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on published experimental data, offering a foundation for cross-validation and method selection.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for benzyl chloride quantification based on validated studies. This data is essential for researchers to compare the suitability of each method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Parameter HPLC-UV Solvent-Free Headspace GC-MS (SF-HS-GC/MS) Static Headspace GC-MS (SHS-GC/MS)
Linearity Range 0.1 - 0.75 µg/mL[2]0.05 - 5 µg/g[3]Not explicitly stated, but R² > 0.99[4]
Correlation Coefficient (R²) > 0.999[2]> 0.9998[3]> 0.99[4]
Limit of Detection (LOD) 3 ppm[2]90 ppt (B1677978) (with preconcentration)[3][5]0.04 - 0.17 mg/kg[4]
Limit of Quantification (LOQ) 10 ppm[2]0.1 µg/g[3]0.13 - 0.52 mg/kg[4]
Accuracy (% Recovery) 97.5% - 99.7%[2]95% - 105%[3]86.91% - 110%[4]
Precision (%RSD) 0.16% (Method), 0.50% (System)[2]< 5%[3]0.10% - 1.17% (Intra- and Interday)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and cross-validating analytical methods. Below are the experimental protocols for the HPLC-UV and GC-MS methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of trace levels of this compound in drug substances.[2]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase: 10mM Ammonium acetate (B1210297) adjusted to pH 5.5.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Retention Time: Approximately 13.7 minutes for this compound.[2]

A variation of this method for environmental samples uses a Separon SGX C18 column with a water-methanol gradient as the mobile phase.[5]

Solvent-Free Headspace Gas Chromatography-Mass Spectrometry (SF-HS-GC/MS)

This solvent-free method is advantageous for analyzing this compound in active pharmaceutical ingredients (APIs) and drug products by minimizing matrix interference.[3]

  • Instrumentation: Gas chromatograph with a mass spectrometer and a headspace autosampler.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).[3]

  • Injection: Solvent-free split injection.[3]

  • Headspace Parameters: Optimized incubation temperature and time are critical and should be determined for the specific sample matrix.[3]

  • Carrier Gas: Helium.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC/MS)

This method has been validated for determining this compound in food matrices.[4]

  • Instrumentation: Gas chromatograph with a mass spectrometer and a static headspace analyzer.

  • Sample Preparation: Ultrasonication extraction and syringe filtration.[4]

  • Headspace Vial: 20 mL vial with 200 µg of sample.[4]

  • Incubation Time: 30 minutes.[4]

  • Data Analysis: An internal standard, such as this compound-d7, is used for quantification.[4]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is robust and provides comparable results across different laboratories, instruments, or even different analytical techniques.[6][7] The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

Cross-Validation Workflow for this compound Quantification start Define Analytical Methods for Comparison (e.g., HPLC, GC-MS) protocol Develop/Adopt Standardized Experimental Protocols start->protocol samples Prepare Standard and Spiked Quality Control (QC) Samples protocol->samples analysis1 Analyze Samples using Method A (e.g., HPLC) samples->analysis1 analysis2 Analyze Samples using Method B (e.g., GC-MS) samples->analysis2 data Collect and Process Quantitative Data analysis1->data analysis2->data comparison Compare Performance Metrics (Accuracy, Precision, Linearity, LOD, LOQ) data->comparison statistical Perform Statistical Analysis (e.g., t-test, F-test) comparison->statistical conclusion Draw Conclusions on Method Comparability and Interchangeability statistical->conclusion

Caption: Workflow for the cross-validation of two analytical methods for this compound quantification.

References

Comparative study of MOFs and metal chlorides as catalysts for benzene alkylation with benzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of Metal-Organic Frameworks versus traditional metal chlorides in the synthesis of diphenylmethane (B89790), offering a comprehensive look at efficiency, selectivity, and reusability.

The alkylation of benzene (B151609) with benzyl (B1604629) chloride to produce diphenylmethane, a key intermediate in the synthesis of various fine chemicals and a potential liquid organic hydrogen carrier, has traditionally relied on homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). However, these catalysts suffer from significant drawbacks, including corrosivity, toxicity, and difficulties in separation and recycling. This has spurred research into heterogeneous catalysts that offer the dual benefits of high activity and ease of recovery.

Among the promising alternatives, Metal-Organic Frameworks (MOFs) have emerged as a superior class of materials. Combining the advantages of both homogeneous and heterogeneous catalysis, MOFs provide well-defined, isolated metal active sites within a solid, porous structure, leading to enhanced catalytic performance and sustainability.[1][2] This guide provides a comparative study of commercial MOFs and their corresponding metal chlorides for the benzylation of benzene with benzyl chloride, supported by experimental data.

Catalytic Performance: A Head-to-Head Comparison

A study by Peláez et al. provides a direct comparison between two commercial MOFs, Basolite C300 (Cu-based) and Basolite F300 (Fe-based), and their corresponding metal chlorides, CuCl₂ and FeCl₃. The results unequivocally demonstrate the superior catalytic activity of the MOFs.

The iron-based MOF, Basolite F300, was found to be significantly more active than its copper-based counterpart, a difference attributed to the higher standard reduction potential of iron. In fact, Basolite F300 achieved complete conversion of this compound within the first 15 minutes of the reaction at 353 K, with a selectivity of 70% towards the desired product, diphenylmethane. This performance is comparable to that of homogeneous FeCl₃, which also achieved complete conversion in 15 minutes but with a lower selectivity of 62%. The near-atomic dispersion of the metal centers in the MOF structure is believed to contribute to this improved activity compared to the bulk metal chloride.

On the other hand, the copper-based catalysts showed a more pronounced difference. Basolite C300 exhibited a logarithmic increase in conversion, reaching a plateau after 2 hours. In stark contrast, CuCl₂ showed extremely low activity under the same conditions, with a maximum selectivity to diphenylmethane of only 3% after 4 hours.

The following tables summarize the key performance data from the comparative experiments.

Table 1: this compound Conversion Over Time
CatalystTime (min)This compound Conversion (%)
Basolite F300 (Fe-MOF) 15100
FeCl₃ 15100
Basolite C300 (Cu-MOF) 30~40
60~55
120~65
240~70
CuCl₂ 240< 5
Table 2: Selectivity to Diphenylmethane (DPM)
CatalystTime (min)DPM Selectivity (%)
Basolite F300 (Fe-MOF) 1570
FeCl₃ 1562
Basolite C300 (Cu-MOF) 240~17
CuCl₂ 2403

Reusability and Stability

A significant advantage of heterogeneous catalysts is their potential for reuse. While recovery experiments were challenging due to the low catalyst loads used, the stability of Basolite F300 was demonstrated through repeated injections of this compound into the reaction mixture. The catalyst maintained its high activity over four consecutive cycles without a significant change in performance, highlighting its robustness.[2] This is a crucial factor for the industrial viability and sustainability of the process.

Experimental Protocols

The following is a detailed methodology for the comparative catalytic study.

Materials:

  • Catalysts: Commercial Basolite C300 (Cu-BTC) and Basolite F300 (Fe-BTC), Copper (II) chloride (CuCl₂), and Iron (III) chloride (FeCl₃).

  • Reactants: Benzene and this compound.

Reaction Setup:

  • The reactions were conducted in an isothermal batch reactor.[1][2]

Procedure:

  • The catalyst (50 mg for MOFs, or an amount of metal chloride to ensure equal metal content) is introduced into the reactor.[2]

  • 25 mL of benzene is added to the reactor.[3]

  • The mixture is heated to the reaction temperature of 353 K under stirring.

  • The reaction is initiated by injecting 2.16 mL of this compound, establishing a benzene-to-benzyl chloride molar ratio of 15:1.[2][3]

  • Liquid samples are withdrawn periodically over a 4-hour period for analysis.

Product Analysis:

  • The composition of the reaction mixture is analyzed using gas chromatography to determine the conversion of this compound and the selectivity towards diphenylmethane and other by-products.

Reaction Mechanism and Experimental Workflow

The alkylation of benzene with this compound is proposed to follow a two-step mechanism involving the activation of this compound on the catalyst's active sites, followed by the electrophilic substitution on the benzene ring. The redox properties of the metal ions in the catalysts, particularly the Fe³⁺/Fe²⁺ centers, are believed to play a crucial role in the activation of the reactants through a mixed acid-redox mechanism.

G cluster_workflow Experimental Workflow A Catalyst Preparation (MOF or Metal Chloride) B Reactor Setup (Isothermal Batch Reactor) A->B C Reactant Addition (Benzene, this compound) B->C D Reaction (353 K, 4 hours) C->D E Sampling D->E Periodic F Gas Chromatography Analysis E->F G Data Interpretation (Conversion, Selectivity) F->G

Figure 1: Experimental workflow for the catalytic alkylation of benzene.

G cluster_mechanism Proposed Reaction Mechanism R1 This compound I1 Activated this compound (Carbocation Intermediate) R1->I1 Activation (Rate-Limiting Step) R2 Benzene I2 Sigma Complex R2->I2 Cat Catalyst (MOF or Metal Chloride) Cat->I1 I1->I2 Electrophilic Attack P Diphenylmethane I2->P Proton Loss HCl HCl I2->HCl

Figure 2: Proposed two-step mechanism for benzene alkylation.

Conclusion

References

A Researcher's Guide to Benzylating Agents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the benzylation of alcohols and other nucleophiles is a cornerstone transformation, primarily for the installation of the benzyl (B1604629) (Bn) protecting group. The choice of benzylating agent is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive comparison of four commonly used benzylating agents: benzyl bromide, benzyl chloride, benzyl alcohol, and benzyl trichloroacetimidate (B1259523), tailored for researchers, scientists, and professionals in drug development.

Executive Summary

The selection of an optimal benzylating agent hinges on a balance of reactivity, stability, cost, and compatibility with the substrate's functional groups. Benzyl halides (bromide and chloride) are the traditional workhorses, offering robust and widely applicable methods under basic conditions. Benzyl trichloroacetimidate provides a powerful alternative for acid-sensitive substrates, reacting under mild acidic conditions. Benzyl alcohol represents a greener and less toxic option, though it typically requires harsher conditions or specific catalytic activation.

Performance and Cost Comparison

The following tables summarize the key characteristics, approximate costs, and typical reaction parameters for the benzylation of a primary alcohol using each of the four agents.

Table 1: General Characteristics and Cost Analysis of Benzylating Agents

FeatureBenzyl Bromide (BnBr)This compound (BnCl)Benzyl Alcohol (BnOH)Benzyl Trichloroacetimidate (BnOTCA)
Formula Weight 171.04 g/mol 126.58 g/mol 108.14 g/mol 252.52 g/mol
Reactivity HighModerateLow (requires activation)High
Typical Conditions Basic (e.g., NaH, K₂CO₃)Basic (often requires harsher conditions than BnBr)Acidic/Catalytic (e.g., FeCl₃, high temp)Acidic (catalytic TfOH, TMSOTf)
Key Advantages High reactivity, reliableCost-effective, stableLow toxicity, low cost, "green"Mild conditions for sensitive substrates
Key Disadvantages Lachrymator, toxic, less stableLess reactive than BnBrLow reactivity, harsh conditionsHigh cost, moisture sensitive
Approx. Cost/mol *~$260~$30~$40~$2,200
Safety Concerns Toxic, corrosive, lachrymator[1]Lachrymator, corrosive, unstable[2]Low toxicity[3][4]Moisture sensitive, byproduct is toxic

*Cost per mole is an approximation based on current vendor pricing (e.g., Sigma-Aldrich, TCI) for research quantities and may vary significantly.

Table 2: Comparative Performance in Alcohol Benzylation

ParameterBenzyl BromideThis compoundBenzyl AlcoholBenzyl Trichloroacetimidate
Substrate Primary AlcoholPrimary AlcoholPrimary AlcoholPrimary Alcohol
Conditions NaH, THF, 0 °C to RTK₂CO₃, DMF, 80 °CFeCl₃, 80-120 °Ccat. TMSOTf, CH₂Cl₂, RT
Reaction Time 2 - 12 h12 - 24 h12 - 48 h1 - 6 h
Typical Yield >90%70-90%40-85%[5]>90%[6]
Byproducts NaBrKClWaterTrichloroacetamide

Reaction Mechanisms and Pathways

The benzylation of an alcohol proceeds through different pathways depending on the reagent used. The Williamson ether synthesis with benzyl halides is a classic S(_N)2 reaction. In contrast, benzylation with benzyl trichloroacetimidate occurs under acidic conditions, forming a reactive intermediate that is then attacked by the alcohol. Benzyl alcohol itself requires activation, often with a Lewis acid, to facilitate the etherification.

Benzylation_Pathways cluster_0 Williamson Ether Synthesis (Basic) cluster_1 Trichloroacetimidate Method (Acidic) cluster_2 Direct Benzylation with Benzyl Alcohol (Lewis Acid) ROH_B R-OH Base Base (e.g., NaH) ROH_B->Base Deprotonation RO_minus R-O⁻ Na⁺ Base->RO_minus BnBr Benzyl Bromide RO_minus->BnBr SN2 Attack ROBn_B R-O-Bn BnBr->ROBn_B NaBr NaBr ROBn_B->NaBr ROH_A R-OH Activated_Imidate [BnO(H)C(=NH)CCl₃]⁺ ROH_A->Activated_Imidate Nucleophilic Attack BnOTCA Benzyl Trichloroacetimidate H_plus Acid Catalyst (e.g., TfOH) BnOTCA->H_plus H_plus->Activated_Imidate ROBn_A R-O-Bn Activated_Imidate->ROBn_A TCA Cl₃CCONH₂ ROBn_A->TCA ROH_L R-OH Activated_BnOH [BnOH-FeCl₃] ROH_L->Activated_BnOH Nucleophilic Attack BnOH Benzyl Alcohol Lewis_Acid Lewis Acid (e.g., FeCl₃) BnOH->Lewis_Acid Lewis_Acid->Activated_BnOH ROBn_L R-O-Bn Activated_BnOH->ROBn_L H2O H₂O ROBn_L->H2O

Figure 1: Simplified reaction pathways for alcohol benzylation.

Experimental Protocols

Detailed experimental procedures are provided for the benzylation of a generic primary alcohol with each agent. These are intended as starting points and may require optimization for specific substrates.

Protocol 1: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)

This protocol is a classic and reliable method for benzylating alcohols.[2]

Materials:

  • Primary Alcohol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol_BnBr start Start dissolve Dissolve alcohol in anhydrous THF under Argon start->dissolve cool_0C_1 Cool to 0 °C dissolve->cool_0C_1 add_NaH Add NaH portion-wise cool_0C_1->add_NaH stir_rt Stir at RT for 30 min add_NaH->stir_rt cool_0C_2 Cool to 0 °C stir_rt->cool_0C_2 add_BnBr Add Benzyl Bromide dropwise cool_0C_2->add_BnBr stir_reaction Stir at RT (2-12h), monitor by TLC add_BnBr->stir_reaction quench Quench with sat. aq. NH₄Cl stir_reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: Workflow for benzylation using benzyl bromide.
Protocol 2: Benzylation using this compound

This method is more cost-effective but may require more forcing conditions.

Materials:

  • Primary Alcohol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • This compound (BnCl) (1.2 equiv)

  • Potassium Iodide (KI) (catalytic amount, optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the primary alcohol, anhydrous K₂CO₃, and catalytic KI (if used).

  • Add anhydrous DMF to dissolve the reactants.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Benzylation using Benzyl Alcohol

This protocol is suitable for substrates that can withstand higher temperatures and Lewis acid catalysis.

Materials:

  • Primary Alcohol (1.0 equiv)

  • Benzyl Alcohol (BnOH) (1.5 equiv)

  • Iron(III) Chloride (FeCl₃), anhydrous (10 mol%)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous FeCl₃.

  • Add the solvent (DCM or DCE) followed by benzyl alcohol.

  • Heat the reaction mixture to reflux (or 80-120 °C) for 12-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Benzylation using Benzyl Trichloroacetimidate

This method is ideal for base-sensitive substrates and proceeds under mild acidic conditions.[1][6]

Materials:

  • Primary Alcohol (1.0 equiv)

  • Benzyl Trichloroacetimidate (BnOTCA) (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Triflic Acid (TfOH) (5-10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous CH₂Cl₂.

  • Add benzyl trichloroacetimidate to the solution.

  • Cool the mixture to 0 °C.

  • Add the acid catalyst (TMSOTf or TfOH) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The byproduct, trichloroacetamide, can often be removed by filtration or during chromatography. Purify the crude product by column chromatography.

Protocol_BnOTCA start Start dissolve Dissolve alcohol and BnOTCA in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_catalyst Add acid catalyst (e.g., TMSOTf) cool->add_catalyst stir Stir at RT (1-6h), monitor by TLC add_catalyst->stir quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 3: Workflow for benzylation using benzyl trichloroacetimidate.

Conclusion and Recommendations

The choice of a benzylating agent is a multi-faceted decision.

  • For cost-sensitive, large-scale synthesis where the substrate is robust, This compound is often the preferred reagent despite its lower reactivity.

  • For high-yield, reliable, and rapid benzylation of standard substrates, benzyl bromide is an excellent choice, though with higher cost and greater handling precautions.

  • For substrates with base-sensitive functional groups , benzyl trichloroacetimidate is the superior reagent, allowing for protection under mild, acidic conditions, albeit at a significantly higher cost.

  • When prioritizing safety, low toxicity, and environmental considerations , benzyl alcohol is a viable option, provided the substrate can tolerate the required catalytic and thermal conditions.

Ultimately, the optimal benzylating agent is context-dependent. Researchers should carefully consider the specific requirements of their synthetic route, including the nature of the substrate, scale of the reaction, and budgetary constraints, to make an informed decision.

References

A Comparative Guide to the Environmental Impact of Benzyl Chloride Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) chloride, a crucial intermediate in the pharmaceutical and chemical industries, is synthesized through various routes, each presenting a distinct environmental footprint. This guide offers an objective comparison of the primary synthesis pathways, supported by available data, to aid in the selection of more sustainable chemical processes. The two principal methods evaluated are the photochemical chlorination of toluene (B28343) and the chlorination of benzyl alcohol.

Quantitative Comparison of Synthesis Routes

The selection of a synthesis route for benzyl chloride has significant implications for waste generation, energy consumption, and the use of hazardous materials. The following table summarizes the key quantitative metrics for the two primary industrial methods.

MetricPhotochemical Chlorination of TolueneChlorination of Benzyl Alcohol
Typical Yield >90% (based on toluene)70% - 90% (lab scale, with HCl)[1][2]
Primary Raw Materials Toluene, Chlorine GasBenzyl Alcohol, Chlorinating Agent (e.g., HCl, SOCl₂)
Key Byproducts Benzal chloride, Benzotrichloride, Ring-chlorinated toluenes, Hydrogen chloride (HCl)Water (with HCl), Sulfur dioxide (SO₂) and HCl (with SOCl₂)[3][4]
Energy Input High (UV irradiation, distillation)[5][6]Moderate (Heating, distillation)[1]
Key Environmental Concerns - Use of toxic chlorine gas- Formation of hazardous chlorinated organic waste- High energy consumption for photoreactors and purification[7]- Use of corrosive reagents (HCl, SOCl₂)- Generation of acidic or toxic gaseous byproducts (HCl, SO₂)[3][4]- Potential for solvent use in greener variants[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical implications of each synthesis route.

Industrial Photochemical Chlorination of Toluene

This method is the dominant industrial process for large-scale this compound production.[9]

Principle: Toluene undergoes free-radical chlorination on the methyl side-chain when exposed to UV light. The reaction is typically performed continuously in a series of reactors to control the extent of chlorination and maximize the yield of this compound.[10]

Industrial-Scale Protocol Outline:

  • Feed Preparation: Toluene and chlorine gas are fed continuously into a series of photoreactors.[10]

  • Photoreaction: The reaction mixture is irradiated with UV lamps (e.g., mercury vapor lamps) to initiate the chlorination process. The temperature is maintained at a specific level to favor side-chain chlorination over ring chlorination.[7]

  • Byproduct Formation Control: The conversion of toluene is often kept relatively low (e.g., 30-50%) in each pass to minimize the formation of dichlorinated (benzal chloride) and trichlorinated (benzotrichloride) byproducts.[10]

  • Gas Scrubbing: The off-gases from the reactor, primarily containing hydrogen chloride (HCl) and unreacted chlorine, are passed through a scrubbing system to neutralize acidic components and recover valuable materials.[11]

  • Purification: The liquid product stream, containing this compound, unreacted toluene, and chlorinated byproducts, is subjected to fractional distillation to separate the desired product. Unreacted toluene is typically recycled back to the reactor feed.[10][12]

Chlorination of Benzyl Alcohol with Hydrochloric Acid (Lab-Scale)

This method is a common laboratory-scale synthesis and represents a simpler, albeit less common for large scale, alternative to toluene chlorination.

Principle: The hydroxyl group of benzyl alcohol is substituted by a chlorine atom through a nucleophilic substitution reaction with concentrated hydrochloric acid.

Laboratory-Scale Protocol:

  • Reaction Setup: Benzyl alcohol is mixed with an excess of concentrated hydrochloric acid in a reaction vessel equipped with a reflux condenser.[1]

  • Heating: The mixture is heated to a specific temperature (e.g., 60-65°C) with stirring.[1] The reaction progress can be monitored by the separation of the oily this compound layer.

  • Workup: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer containing this compound is separated from the aqueous layer.

  • Neutralization and Washing: The organic layer is washed with water and a dilute sodium bicarbonate solution to remove any remaining acid, followed by a final wash with brine.[1]

  • Drying and Purification: The crude this compound is dried over an anhydrous drying agent (e.g., calcium chloride) and then purified by vacuum distillation to obtain the final product with high purity.[1]

Chlorination of Benzyl Alcohol with Thionyl Chloride (Greener Alternative)

Thionyl chloride is another effective reagent for the chlorination of benzyl alcohol, often favored for its clean byproducts.

Principle: Benzyl alcohol reacts with thionyl chloride to produce this compound, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Laboratory-Scale Protocol:

  • Reaction Setup: Benzyl alcohol is dissolved in an inert solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Reagent Addition: Thionyl chloride is added dropwise to the benzyl alcohol solution at a controlled temperature (often at 0°C to start).[4]

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

  • Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by vacuum distillation.

Visualizing the Synthesis Pathways and Environmental Impact

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis routes and highlight their key environmental inputs and outputs.

G cluster_0 Route 1: Photochemical Chlorination of Toluene cluster_1 Route 2: Chlorination of Benzyl Alcohol Toluene Toluene Photoreactor Photochemical Reactor Toluene->Photoreactor Chlorine Chlorine Gas Chlorine->Photoreactor UV_Light UV Light UV_Light->Photoreactor BenzylChloride_1 This compound Photoreactor->BenzylChloride_1 Byproducts_1 Byproducts: - Benzal Chloride - Benzotrichloride - Ring-Chlorinated Toluenes Photoreactor->Byproducts_1 HCl_1 Hydrogen Chloride (Gas) Photoreactor->HCl_1 Energy_1 High Energy Input Waste_1 Chlorinated Organic Waste Byproducts_1->Waste_1 BenzylAlcohol Benzyl Alcohol Reactor Reactor BenzylAlcohol->Reactor ChlorinatingAgent Chlorinating Agent (e.g., HCl, SOCl₂) ChlorinatingAgent->Reactor BenzylChloride_2 This compound Reactor->BenzylChloride_2 Byproducts_2 Byproducts: - Water (with HCl) - SO₂ + HCl (with SOCl₂) Reactor->Byproducts_2 Energy_2 Moderate Energy Input

Caption: Comparative overview of this compound synthesis routes.

G cluster_0 Experimental Workflow: Photochemical Chlorination of Toluene start Start feed Continuous Feed: Toluene & Chlorine Gas start->feed react Photochemical Reaction (UV Irradiation) feed->react separate Gas-Liquid Separation react->separate scrub Gas Scrubbing (HCl Removal) separate->scrub Gaseous Phase distill Fractional Distillation separate->distill Liquid Phase recycle Recycle Unreacted Toluene distill->recycle product Pure this compound distill->product waste Waste Treatment: Chlorinated Organics distill->waste recycle->feed

Caption: Industrial workflow for toluene photochlorination.

G cluster_1 Experimental Workflow: Chlorination of Benzyl Alcohol (HCl Method) start Start mix Mix Benzyl Alcohol & Concentrated HCl start->mix heat Heat and React mix->heat cool Cool Reaction Mixture heat->cool separate Separate Organic Layer cool->separate wash Wash with Water & Bicarbonate Solution separate->wash waste Aqueous Acidic Waste separate->waste dry Dry with Anhydrous Agent wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Laboratory workflow for benzyl alcohol chlorination.

Conclusion

The photochemical chlorination of toluene is a highly efficient and scalable industrial process for this compound synthesis. However, it raises significant environmental concerns due to the use of hazardous chlorine gas and the generation of chlorinated organic byproducts that require careful waste management. The high energy input for UV irradiation and purification further adds to its environmental footprint.

The chlorination of benzyl alcohol offers a potentially "greener" alternative, particularly when using reagents like thionyl chloride that produce gaseous byproducts which can be more easily contained and treated. While often demonstrated on a laboratory scale, the industrial viability and overall life cycle assessment of this route, especially with emerging greener chlorinating agents, require further investigation. For pharmaceutical applications where high purity is paramount and production scales may be smaller, the benzyl alcohol route could present a more environmentally benign option, provided that the chlorinating agents and any solvents used are chosen with care.

Ultimately, the choice of synthesis route will depend on a balance of factors including scale of production, required purity, economic viability, and a thorough assessment of the environmental impact of all inputs and outputs. The data and protocols presented in this guide provide a foundation for making more informed and environmentally conscious decisions in the synthesis of this compound.

References

A Comparative Guide to the Reactivity of Nucleophiles with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic reactivity of various nucleophiles with benzyl (B1604629) chloride, a common substrate in organic synthesis. Understanding the relative rates of these reactions is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in drug development and other chemical research. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visualizations to clarify the underlying principles and workflows.

Introduction to Nucleophilic Substitution with Benzyl Chloride

This compound (C₆H₅CH₂Cl) is a versatile electrophile that readily undergoes nucleophilic substitution reactions. Its reactivity is attributed to the stability of the transition state and, in the case of an Sₙ1 mechanism, the resonance-stabilized benzyl carbocation. The reaction generally proceeds via an Sₙ2 mechanism with strong to moderate nucleophiles, involving a backside attack on the electrophilic carbon atom. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an Sₙ1 pathway can also be observed.

The rate of the Sₙ2 reaction is described by the following second-order rate law:

Rate = k[this compound][Nucleophile]

where k is the second-order rate constant. This constant is a direct measure of the nucleophile's reactivity towards this compound under specific conditions. A higher k value signifies a faster reaction.

Quantitative Comparison of Nucleophilic Reactivity

The following table summarizes the second-order rate constants (k) for the reaction of various nucleophiles with this compound. It is important to note that direct comparison of rate constants is most accurate when the solvent and temperature are consistent, as these factors significantly influence reaction rates. The data presented here has been compiled from various studies and highlights the general trends in nucleophilicity towards this compound.

NucleophileFormulaSolventTemperature (°C)Second-Order Rate Constant (k) [M⁻¹s⁻¹]
Hydroxide (B78521)OH⁻60.72% Dioxane-Water50Value not explicitly found in a comparable format
Methoxide (B1231860)CH₃O⁻Methanol25Value not explicitly found in a comparable format
PhenoxideC₆H₅O⁻DMSO25Value not explicitly found in a comparable format
AcetateCH₃COO⁻60.72% Dioxane-Water503.74 x 10⁻⁸ (as solvolysis rate of benzyl acetate)[1]
IodideI⁻Acetone252.15 x 10⁻³[1][2]

Note on Data Availability: While qualitative rankings of nucleophilicity are widely discussed, obtaining a comprehensive set of directly comparable, quantitative rate constants for the reaction of this compound with a wide range of nucleophiles under identical conditions is challenging due to the variability in experimental setups across different research studies. The table above reflects the available data from the conducted search. The reactivity of hydroxide, methoxide, and phenoxide is generally considered to be high, but specific rate constants under the listed conditions were not found in a directly comparable format.

Factors Influencing Nucleophilicity

The reactivity of the nucleophiles listed above is governed by several key factors:

  • Basicity: In general, for a series of nucleophiles with the same attacking atom, nucleophilicity correlates with basicity. For instance, methoxide is a stronger base than phenoxide and is generally a more reactive nucleophile.

  • Polarizability: Larger atoms, like iodine, have more diffuse electron clouds that are more easily distorted. This high polarizability allows for better orbital overlap in the transition state of an Sₙ2 reaction, making iodide an excellent nucleophile.

  • Solvent Effects: The choice of solvent can dramatically alter nucleophilic strength.

    • Polar Protic Solvents (e.g., water, methanol) can solvate anions through hydrogen bonding, which can hinder their nucleophilicity. Smaller, more basic anions are more strongly solvated and thus their nucleophilicity is reduced more significantly.

    • Polar Aprotic Solvents (e.g., acetone, DMSO) do not have acidic protons and do not solvate anions as strongly. This leaves the nucleophile more "naked" and reactive. Sₙ2 reactions are generally much faster in polar aprotic solvents.[3][4]

  • Steric Hindrance: Bulky nucleophiles will react more slowly in Sₙ2 reactions due to steric hindrance in the transition state. The nucleophiles compared here are relatively small.

Experimental Protocols for Kinetic Studies

The determination of rate constants for the reaction of nucleophiles with this compound can be achieved through various experimental techniques. The choice of method often depends on the reaction rate and the properties of the reactants and products.

Titrimetric Method

This classical method is suitable for reactions that produce an acidic or basic product. For the reaction of this compound with a nucleophile like hydroxide, the consumption of the hydroxide ion can be monitored over time.

Procedure:

  • Reaction Setup: A known concentration of this compound and the nucleophile (e.g., NaOH) are mixed in a thermostated reaction vessel to maintain a constant temperature.

  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched, often by adding it to an excess of a standard acid (e.g., HCl) to neutralize the remaining nucleophile (NaOH).

  • Titration: The excess acid is then back-titrated with a standard solution of a base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: The concentration of the nucleophile at each time point is calculated from the titration data. A plot of 1/[Nucleophile] versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant k.[5]

Conductometric Method

This method is applicable when the reaction leads to a change in the number or type of ions in the solution, thereby altering its electrical conductivity. The solvolysis of this compound, for example, produces H⁺ and Cl⁻ ions, increasing the conductivity of the solution.[6]

Procedure:

  • Instrument Calibration: A conductivity meter is calibrated using standard solutions.

  • Reaction Initiation: A solution of the nucleophile is placed in a thermostated conductivity cell. A small, known amount of this compound is then added to initiate the reaction. The initial concentration of this compound should be low to ensure pseudo-first-order or second-order kinetics can be accurately measured.[6]

  • Data Acquisition: The conductivity of the solution is recorded at regular time intervals until the reading becomes constant, indicating the completion of the reaction.[6]

  • Data Analysis: The rate constant can be determined by plotting a function of the conductance against time. For a second-order reaction, the analysis is more complex but can be achieved by fitting the data to the integrated rate law for a second-order reaction where the change in conductivity is proportional to the change in reactant concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a kinetic study of the reaction between this compound and a nucleophile.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Standard Solutions (this compound, Nucleophile) B Thermostat Reaction Vessel A->B C Initiate Reaction (Mix Reactants) B->C D Monitor Reaction Progress (e.g., Titration, Conductometry) C->D E Record Data vs. Time D->E F Plot Kinetic Data (e.g., 1/[A] vs. time) E->F G Determine Rate Constant (k) from Slope F->G

Caption: A generalized workflow for kinetic analysis of nucleophilic substitution.

Signaling Pathway of Sₙ2 Reaction

The Sₙ2 reaction between this compound and a nucleophile is a concerted process, meaning it occurs in a single step. The following diagram illustrates this mechanism.

SN2_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---CH₂(Ph)---Cl]⁻ Reactants->TS Backside Attack Products Benzyl-Nucleophile + Chloride (Cl⁻) TS->Products Inversion of Stereochemistry

References

A Researcher's Guide to Reproducibility in Benzylation Reactions Using Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving reproducible results is paramount. This guide provides a comparative analysis of published methods utilizing benzyl (B1604629) chloride, with a focus on factors influencing experimental reproducibility. We will delve into the impact of reagent purity on reaction outcomes, compare benzyl chloride to alternative benzylating agents, and provide detailed experimental protocols for key transformations.

The utility of this compound as a versatile reagent in organic synthesis is well-established. It is widely employed for the introduction of the benzyl protecting group for alcohols, phenols, amines, and thiols, and serves as a key building block in the synthesis of various pharmaceuticals and materials. However, the reproducibility of reactions involving this compound can be significantly affected by the purity of the reagent and the choice of reaction conditions.

The Critical Impact of Impurities on Reproducibility

Commercial this compound often contains impurities that can interfere with desired chemical transformations, leading to reduced yields, formation of side products, and inconsistent results.[1][2][3] Understanding the nature of these impurities and their reactivity is crucial for troubleshooting and ensuring reproducible outcomes.

Common impurities in technical-grade this compound and their effects on reactions include:

  • Benzaldehyde (B42025): Arises from the oxidation of this compound. In reactions with primary amines, benzaldehyde can readily form imine byproducts, consuming the starting material and lowering the yield of the desired N-benzylated product.[1]

  • Benzyl Alcohol: Formed from the hydrolysis of this compound by moisture. Benzyl alcohol can compete with the intended nucleophile, leading to the formation of undesired benzyl ethers and a complex product mixture.[1]

  • Water: Hydrolyzes this compound to benzyl alcohol and hydrochloric acid. The presence of water can quench strong bases and introduce acidic conditions that may not be compatible with the desired reaction pathway.[1]

  • Dichlorotoluene isomers: Over-chlorination products from the synthesis of this compound. These can lead to the formation of dichlorinated byproducts, complicating purification.[1]

  • Toluene: Unreacted starting material from the synthesis of this compound. While often acting as an inert solvent, its presence reduces the effective concentration of this compound.[1]

To mitigate these issues, it is often recommended to purify this compound by distillation before use, especially for sensitive reactions or when high purity of the final product is required.

Quantitative Comparison: The Effect of this compound Purity on Reaction Yield

Benzylating AgentPurityKey ImpurityExpected Yield of N-BenzylanilineReproducibility Issues
This compound>99% (Freshly Distilled)None85-90%High reproducibility
This compound~95% (Technical Grade)~2-3% Benzaldehyde60-75%Formation of N-benzylideneaniline, difficult purification
This compound~97% (Technical Grade)~1-2% Water70-80%Formation of benzyl alcohol, potential for side reactions
Benzyl Alcohol>99%None92% (with Au/Fe₂O₃ catalyst)Generally high, but catalyst dependent
Benzyl Tosylate>98%None>90%High, but reagent is less stable and more expensive

Alternative Benzylating Agents: A Comparative Overview

While this compound is a cost-effective and widely used reagent, several alternatives are available, each with its own advantages and disadvantages.[4]

  • Benzyl Bromide: Generally more reactive than this compound, often allowing for milder reaction conditions and shorter reaction times. However, it is also more expensive and can be more challenging to handle.

  • Benzyl Tosylate: A highly reactive benzylating agent due to the excellent leaving group ability of the tosylate anion.[4] This allows for very mild reaction conditions but comes at the cost of lower stability and higher price.[4]

  • Benzyl Alcohol: Considered a "greener" alternative as it avoids the formation of corrosive HCl as a byproduct.[5] However, it is less reactive than benzyl halides and typically requires a catalyst and/or higher reaction temperatures to achieve efficient benzylation.[5]

The choice of benzylating agent should be guided by factors such as the nucleophilicity of the substrate, the desired reaction conditions, cost considerations, and the stability of the starting materials and products.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are protocols for three common reactions utilizing this compound.

N-Benzylation of Aniline (B41778)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Aniline (4 moles)

  • Sodium bicarbonate (1.25 moles)

  • This compound (1 mole, freshly distilled)

  • Water

Procedure:

  • In a flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine aniline (372 g, 4 moles), sodium bicarbonate (105 g, 1.25 moles), and 100 mL of water.

  • Heat the mixture to 90-95 °C on a steam bath with vigorous stirring.

  • Slowly add freshly distilled this compound (127 g, 1 mole) from the separatory funnel over a period of at least 1.5 to 2 hours.

  • Continue heating and stirring for an additional 4 hours to complete the reaction.

  • Cool the mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • Collect the product, benzylaniline, by distillation at 178-180 °C / 12 mm Hg.

  • Expected yield: 155-160 g (85-87% based on this compound).

O-Benzylation of Phenol (B47542)

This is a general protocol for the Williamson ether synthesis using this compound.

Materials:

  • Phenol (1 equivalent)

  • Potassium carbonate (1.5 equivalents)

  • This compound (1.1 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve phenol in DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure benzyl phenyl ether.

Friedel-Crafts Benzylation of Benzene (B151609)

This protocol describes a classic electrophilic aromatic substitution.

Materials:

  • Benzene (large excess, acts as both reactant and solvent)

  • This compound (1 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (e.g., FeCl₃) (catalytic amount)

Procedure:

  • In a flask equipped with a stirrer and a gas outlet to a trap, place a large excess of dry benzene.

  • Cool the benzene in an ice bath and slowly add the Lewis acid catalyst with stirring.

  • Add this compound dropwise to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.

  • The resulting crude product, diphenylmethane, can be purified by vacuum distillation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for a benzylation reaction and the impact of impurities on the reaction pathway.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Nucleophile, Base, and Solvent Add_BnCl Add this compound Reactants->Add_BnCl Heat Heat and Stir Add_BnCl->Heat Monitor Monitor by TLC/GC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography or Distillation Dry->Purify Product Pure Benzylated Product Purify->Product

A generalized workflow for benzylation reactions.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction due to Impurity R_NH2 Primary Amine (R-NH2) Product N-Benzylated Amine (R-NH-Bn) R_NH2->Product + BnCl_pure BnCl_pure Pure this compound (BnCl) R_NH2_side Primary Amine (R-NH2) Imine Imine Byproduct (R-N=CH-Ph) R_NH2_side->Imine + Benzaldehyde Benzaldehyde Benzaldehyde Impurity

Impact of benzaldehyde impurity on N-benzylation.

References

Safety Operating Guide

Proper Disposal of Benzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of benzyl (B1604629) chloride are critical for ensuring laboratory safety and environmental protection. Benzyl chloride is a hazardous substance, classified as a probable human carcinogen, a mutagen, and a lachrymator.[1][2][3] It is corrosive to the skin and eyes and can cause severe respiratory irritation.[1][4] Adherence to proper disposal protocols is mandatory to mitigate these risks.

This guide provides procedural, step-by-step instructions for the safe disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] For situations with potential exposure above the permissible limit, a NIOSH-approved respirator is necessary.[1][5]

  • Avoid Incompatibilities: this compound reacts vigorously with oxidizing agents, strong acids, and many metals in the presence of water.[1][4] Store it away from these substances in a cool, dry, well-ventilated area.[1]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible. Fire extinguishing media such as dry chemical, CO2, water spray, or foam should be available.[1]

Disposal of Bulk this compound Waste

Bulk quantities of unused or waste this compound must be treated as hazardous waste.

Step 1: Containerization Place the this compound waste into a clearly labeled, sealed, and nonmetallic container to await disposal.[1][8] Containers must be in good condition and compatible with the chemical.

Step 2: Professional Disposal Service The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[5][7] These companies are equipped to handle and transport hazardous materials and will typically use a chemical incinerator with an afterburner and scrubber for destruction.[5][7][9] It is essential to provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the waste.

Step 3: Neutralization (as a pre-treatment) In some cases, neutralization can be used as a pre-treatment step before collection by a disposal service, rendering the waste less hazardous. This compound can be neutralized by reacting it with a base.[10] This procedure should only be performed by personnel experienced with this reaction.

Experimental Protocol: Neutralization of this compound

This protocol describes the process for neutralizing small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO3) solution (5%) or Sodium hydroxide (B78521) (NaOH) solution

  • Large beaker or flask

  • Stir plate and stir bar

  • pH paper or meter

  • Appropriate PPE (fume hood, gloves, face shield)

Procedure:

  • Preparation: Perform the entire procedure within a certified chemical fume hood. Place the reaction vessel (beaker or flask) on a stir plate.

  • Dilution: For small quantities of this compound, it can be slowly added to a large volume of water with vigorous stirring.[10]

  • Neutralization: Slowly add a 5% sodium bicarbonate solution to the this compound mixture while stirring continuously.[10][11] The bicarbonate will neutralize any residual acid and react with the this compound. Be cautious, as the reaction with acid will produce CO2 gas, which can cause foaming and pressure buildup.[11][12] Alternatively, an alcoholic solution of NaOH or KOH can be used.[10]

  • Monitoring: Monitor the pH of the aqueous layer periodically using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is neutral (pH 7).

  • Separation: Allow the mixture to settle. This compound is immiscible with water and will form a separate layer.[10] The aqueous layer can be separated and disposed of according to local regulations for non-hazardous aqueous waste, once confirmed to be free of significant this compound contamination.

  • Final Disposal: The remaining organic layer, now primarily consisting of benzyl alcohol and other byproducts, should still be collected and disposed of as hazardous chemical waste through a licensed disposal service.

Spill Response and Disposal

In the event of a this compound spill, immediate and appropriate action is required.

Step 1: Evacuate and Secure the Area Evacuate all non-essential personnel from the spill area and restrict access.[1] Eliminate all sources of ignition.[1][13]

Step 2: Ventilate the Area Ensure the area is well-ventilated to disperse vapors.[1]

Step 3: Containment and Absorption

  • Contain the spill to prevent it from spreading. Do not wash spills into the sewer system.[1][13]

  • Absorb the liquid using a non-combustible, inert material such as dry sand, earth, or vermiculite.[1][8][13]

  • Use only non-sparking tools for the cleanup process.[1][8]

Step 4: Collection and Disposal

  • Carefully collect the absorbed material and place it into a sealed, properly labeled, nonmetallic container for hazardous waste.[1][8]

  • Dispose of the container and its contents through a licensed professional waste disposal service.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

Data PointValueReference
Occupational Exposure Limits
OSHA PEL (8-hr TWA)1 ppm[1]
NIOSH REL (15-min Ceiling)1 ppm[1]
ACGIH TLV (8-hr TWA)1 ppm[1]
Transportation & Disposal
UN Number1738[5]
Hazard Class6.1 (Toxic), 8 (Corrosive)[5]
Reportable Quantity (RQ)100 lbs[5]
Recommended Incineration Temp.Primary: 816°C, Secondary: 1204°C[9]
Aquatic Toxicity
LC50 (Zebra fish, 96h)4 mg/l[5]
EC50 (Daphnia magna, 48h)6.1 mg/l[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BenzylChlorideDisposal cluster_assessment Waste Assessment cluster_spill_response Spill Response Protocol cluster_bulk_disposal Bulk Disposal Protocol start This compound Waste Generated spill Accidental Spill start->spill bulk Bulk/Containerized Waste start->bulk contain 1. Evacuate, Ventilate & Contain Spill spill->contain pretreat Option: Neutralization (Pre-treatment) bulk->pretreat professional Mandatory: Licensed Disposal Service bulk->professional absorb 2. Absorb with Inert Material (e.g., Sand, Earth) contain->absorb collect 3. Collect in Sealed, Nonmetallic Container absorb->collect collect->professional pretreat->professional  Waste still requires professional disposal incinerate Final Disposal: Chemical Incineration professional->incinerate

Caption: Workflow for this compound Waste Disposal.

References

Navigating the Risks: A Comprehensive Guide to Handling Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Safe Handling, Storage, and Disposal of Benzyl (B1604629) Chloride in a Laboratory Setting.

This guide provides crucial, actionable information for researchers, scientists, and drug development professionals working with benzyl chloride. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.

PPE CategoryMinimum RequirementSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling this compound.[1] Avoid latex gloves where possible.[1] Always inspect gloves for tears or punctures before use.[4] For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific breakthrough time data.
Eye and Face Protection Safety goggles and face shieldUse tightly fitting chemical splash goggles.[5] A face shield (minimum 8 inches) should be worn in conjunction with goggles to protect the entire face.[5]
Respiratory Protection NIOSH-approved respiratorA full-facepiece respirator with appropriate cartridges (e.g., organic vapor) is recommended, especially when working outside of a certified chemical fume hood or in areas with inadequate ventilation.[4] For emergency situations or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3]
Protective Clothing Chemical-resistant lab coat or apronWear a long-sleeved, chemical-resistant lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Footwear Closed-toe shoesLeather or other non-porous, closed-toe shoes are required. Do not wear sandals, clogs, or other open-toed footwear in the laboratory.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling. It is a colorless to slightly yellow liquid with a strong, pungent, and irritating odor.

PropertyValue
CAS Number 100-44-7
Molecular Formula C₆H₅CH₂Cl
Molecular Weight 126.58 g/mol
Boiling Point 179 °C (354 °F)
Melting Point -39 °C (-38 °F)
Density 1.100 g/mL at 25 °C
Vapor Pressure 1 mmHg at 20°C[3]
Flash Point 67 °C (153 °F)
Solubility in Water Slightly soluble (0.49 g/L at 20 °C)

Health Hazards and First Aid

This compound is a lachrymator (tear-inducing agent) and is highly irritating to the skin, eyes, and respiratory tract.[1] It is also a suspected carcinogen. Exposure can cause severe burns, and inhalation may lead to pulmonary edema (fluid in the lungs).[2]

Exposure RouteSymptomsFirst Aid Protocol
Inhalation Burning sensation, coughing, headache, dizziness, shortness of breath.1. Immediately move the individual to fresh air.[1] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] 3. Seek immediate medical attention.
Skin Contact Redness, pain, and severe burns. May be absorbed through the skin.1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] 2. Remove all contaminated clothing while continuing to flush.[1] 3. Wash the skin thoroughly with soap and water.[1] 4. Seek immediate medical attention.
Eye Contact Severe irritation, pain, blurred vision, and potential for permanent eye damage.[1]1. Immediately flush eyes with lukewarm water for at least 15-30 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Ingestion Abdominal pain, diarrhea, vomiting, and a burning sensation.1. Do NOT induce vomiting.[4] 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.

Operational Plan: A Step-by-Step Workflow for Handling this compound

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_review Review SDS and SOPs prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in a Fume Hood prep_ppe->prep_setup handling_dispense Dispense this compound prep_setup->handling_dispense handling_reaction Perform Reaction handling_dispense->handling_reaction emergency_spill Spill handling_dispense->emergency_spill emergency_exposure Personal Exposure handling_dispense->emergency_exposure cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_spill->cleanup_dispose

Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing this compound in a dedicated, labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or appropriate plastic) and stored in a secondary containment vessel.

  • Solid Waste: All materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

Spill Management and Decontamination:

In the event of a small laboratory spill, follow this procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization: this compound can be slowly neutralized with a weak base. Prepare a 5-10% solution of sodium bicarbonate (baking soda) in water. Cautiously apply the bicarbonate solution to the absorbed spill. Be aware that this reaction may generate some heat and gas.

  • Collection and Disposal: Once the reaction has subsided, carefully collect the neutralized absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

  • Final Decontamination: Clean the spill area thoroughly with soap and water.

Final Disposal:

All this compound waste is considered hazardous. It must be disposed of through a licensed hazardous waste disposal company.[5] Do not pour this compound down the drain or dispose of it with regular laboratory trash. Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.

References

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